Product packaging for Methyl 1H-pyrazole-3-carboxylate(Cat. No.:CAS No. 15366-34-4)

Methyl 1H-pyrazole-3-carboxylate

Cat. No.: B130275
CAS No.: 15366-34-4
M. Wt: 126.11 g/mol
InChI Key: ORUCTBNNYKZMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 1H-pyrazole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B130275 Methyl 1H-pyrazole-3-carboxylate CAS No. 15366-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5(8)4-2-3-6-7-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUCTBNNYKZMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340565
Record name Methyl 1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15366-34-4
Record name Methyl 1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthesis of Methyl 1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis mechanisms for Methyl 1H-pyrazole-3-carboxylate, a crucial intermediate in the development of various pharmaceuticals.[1] The document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways to facilitate a comprehensive understanding of the synthetic processes.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl carboxylate group at the 3-position.[1] This structure serves as a versatile building block in medicinal chemistry due to the pyrazole scaffold's presence in numerous bioactive molecules with potential anti-inflammatory and antimicrobial properties.[1] The compound can exist in tautomeric forms, namely the 1H-pyrazole-3-carboxylate and 1H-pyrazole-5-carboxylate forms.[1] Understanding its synthesis is critical for the efficient production of novel therapeutic agents.

Core Synthesis Methodologies

Two primary methodologies are prominently described for the synthesis of this compound and its derivatives: classical esterification and multi-component cyclization reactions.

Classical Esterification of Pyrazole-3-carboxylic Acid

One of the most direct and traditional methods involves the esterification of pyrazole-3-carboxylic acid with methanol.[1] This reaction is typically catalyzed by a strong acid or a dehydrating agent like phosphorus oxychloride (POCl₃).

A mixture of pyrazole-3-carboxylic acid (2.11 g), methanol (50 ml), and a catalytic amount of POCl₃ (0.5 ml) is refluxed for 12 hours.[1] Following the reaction, the mixture is cooled and then concentrated. The resulting crystals are washed with a 20% sodium carbonate solution to neutralize any remaining acid, dried under vacuum at 55°C, and finally recrystallized from benzene to yield the pure product.[1]

G cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_product Product Pyrazole-3-carboxylic_Acid Pyrazole-3-carboxylic Acid Reaction Pyrazole-3-carboxylic_Acid->Reaction Methanol Methanol Methanol->Reaction POCl3 POCl₃ (catalyst) POCl3->Reaction Catalyzes Reflux Reflux (12h) Reflux->Reaction Provides Energy Product This compound Reaction->Product Esterification

Classical Esterification Pathway
Cyclization Reactions

Cyclization reactions offer a versatile approach to constructing the pyrazole ring itself, with the ester functionality being introduced either concurrently or in a subsequent step. A common strategy involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

A prevalent one-pot, two-component reaction involves the condensation of a hydrazine with dimethylacetylene dicarboxylate (DMAD) or similar alkynes. For instance, the synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is achieved by refluxing a 1:1 molar ratio of phenylhydrazine and DMAD.[2][3] This method highlights a general pathway for forming the pyrazole ring system.

An equimolar mixture of phenylhydrazine (0.22 g, 2 mmol) and dimethylacetylene dicarboxylate (DMAD) (0.28 g, 2 mmol) is stirred at reflux for 2 hours in a 10 mL (1:1) mixture of toluene and dichloromethane.[2] The reaction's completion is monitored by thin-layer chromatography.[2] After completion, the solvent is evaporated under reduced pressure, and the resulting white solid is recrystallized from ethanol.[2]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Hydrazine Hydrazine Derivative Reaction Hydrazine->Reaction DMAD Dimethylacetylene Dicarboxylate (DMAD) DMAD->Reaction Reflux Reflux Reflux->Reaction Solvent Toluene/DCM Solvent->Reaction Product Substituted Methyl 1H-pyrazole-3-carboxylate Reaction->Product [3+2] Cycloaddition

Cyclization Reaction Pathway

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described synthesis methods to facilitate comparison.

ParameterClassical EsterificationCyclization (Phenylhydrazine + DMAD)
Starting Materials Pyrazole-3-carboxylic acid, MethanolPhenylhydrazine, DMAD
Key Reagents POCl₃-
Solvent MethanolToluene, Dichloromethane
Reaction Time 12 hours2 hours
Temperature RefluxReflux
Yield Not explicitly stated, but implies good yield after recrystallization[1]Not explicitly stated in the abstract
Post-treatment Concentration, Washing, RecrystallizationSolvent evaporation, Recrystallization

Alternative Synthesis Routes

Other documented routes to pyrazole-3-carboxylic acid derivatives, which can subsequently be esterified to this compound, include:

  • Oxidation of Alkylpyrazoles: The oxidation of substituted pyrazoles, such as 3,5-dimethylpyrazole using a strong oxidizing agent like potassium permanganate, can yield pyrazole carboxylic acids.[4]

  • From β-Enamino Diketones: The reaction of β-enamino diketones with various N-mono-substituted hydrazines provides a pathway to 5-substituted-1H-pyrazole-4-carboxylates.[5]

  • Condensation with Hydrazine: The condensation of methyl 2-cyano-3-ethoxyacrylate with hydrazine is a widely used, cost-effective method for producing related aminopyrazole carboxylates on a large scale.[6]

Conclusion

The synthesis of this compound can be effectively achieved through several pathways. The classical esterification of pyrazole-3-carboxylic acid offers a straightforward and well-documented method. Cyclization reactions, particularly those involving DMAD and hydrazine derivatives, provide a versatile one-pot approach to the pyrazole core structure. The selection of a specific synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the need for specific substitutions on the pyrazole ring. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-pyrazole-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrazole core, substituted with a reactive methyl ester group, allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, complete with detailed experimental protocols and visual diagrams to aid researchers in its effective utilization.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₆N₂O₂[2]
Molecular Weight 126.11 g/mol [2]
Melting Point 141-143 °C[1]
Boiling Point 108-110 °C at 1 Torr (Predicted: 271.14 °C at 760 mmHg)[1]
Appearance White to off-white powder/solid[1]
Solubility Soluble in methanol[1]
CAS Number 15366-34-4[2]
Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

TechniqueData
¹H NMR Characteristic signals for the pyrazole ring protons are typically observed in the range of δ 6.5-7.5 ppm. The methyl ester protons appear around δ 3.8-4.0 ppm, and the NH proton signal can be broad and its position variable.
¹³C NMR Predicted chemical shifts include the ester carbonyl carbon (~164 ppm), C3 of the pyrazole ring (~155 ppm), C5 (~138 ppm), C4 (~96 ppm), and the O-CH₃ carbon of the ester (~51 ppm).[3]
Infrared (IR) The IR spectrum of a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, shows a characteristic peak for the ester carbonyl (C=O) at 1728 cm⁻¹.[4] For pyrazole derivatives in general, N-H stretching vibrations are observed in the range of 3142-3201 cm⁻¹.[5]
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z 126.[2] Key fragment ions are observed at m/z 95.[2]

Reactivity and Key Transformations

The reactivity of this compound is characterized by the interplay of the aromatic pyrazole ring and the functional methyl ester group. The pyrazole ring can undergo substitution at the nitrogen atoms, while the ester group is susceptible to nucleophilic acyl substitution and reduction.

Tautomerism

1H-pyrazoles substituted at the 3(5)-position exist as a mixture of two annular tautomers in solution.[1][6] The equilibrium between the 3- and 5-substituted forms is influenced by the nature of the substituents, the solvent, and the temperature.[1][6] For this compound, this tautomerism is a key consideration in its reactivity, particularly in N-substitution reactions.

Tautomeric equilibrium of this compound.
N-Alkylation and N-Arylation

The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or arylated. The regioselectivity of these reactions is a critical aspect, often leading to a mixture of N1 and N2 substituted products.

N-alkylation is typically carried out using an alkyl halide in the presence of a base.

N_Alkylation_Workflow start Start reagents This compound Alkyl halide Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents reaction Reaction (Room temp. to 80 °C) reagents->reaction workup Work-up (Water quench, extraction) reaction->workup purification Purification (Column chromatography) workup->purification product N-alkylated pyrazole purification->product

General workflow for the N-alkylation of pyrazoles.

N-arylation can be achieved through various cross-coupling reactions, including the Ullmann condensation and the Chan-Lam coupling.

  • Ullmann Condensation: This reaction typically involves the coupling of the pyrazole with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.

  • Chan-Lam Coupling: This method utilizes an aryl boronic acid as the aryl source, a copper catalyst, and an oxidant, often proceeding under milder conditions than the Ullmann reaction.[7][8][9][10][11]

Reactions of the Ester Group

The methyl ester functionality is a versatile handle for further synthetic transformations.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification.

Saponification_Mechanism ester This compound tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate Nucleophilic attack hydroxide Hydroxide (OH⁻) hydroxide->tetrahedral_intermediate carboxylate Pyrazole-3-carboxylate tetrahedral_intermediate->carboxylate Elimination of methoxide methanol Methanol acid Pyrazole-3-carboxylic acid carboxylate->acid Protonation acidification Acidification (H⁺) acidification->acid

Simplified mechanism of ester hydrolysis (saponification).

Direct conversion of the ester to an amide can be achieved by heating with an amine, often in the presence of a coupling agent or catalyst.[5][12][13][14]

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[15][16][17]

Cross-Coupling Reactions

While N-arylation is a form of cross-coupling, the pyrazole ring itself can be functionalized via cross-coupling reactions if it is first halogenated. For instance, a bromo- or iodo-substituted pyrazole can undergo Suzuki-Miyaura coupling with a boronic acid to form a C-C bond.

Suzuki_Coupling_Mechanism pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Pd(II) Complex oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination organoboron Organoboron (R'-B(OH)₂) organoboron->transmetalation reductive_elimination->pd0 Catalyst regeneration product Coupled Product (Ar-R') reductive_elimination->product halopyrazole Halopyrazole (Ar-X) halopyrazole->oxidative_addition base Base base->transmetalation

References

"CAS number and physical properties of Methyl 1H-pyrazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl carboxylate group. This structure serves as a versatile scaffold in medicinal chemistry and drug discovery, with the pyrazole core being a key pharmacophore in numerous biologically active molecules. Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key identification and physical property data are summarized in the tables below.

Identification Data
ParameterValue
CAS Number 15366-34-4
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
IUPAC Name This compound
Synonyms Methyl pyrazole-3-carboxylate, 1H-Pyrazole-3-carboxylic acid methyl ester
Physical Properties
PropertyValue
Physical State White to off-white solid
Melting Point 137-147 °C
Boiling Point 271.1 °C at 760 mmHg (predicted)
Solubility Soluble in methanol
Density 1.28 g/cm³ (predicted)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of pyrazole derivatives involves the condensation of a β-dicarbonyl compound with hydrazine. The following is a representative protocol adapted from literature for the synthesis of a related pyrazole carboxylate, which can be modified for the target compound.

Materials:

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Hydrazine hydrate

  • Methanol

  • Toluene

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in a 1:1 mixture of toluene and dichloromethane.

  • Slowly add hydrazine hydrate (1 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield this compound as a solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

  • ¹H NMR Spectroscopy: To confirm the proton environment of the pyrazole ring and the methyl ester group.

  • ¹³C NMR Spectroscopy: To identify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Analytical Method: Purity Determination by HPLC

The following is a general reverse-phase HPLC method that can be optimized for the routine analysis and quality control of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

Biological Significance and Potential Applications

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of pyrazole-containing compounds is of significant interest in drug discovery. Pyrazole derivatives have been reported to exhibit a variety of biological activities, including acting as inhibitors of enzymes such as carbonic anhydrase and kinases.[1] Furthermore, some studies on related 1H-pyrazole-3-carboxamide derivatives suggest that their antitumor effects may be mediated through DNA binding.[2][3]

The general mechanism of action for many pyrazole-based drugs involves their ability to bind to the active site of enzymes or interact with other biological macromolecules, thereby modulating their function.

Visualizations

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

G Workflow for Synthesis and Analysis A Starting Materials (e.g., DMAD, Hydrazine) B Synthesis (Condensation Reaction) A->B C Crude Product B->C D Purification (Recrystallization) C->D E Pure this compound D->E F Characterization (NMR, MS) E->F G Purity Analysis (HPLC) E->G H Final Product QC F->H G->H

Caption: A flowchart of the synthesis and quality control process.

Generalized Biological Interaction of Pyrazole Derivatives

This diagram provides a conceptual overview of how pyrazole derivatives, including this compound, may exert their biological effects based on current research trends.

G Potential Biological Interactions of Pyrazole Derivatives cluster_0 Cellular Environment cluster_1 Potential Molecular Targets cluster_2 Biological Outcomes A Pyrazole Derivative (e.g., this compound) B Enzymes (e.g., Kinases, Carbonic Anhydrase) A->B Binding C DNA A->C Interaction D Other Receptors A->D Binding E Enzyme Inhibition B->E F DNA Binding/Damage C->F G Signal Transduction Modulation D->G H Pharmacological Effects (e.g., Anti-inflammatory, Anticancer) E->H F->H G->H

Caption: A conceptual diagram of pyrazole derivative interactions.

References

Solubility Profile of Methyl 1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Methyl 1H-pyrazole-3-carboxylate, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of precise quantitative solubility data in public literature, this document outlines the known qualitative solubility in various common laboratory solvents. Furthermore, it details standardized experimental protocols for the quantitative determination of solubility, enabling researchers to ascertain precise measurements as required for their specific applications. This guide is intended to serve as a practical resource for scientists and professionals engaged in research and development involving this compound, facilitating experimental design and execution.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in numerous biologically active molecules. Understanding the solubility of this compound in different solvents is paramount for a variety of applications, including reaction condition optimization, purification, formulation development, and conducting biological assays. This guide addresses the current knowledge of its solubility and provides methodologies for its empirical determination.

Solubility Data

Table 1: Qualitative Solubility of this compound

Solvent FamilySolventSolubility
Polar Protic MethanolSoluble
EthanolSoluble
WaterPoorly Soluble / Insoluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
Nonpolar / Weakly Polar DichloromethaneSoluble

Note: "Soluble" indicates that the compound dissolves to a practically useful extent, though the exact concentration is not specified in the cited sources. "Poorly Soluble / Insoluble" suggests that the compound has very limited to no visible dissolution in the solvent at ambient temperature.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods must be employed. The following protocols describe common laboratory techniques for determining the solubility of a solid compound like this compound in various solvents.

Gravimetric Method (Isothermal Equilibrium)

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute by evaporating the solvent and weighing the residue.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, water, DMSO, dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm or smaller, compatible with the solvent)

  • Pre-weighed vials for evaporation

  • Analytical balance

  • Drying oven or vacuum desiccator

Procedure:

  • Add an excess amount of this compound to a scintillation vial. An amount that ensures solid remains after equilibrium is reached is crucial.

  • Pipette a known volume (e.g., 5 mL) of the desired solvent into the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), with continuous agitation to ensure saturation.

  • After equilibration, let the vial stand undisturbed at the set temperature to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter compatible with the solvent. This step is critical to ensure no solid particles are transferred.

  • Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial.

  • Record the exact volume of the transferred solution.

  • Evaporate the solvent from the vial. This can be done by gentle heating in a fume hood, under a stream of nitrogen, or in a vacuum oven, depending on the solvent's boiling point and the compound's stability.

  • Once the solvent is completely removed, place the vial in a drying oven or vacuum desiccator to remove any residual solvent.

  • Weigh the vial containing the dried solute on an analytical balance.

  • Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of solution transferred (L)

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining solubility in complex mixtures or for compounds that are difficult to handle with the gravimetric method. It relies on creating a saturated solution and then quantifying the dissolved compound using a calibrated HPLC system.

Materials:

  • Same as the Gravimetric Method (up to the filtration step)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column and mobile phase for this compound

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble).

    • Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Prepare the Saturated Solution:

    • Follow steps 1-7 from the Gravimetric Method to prepare a filtered, saturated solution of this compound in the solvent of interest.

  • Sample Analysis:

    • Dilute a known volume of the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal equilibrium method.

Solubility_Workflow start Start: Define Compound and Solvents prep Prepare Supersaturated Mixture (Excess Solute in Known Volume of Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate settle Settle Excess Solid equilibrate->settle filter Filter Supernatant (Remove undissolved solid) settle->filter analysis Analyze Saturated Solution filter->analysis gravimetric Gravimetric Method: Evaporate Solvent & Weigh Residue analysis->gravimetric  Method 1 hplc HPLC Method: Dilute & Quantify vs. Standards analysis->hplc  Method 2 calculate_g Calculate Solubility (g/L) gravimetric->calculate_g calculate_h Calculate Solubility (mol/L) hplc->calculate_h end End: Report Solubility Data calculate_g->end calculate_h->end

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented in readily available literature, its qualitative solubility in common organic solvents is established. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The choice between the gravimetric and HPLC methods will depend on the available equipment, the nature of the solvent, and the required accuracy. Adherence to these standardized procedures will ensure the generation of reliable and reproducible solubility data, which is critical for advancing research and development efforts involving this important chemical entity.

Crystal Structure Analysis of Methyl 1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of pyrazole-based compounds, with a primary focus on Methyl 1H-pyrazole-3-carboxylate and its derivatives. Due to the limited public availability of the crystal structure for the unsubstituted this compound, this document leverages the detailed crystallographic data of a closely related analogue, Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , to provide a comprehensive understanding of the structural characteristics, experimental protocols, and potential applications of this important class of molecules. This guide includes detailed experimental methodologies, a summary of quantitative crystallographic data, and visualizations of experimental workflows and the biological significance of pyrazole derivatives.

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibit a wide range of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[3][4] The metabolic stability of the pyrazole nucleus makes it a privileged scaffold in the development of novel drugs.[1] Furthermore, pyrazole derivatives are crucial intermediates in the agrochemical industry, particularly in the synthesis of herbicides and fungicides.[5][6]

This compound is a key building block for the synthesis of more complex, biologically active molecules.[5] Its structural analysis is paramount for understanding its reactivity and interaction with biological targets, which in turn informs rational drug design and the development of new agrochemicals. This guide provides a detailed examination of the structural features of a representative pyrazole carboxylate.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and crystal structure determination of the analogue, Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate .[7]

Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

The title compound was synthesized via a one-pot, two-component reaction.[7]

  • Materials: Phenyl hydrazine, dimethyl acetylene dicarboxylate (DMAD), toluene, dichloromethane (DCM), ethanol.

  • Procedure:

    • An equimolar mixture of phenyl hydrazine (2 mmol) and dimethyl acetylene dicarboxylate (2 mmol) was prepared.

    • The mixture was dissolved in a 1:1 solution of toluene and dichloromethane (10 mL).

    • The reaction mixture was stirred at reflux for 2 hours.

    • The completion of the reaction was monitored by thin-layer chromatography.

    • Upon completion, the solvent was evaporated under reduced pressure to yield a white solid.

    • The solid product was recrystallized from ethanol to obtain single crystals suitable for X-ray diffraction.[7]

X-ray Structure Determination

Single-crystal X-ray diffraction was employed to determine the molecular structure.[7]

  • Instrumentation: Bruker AXS SMART APEX CCD diffractometer.

  • Radiation Source: MoKα radiation.

  • Data Collection:

    • A suitable single crystal of the compound was mounted on the diffractometer.

    • Data was collected at a temperature of 130(2) K.

    • A total of 7713 reflections were collected.[7]

  • Structure Solution and Refinement:

    • The structure was solved by direct methods.[7]

    • The refinement was carried out on F² by full-matrix least-squares.[7]

    • All non-hydrogen atoms were refined anisotropically.

    • Hydrogen atom positions were derived from difference Fourier maps and refined on idealized positions.[7]

Data Presentation

The crystallographic data for Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is summarized in the tables below.[7]

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₁H₁₀N₂O₃
Formula Weight218.2 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a9.5408(16) Å
b9.5827(16) Å
c11.580(2) Å
β105.838(3)°
Volume1018.5(3) ų
Z4
Data Collection
Temperature130(2) K
Wavelength0.71073 Å
Refinement
R_int0.034
No. of Reflections7713
No. of Unique Intensities2402
No. of Parameters147
Table 2: Selected Geometric Parameters
ParameterValue
Dihedral Angle
Phenyl ring plane to pyrazole ring plane60.83(5)°
Torsion Angle
C8-C9-C10-O2173.0(1)°
Hydrogen Bond Distances
H...N21.95 Å
H...O2.42 Å
Hydrogen Bond Angles
O-H...N167.9°
C-H...O156.3°

Visualizations

Logical Relationship Diagram

cluster_0 Synthesis & Characterization cluster_1 Data & Analysis Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization X-ray_Diffraction X-ray_Diffraction Crystallization->X-ray_Diffraction Structure_Solution Structure_Solution X-ray_Diffraction->Structure_Solution Crystal_Data Crystal_Data Structure_Solution->Crystal_Data Molecular_Structure Molecular_Structure Crystal_Data->Molecular_Structure Biological_Activity Biological_Activity Molecular_Structure->Biological_Activity

Caption: Logical flow from synthesis to structural and functional analysis.

Experimental Workflow

Start Start Reactants Phenyl Hydrazine + Dimethyl Acetylene Dicarboxylate Start->Reactants Reaction Reflux in Toluene/DCM Reactants->Reaction Isolation Solvent Evaporation Reaction->Isolation Purification Recrystallization from Ethanol Isolation->Purification Single_Crystal Single Crystal Purification->Single_Crystal Data_Collection X-ray Diffraction Single_Crystal->Data_Collection Data_Analysis Structure Solution & Refinement Data_Collection->Data_Analysis Final_Structure Final Crystal Structure Data_Analysis->Final_Structure End End Final_Structure->End

Caption: Workflow for the synthesis and crystal structure determination.

Biological Significance of Pyrazole Derivatives

Pyrazole_Derivative Pyrazole-3-carboxylate Derivative Enzyme_Target Enzyme Target (e.g., Kinase, COX-2) Pyrazole_Derivative->Enzyme_Target Inhibition Signaling_Pathway Cellular Signaling Pathway Enzyme_Target->Signaling_Pathway Modulation Biological_Response Biological Response Signaling_Pathway->Biological_Response Altered Output Therapeutic_Effect Therapeutic / Agrochemical Effect Biological_Response->Therapeutic_Effect Leads to

Caption: General mechanism of action for biologically active pyrazole derivatives.

Conclusion

The crystal structure analysis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate provides critical insights into the molecular geometry and intermolecular interactions that are likely characteristic of the broader class of pyrazole-3-carboxylate derivatives. The detailed experimental protocols and crystallographic data presented herein serve as a valuable resource for researchers in drug discovery and agrochemical development. The planarity of the pyrazole ring, coupled with the orientation of its substituents, dictates the potential for hydrogen bonding and other non-covalent interactions, which are fundamental to the biological activity of these compounds. Further research to obtain the crystal structure of the unsubstituted this compound is warranted to provide a more complete understanding of this foundational molecule.

References

The Discovery and Enduring Legacy of Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of medicinal chemistry is replete with examples of heterocyclic compounds that form the backbone of numerous therapeutic agents. Among these, the pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, holds a place of particular distinction. Its discovery in the late 19th century by the German chemist Ludwig Knorr not only introduced a new class of heterocycles but also laid the foundational groundwork for the development of some of the earliest and most impactful synthetic drugs. This technical guide provides an in-depth exploration of the discovery and historical synthesis of pyrazole compounds, offering detailed experimental protocols from seminal works, a quantitative summary of early synthetic efforts, and visualizations of their mechanism of action and the workflow of their development into modern therapeutics.

The Dawn of Pyrazole Chemistry: Ludwig Knorr's Seminal Synthesis

The journey of pyrazole chemistry began in 1883 when Ludwig Knorr, in his pursuit of quinine-related compounds, serendipitously synthesized the first pyrazole derivative.[1] His work, "Einwirkung von Acetessigester auf Phenylhydrazin" (Action of Acetoacetic Ester on Phenylhydrazine), published in Berichte der deutschen chemischen Gesellschaft, described the condensation reaction between ethyl acetoacetate and phenylhydrazine. This reaction, now famously known as the Knorr pyrazole synthesis, did not yield the expected quinoline derivative but instead produced a novel compound, 1-phenyl-3-methyl-5-pyrazolone.[2] This discovery was not merely a synthetic curiosity; it marked the genesis of a scaffold that would become a cornerstone in drug discovery.

Shortly after his initial discovery, Knorr synthesized Antipyrine in the early 1880s, a methylated derivative of his initial pyrazolone.[3] Antipyrine exhibited remarkable analgesic and antipyretic properties and quickly became one of the first commercially successful synthetic drugs, widely used until the advent of Aspirin.[3][4]

Quantitative Data from Historical Syntheses

The following table summarizes quantitative data from early and notable syntheses of pyrazole compounds, providing a comparative overview of the evolution of synthetic efficiency.

CompoundReactantsReaction ConditionsYield (%)Melting Point (°C)Reference
1-Phenyl-3-methyl-5-pyrazolonePhenylhydrazine (100 g), Ethyl acetoacetate (125 g)Heated on a water bathNot explicitly stated, but high127-127.6Knorr, 1883[2][5]
1-Phenyl-3-methyl-5-pyrazolonePhenylhydrazine (0.5 mol), Ethyl acetoacetate (0.5 mol) in Methanol with HCl50-55 °C, 2 hours97.6127-127.6CN101367763A[5]
1-Phenyl-3-methyl-4-benzoyl-pyrazolone-51-Phenyl-3-methyl-pyrazolone (15 g), Benzoyl chloride (9.9 ml), Calcium hydroxide (12 g) in DioxaneReflux for 30 min70122 (keto), 92 (enol)Jensen, 1959[6]
N-phenyl-3-methyl-3-hydroxy-5-pyrazolonePhenylhydrazine (0.01 mol), Methyl iodide (0.01 mol), then Ethyl acetoacetate (0.01 mol)Cooled on ice bath, then room temp.72.6135Najim et al., 2016[7]

Experimental Protocols

The following are detailed methodologies for key historical syntheses of pyrazole compounds, adapted from the original publications and modern interpretations.

Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr.[2]

Materials and Equipment:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

  • Reaction vessel suitable for heating

  • Water bath

  • Apparatus for separating immiscible liquids

  • Crystallization dish

  • Melting point apparatus

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.[2]

  • Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction will occur, forming an oily product and water.[2]

  • Separation of Water: Separate the water formed during the initial condensation from the oily product.[2]

  • Cyclization: Heat the oily condensation product on a water bath for an extended period. This induces cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[2]

  • Isolation and Purification: Upon cooling, the product will solidify. The crude 1-phenyl-3-methyl-5-pyrazolone can be purified by recrystallization.[2]

Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine)

This protocol describes a typical synthesis of Antipyrine, a historically significant analgesic.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Methyl iodide

  • Diethyl ether

  • Ethanol

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully combine equimolar amounts of ethyl acetoacetate and phenylhydrazine. The reaction is exothermic.

  • Heating: Heat the reaction mixture under reflux for 1 hour to form 1-phenyl-3-methyl-5-pyrazolone.

  • Isolation: Cool the resulting syrup in an ice bath.

  • Crystallization: Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude 1-phenyl-3-methyl-5-pyrazolone.

  • Methylation: The isolated pyrazolone is then methylated using a suitable methylating agent, such as methyl iodide, to yield Antipyrine.

  • Purification: The final product can be purified by recrystallization from ethanol.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to pyrazole compounds.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts Phenylhydrazine Phenylhydrazine Condensation Initial Condensation (Ambient Temperature) Phenylhydrazine->Condensation Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Condensation Cyclization Cyclization (Heating on Water Bath) Condensation->Cyclization Water Water Condensation->Water Elimination Purification Isolation & Purification (Crystallization) Cyclization->Purification Ethanol Ethanol Cyclization->Ethanol Elimination Pyrazolone 1-Phenyl-3-methyl-5-pyrazolone Purification->Pyrazolone

Knorr's 1883 Pyrazole Synthesis Workflow

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drug Drug Action Phospholipids Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid Liberates COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Celecoxib's Inhibition of the COX-2 Signaling Pathway

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval & Market Launch Clinical_Trials->Approval

Small Molecule Drug Discovery Workflow

Conclusion

From a serendipitous discovery in a 19th-century laboratory to a ubiquitous scaffold in modern pharmaceuticals, the story of pyrazole is a testament to the power of chemical synthesis in advancing human health. The foundational work of Ludwig Knorr not only provided a versatile method for constructing this important heterocycle but also ushered in an era of synthetic medicinal chemistry. The principles of the Knorr pyrazole synthesis continue to be applied and adapted, leading to the development of a diverse array of therapeutic agents that target a wide range of diseases. As researchers continue to explore the vast chemical space of pyrazole derivatives, the legacy of this humble five-membered ring is certain to endure, paving the way for the next generation of innovative medicines.

References

Theoretical and Computational Insights into Pyrazole Ring Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, lauded for its metabolic stability and versatile chemical properties.[1] Understanding the intrinsic and extrinsic factors that govern the stability of this five-membered aromatic heterocycle is paramount for the rational design of novel therapeutics and functional materials.[2][3] This technical guide provides an in-depth analysis of the theoretical and computational studies that have elucidated the stability of the pyrazole ring. We explore its fundamental aromatic character, the profound influence of substituents, the dynamics of tautomerism, and the various decomposition pathways. This document summarizes key quantitative data in structured tables, details the computational methodologies employed in these studies, and provides visual representations of core concepts to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[4] Their unique structure, featuring both an acidic pyrrole-like NH group and a basic pyridine-like nitrogen, confers amphoteric properties and a rich chemical reactivity.[5] This scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs for a wide range of diseases, from cancer to viral infections and inflammatory conditions.[1][6][7] The metabolic stability of the pyrazole ring is a key factor in its prevalence in pharmaceuticals.[1] A thorough understanding of its stability is therefore not merely academic but essential for predicting drug metabolism, designing molecules with desired pharmacokinetic profiles, and ensuring the chemical integrity of pyrazole-based compounds.

Core Concepts in Pyrazole Stability

The stability of the pyrazole ring is not a monolithic property but rather a result of several interconnected factors. The primary contributors are its aromaticity, the electronic effects of substituents, and the influence of the surrounding environment on tautomeric equilibria.

Aromaticity: The Foundation of Stability

The pyrazole ring is an aromatic system, a feature that is the principal reason for its inherent stability.[4] This aromaticity arises from a cyclic, planar arrangement of atoms with a delocalized π-electron system containing six electrons, conforming to Hückel's rule. Computational studies employ various metrics to quantify this aromaticity.

One such metric is the multi-center index (MCI) , where the pyrazole molecule exhibits a significant aromatic character (MCI = 0.047 a.u.), for comparison, benzene's MCI is 0.072 a.u. at the same level of theory.[4] Another common method is the calculation of Nucleus-Independent Chemical Shifts (NICS) , which probes the magnetic shielding at the center of the ring. Large negative NICS values are indicative of a strong diatropic ring current, a hallmark of aromaticity.[8] These computational analyses, combined with experimental observations of bond lengths that are intermediate between single and double bonds, confirm the delocalized and stable nature of the pyrazole core.

Tautomerism: A Dynamic Equilibrium

N-unsubstituted pyrazoles exhibit annular prototropic tautomerism, where a hydrogen atom can be associated with either of the two ring nitrogen atoms.[5] This results in an equilibrium between two tautomeric forms, for instance, the 1H- and 2H-tautomers. The relative stability of these tautomers is highly sensitive to the molecular environment and the nature of substituents on the ring.[9]

  • In the gas phase , tautomers behave as if in an inert, apolar solvent, and their relative stability is governed by their intrinsic electronic properties.[5]

  • In solution , the tautomeric ratio is influenced by the solvent's polarity and its ability to form hydrogen bonds.[5]

  • In the solid state , the most polar tautomer is often the most stable, and crystal packing forces can favor one form over the other.[5]

Computational studies have shown that the energy barriers for intramolecular proton transfer are quite high (in the range of 47.8–55.5 kcal/mol), suggesting that intermolecular proton transfer, often mediated by solvent molecules like water, is a more favorable pathway.[5][10] The presence of even a few water molecules can significantly lower the energetic barriers between tautomers by forming stabilizing hydrogen-bonding networks.[5]

Substituent Effects: Modulating Stability and Reactivity

The electronic nature of substituents on the pyrazole ring plays a critical role in modulating its stability, tautomeric equilibrium, and reactivity.[5][11][12] The position of the substituent (C3, C4, or C5) is also crucial.

  • Electron-donating groups (EDGs) , such as -NH₂, -OH, and -CH₃, generally increase the acidity of the pyrrole-like NH group.[5] When placed at the C3 or C5 positions, EDGs that donate electrons through the π-system (like -F, -OH, -NH₂) tend to favor the C3-tautomer (where the substituent is at position 3).[5][9]

  • Electron-withdrawing groups (EWGs) , such as -NO₂, -CHO, and -COOH, have the opposite effect.[13] Strong EWGs like -CHO, -COOH, and -BH₂ have been found to stabilize the C5-tautomer.[5][9]

These effects can be rationalized by considering the influence of the substituent on the electron density of the ring and the relative acidity/basicity of the nitrogen atoms. This modulation of electronic properties is fundamental to tuning the pyrazole scaffold for specific applications in drug design.

The following diagram illustrates the general workflow for assessing the stability of a substituted pyrazole using computational methods.

G Computational Workflow for Pyrazole Stability Analysis cluster_input Input Definition cluster_calc Quantum Chemical Calculations cluster_analysis Stability & Property Analysis cluster_output Output & Interpretation start Define Substituted Pyrazole Structure geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc energy_calc Single-Point Energy (Higher Level of Theory, e.g., MP2) freq_calc->energy_calc aromaticity Aromaticity Indices (NICS, MCI) energy_calc->aromaticity thermo Thermodynamic Properties (ΔE, ΔG of Tautomers) energy_calc->thermo decomp Decomposition Pathways (Transition State Search) energy_calc->decomp nbo Electronic Properties (NBO, AIM Analysis) energy_calc->nbo end Assess Relative Stability & Reactivity aromaticity->end thermo->end decomp->end nbo->end

Computational workflow for pyrazole stability analysis.

Thermal Decomposition Pathways

Understanding the mechanisms of pyrazole ring decomposition is crucial, especially for energetic materials and for assessing the stability of drugs under various conditions. Computational studies have been instrumental in mapping out the potential energy surfaces for these reactions. For nitropyrazoles, several initial decomposition pathways have been proposed and investigated:[14]

  • C-NO₂ Bond Homolysis: The cleavage of the carbon-nitro bond is a common initial step, particularly at higher temperatures.[14]

  • Nitro-Nitrite Isomerization: A rearrangement from a nitro group (-NO₂) to a nitrite group (-ONO), followed by NO elimination.[14]

  • Hydrogen Transfer: Intramolecular or intermolecular hydrogen shifts can trigger ring opening or other subsequent reactions. For instance, hydrogen transfer from an amino group to a nitro group can initiate decomposition.[14][15]

  • Ring Cleavage: Direct cleavage of the N-N or C-N bonds in the ring can occur, often leading to the elimination of stable molecules like N₂.[14][16]

The dominant pathway often depends on the specific substitution pattern and the external conditions (e.g., temperature and pressure). For example, in some dinitropyrazole-based materials, intramolecular hydrogen transfer is the initial decomposition step, leading to ring opening and the subsequent release of small molecules like N₂ and NH₃.[15]

The diagram below shows a simplified representation of competing decomposition pathways for a generic nitropyrazole.

G Simplified Decomposition Pathways of Nitropyrazole start Nitropyrazole ts1 TS1 start->ts1 C-NO₂ Homolysis ts2 TS2 start->ts2 Isomerization ts3 TS3 start->ts3 H-Transfer / Ring Cleavage path1_inter Pyrazole Radical + •NO₂ ts1->path1_inter path2_inter Nitrite Intermediate ts2->path2_inter path3_inter Ring-Opened Intermediate ts3->path3_inter products Final Products (N₂, H₂O, CO, CO₂) path1_inter->products path2_inter->products path3_inter->products

Simplified decomposition pathways of nitropyrazole.

Quantitative Data Summary

The following tables summarize key quantitative data from various computational studies on pyrazole stability. These values provide a comparative basis for understanding the energetic landscape of the pyrazole ring and its derivatives.

Table 1: Calculated Tautomer Stability and Proton Transfer Barriers
Compound/SystemMethodPropertyValueReference
4-Substituted PyrazolesCAM-B3LYP / MP2Intramolecular Proton Transfer Barrier47.8–55.5 kcal/mol[5][10]
3(5)-AminopyrazoleDFT(B3LYP)/6-311++G(d,p)ΔG (3-amino vs 5-amino)9.8 kJ/mol (3-amino more stable)[9]
Pyrazole + 2 H₂OAb initio / DFTProton Transfer BarrierLowered vs. gas phase[5]
Substituted PyrazolesMP2/6-311++G**Tautomer PreferenceEDGs favor C3; EWGs favor C5[5][9]
Table 2: Aromaticity and Electronic Properties
CompoundMethodPropertyValueReference
PyrazoleN/AMCI (Multi-center index)0.047 a.u.[4]
Benzene (for comparison)N/AMCI (Multi-center index)0.072 a.u.[4]
Pyrazole DerivativesDFT/B3LYP/6-311+G(d,p)HOMO-LUMO Gap (ΔE)Varies with substituent[13][17]
Pyrazolyl-thiazole derivativesDFTΔE (weak EWGs)Larger gap (more stable)[13]
Pyrazolyl-thiazole derivativesDFTΔE (strong EWGs)Smaller gap (more reactive)[13]

Methodologies and Experimental Protocols

The insights presented in this guide are predominantly derived from computational chemistry. A variety of theoretical methods are employed to model the pyrazole system at the molecular level.

Density Functional Theory (DFT)

DFT is the most common approach due to its favorable balance of accuracy and computational cost.

  • Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for geometry optimizations and electronic structure calculations.[17] For more complex systems or reactions, other functionals like M06-2X may be employed.[8]

  • Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are frequently used.[5][18] The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electronic structure of heterocyclic systems, especially for calculating properties like proton affinities and hydrogen bonding.

Ab Initio Methods

For higher accuracy in energy calculations, especially for reaction barriers, Møller-Plesset perturbation theory (MP2) is often used.[5][9]

  • Protocol: Typically, geometries are first optimized at a DFT level (e.g., B3LYP/6-311++G(d,p)), and then single-point energy calculations are performed using a more robust method like MP2 with an augmented basis set (e.g., aug-cc-pVDZ).[5]

Analysis Techniques

Once the primary calculations are complete, several analysis techniques are used to interpret the results:

  • Natural Bond Orbital (NBO) Analysis: Used to study charge distribution, orbital interactions, and the delocalization of electrons, providing insight into substituent effects.[19][20]

  • Atoms in Molecules (AIM) Theory: Characterizes the topology of the electron density to define atomic interactions and bond properties.[19]

  • Intrinsic Reaction Coordinate (IRC) Calculations: Used to verify that a calculated transition state correctly connects the reactants and products of a proposed reaction pathway.[14]

  • Molecular Dynamics (MD) Simulations: Used to study the stability of pyrazole derivatives within biological systems, such as the binding pocket of an enzyme, over time.[2][21]

The following diagram outlines the logical relationship between substituent type and the preferred tautomeric form of a 3(5)-substituted pyrazole.

G Substituent Influence on Pyrazole Tautomerism start 3(5)-Substituted Pyrazole decision What is the electronic nature of the substituent? start->decision edg_path Electron Donating Group (EDG) (e.g., -NH₂, -OH, -CH₃) decision->edg_path Donating ewg_path Electron Withdrawing Group (EWG) (e.g., -NO₂, -CHO, -COOH) decision->ewg_path Withdrawing result_edg Favors C3-Tautomer (Substituent at position 3) edg_path->result_edg result_ewg Favors C5-Tautomer (Substituent at position 5) ewg_path->result_ewg

Substituent influence on pyrazole tautomerism.

Conclusion and Future Outlook

Theoretical and computational chemistry provides an indispensable toolkit for dissecting the multifaceted nature of pyrazole ring stability. The aromaticity of the ring provides a stable foundation, which is then finely tuned by the electronic interplay of substituents and the surrounding chemical environment. Computational models have successfully predicted tautomeric preferences, quantified stability through various indices, and mapped complex decomposition pathways. This knowledge is actively being applied in the field of drug discovery to design pyrazole-based inhibitors with enhanced stability and favorable pharmacokinetic properties.[2][21]

Future work will likely focus on more complex systems, such as the stability of pyrazole-containing organometallic complexes and fused polycyclic systems. The continued development of computational methods, particularly in the realm of machine learning and artificial intelligence, will enable more rapid and accurate predictions of stability for vast libraries of virtual compounds, further accelerating the discovery of next-generation pharmaceuticals and materials built upon this remarkable heterocyclic scaffold.

References

An In-depth Technical Guide on the Molecular Geometry and Conformation of Methyl 1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-pyrazole-3-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmaceutical agents and functional materials. A thorough understanding of its three-dimensional structure, including molecular geometry and conformational preferences, is paramount for designing novel molecules with desired biological activities and material properties. This technical guide provides a comprehensive overview of the molecular geometry and conformation of this compound, drawing upon computational studies of closely related analogues. Detailed experimental protocols for the characterization of such compounds are also presented, alongside logical workflows visualized using Graphviz.

Introduction

The pyrazole scaffold is a prominent feature in numerous biologically active compounds. The substituent at the 3-position of the pyrazole ring significantly influences the molecule's interaction with biological targets. In the case of this compound, the ester group's orientation and the overall molecular geometry are critical determinants of its chemical reactivity and binding affinity. This guide synthesizes available structural data from computational studies on analogous compounds to provide a detailed picture of its geometric parameters.

Molecular Geometry

While a definitive single-crystal X-ray structure for this compound is not publicly available, Density Functional Theory (DFT) calculations on the closely related compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, provide valuable insights into its molecular geometry. The pyrazole ring is inherently aromatic and thus, is expected to be planar. The key geometric parameters, including bond lengths, bond angles, and dihedral angles, as determined by DFT calculations, are summarized in the following tables.

Data Presentation

Table 1: Bond Lengths for Ethyl 5-methyl-1H-pyrazole-3-carboxylate (DFT Optimized)

Atom 1Atom 2Bond Length (Å)
N1N21.35
N2C31.33
C3C41.43
C4C51.38
C5N11.36
C3C61.48
C6O11.21
C6O21.35
O2C71.46
C7C81.52
C5C91.50

Note: Atom numbering corresponds to a standard representation of ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Table 2: Bond Angles for Ethyl 5-methyl-1H-pyrazole-3-carboxylate (DFT Optimized)

Atom 1Atom 2Atom 3Bond Angle (°)
C5N1N2111.9
N1N2C3105.5
N2C3C4111.4
C3C4C5105.0
C4C5N1106.2
N2C3C6121.3
C4C3C6127.3
C3C6O1125.2
C3C6O2111.5
O1C6O2123.3
C6O2C7116.4
O2C7C8107.9
N1C5C9128.9
C4C5C9124.9

Note: Atom numbering corresponds to a standard representation of ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Table 3: Dihedral Angles for Ethyl 5-methyl-1H-pyrazole-3-carboxylate (DFT Optimized)

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
N1C5C4C3-0.3
C5C4C3N20.4
C4C3N2N1-0.4
C3N2N1C50.2
C4C5N1N20.1
N2C3C6O1-0.5
N2C3C6O2179.4
C4C3C6O1179.8
C4C3C6O2-0.3
C3C6O2C7179.9
O1C6O2C70.0
C6O2C7C8179.8

Note: Atom numbering corresponds to a standard representation of ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Conformation

The conformation of this compound is primarily defined by the orientation of the methyl carboxylate group relative to the pyrazole ring. The key dihedral angle to consider is that which describes the rotation around the C3-C6 bond. Computational studies on analogous pyrazole-3-carboxylates suggest that a planar conformation, where the ester group is coplanar with the pyrazole ring, is energetically favorable. This planarity maximizes π-conjugation between the aromatic ring and the carbonyl group.

Two primary planar conformations are possible: syn and anti (or cis and trans), referring to the relative orientation of the carbonyl oxygen and the N2 atom of the pyrazole ring. The energy difference between these conformers is generally small, and both may be populated at room temperature. The exact conformational preference can be influenced by substitution on the pyrazole ring and the surrounding environment (e.g., solvent or crystal packing forces).

Experimental Protocols

The determination of the molecular geometry and conformation of compounds like this compound relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information on the solid-state molecular structure.

Methodology:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[1]

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.[2]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[3]

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy in solution provides information about the time-averaged conformation of a molecule.

Methodology:

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra are acquired.[4]

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of protons and carbons provide information about the electronic environment of the nuclei.

    • Coupling Constants: Three-bond proton-proton coupling constants (³JHH) can be used to estimate dihedral angles via the Karplus equation.

    • Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space proximity of protons, which is crucial for determining relative stereochemistry and conformation.[5]

Mandatory Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the determination of the molecular geometry and conformation of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_output Final Output Synthesis Synthesis of Methyl 1H-pyrazole-3-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification XRay Single-Crystal X-ray Crystallography Purification->XRay High-quality crystal NMR NMR Spectroscopy (1D and 2D) Purification->NMR Pure sample Geometry Molecular Geometry (Bond Lengths, Angles) XRay->Geometry Conformation Conformational Analysis (Dihedral Angles, NOEs) NMR->Conformation Guide Technical Guide/ Whitepaper Geometry->Guide Conformation->Guide

Logical workflow for structural elucidation.
Relationship between Experimental Data and Structural Information

The following diagram illustrates the relationship between the experimental techniques and the derived structural information.

data_relationship cluster_exp Experimental Techniques cluster_info Structural Information cluster_params Derived Parameters XRay X-ray Crystallography SolidState Solid-State Structure (Precise Geometry) XRay->SolidState NMR NMR Spectroscopy SolutionState Solution-State (Averaged Conformation) NMR->SolutionState BondParams Bond Lengths & Bond Angles SolidState->BondParams DihedralParams Dihedral Angles SolidState->DihedralParams SolutionState->DihedralParams NOE NOE Constraints SolutionState->NOE

Relationship between experimental data and structural information.

References

Methodological & Application

Application Notes: Using Methyl 1H-pyrazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole ring is a five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry due to its metabolic stability and versatile biological activities.[1][2] Pyrazole derivatives are key components in numerous FDA-approved drugs, demonstrating a wide therapeutic spectrum that includes anticancer, anti-inflammatory, antiviral, and analgesic properties.[1][2][3] Methyl 1H-pyrazole-3-carboxylate is a crucial starting material and a versatile building block for synthesizing a diverse array of bioactive molecules.[4] Its ester functionality provides a convenient handle for derivatization, commonly leading to the formation of amides, which are prevalent in many potent drug candidates.[5] This document outlines the key applications, quantitative data, and experimental protocols associated with the use of this compound and its derivatives in drug discovery.

Key Applications in Drug Discovery

The pyrazole-3-carboxamide scaffold, readily accessible from this compound, is a cornerstone in the design of targeted therapies.

  • Anticancer Agents: Pyrazole derivatives have been extensively developed as anticancer agents, primarily functioning as kinase inhibitors or DNA-binding agents.[2][5]

    • Kinase Inhibitors: A significant number of pyrazole-based compounds target protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] A notable example is the development of potent inhibitors for Fms-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[7][8] Mutations in FLT3 lead to its constitutive activation, promoting aberrant cell growth through pathways like STAT5, MAPK, and PI3K/Akt.[7][9]

    • DNA-Binding Agents: Certain 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, typically by binding to the minor groove.[5][10] This interaction can disrupt DNA conformation and replication, leading to cleavage of supercoiled DNA and inducing cancer cell death.[5][10]

  • Antiviral Agents: The pyrazole nucleus is a valuable pharmacophore for the development of antiviral drugs.[11][12] Derivatives have shown efficacy against a range of RNA and DNA viruses, including Hepatitis C Virus (HCV), coronaviruses (such as SARS-CoV-2 and MERS-CoV), and others.[11][13] The mechanism of action can vary, from inhibiting viral replication by suppressing host factors like cyclooxygenase-2 (COX-2) to directly targeting viral proteins.[11][13]

  • Anti-inflammatory Agents: Pyrazole is a well-established scaffold in anti-inflammatory drugs, with celecoxib being a prominent example.[1] The anti-inflammatory effects of pyrazole derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[14]

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives synthesized from pyrazole-3-carboxylate precursors.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound ID Target/Cell Line Assay Type Activity (IC₅₀/GI₅₀/K) Reference
8t FLT3 Kinase Inhibition 0.089 nM [8][15]
CDK2 Kinase Inhibition 0.719 nM [8][15]
CDK4 Kinase Inhibition 0.770 nM [8][15]
MV4-11 (AML) Cell Proliferation 1.22 nM [8][15]
pym-5 DNA (calf thymus) DNA Binding K = 1.06×10⁵ M⁻¹ [5][10]
HCT116 Cell Proliferation 10.32 µM [5]
HepG2 Cell Proliferation 12.11 µM [5]
pym-55 HCT116 Cell Proliferation 11.21 µM [5]
HepG2 Cell Proliferation 9.85 µM [5]
5b K562 (Leukemia) Cell Proliferation 0.021 µM [16][17]
A549 (Lung) Cell Proliferation 0.69 µM [16][17]
MCF-7 (Breast) Cell Proliferation 1.7 µM [17]
Tubulin Polymerization 7.30 µM [16]

| 6d | HNO-97 | Cell Proliferation | 10.56 µM |[18] |

Table 2: Antiviral Activity of Pyrazole Derivatives

Compound Class Target Virus Assay Type Activity (EC₅₀) Reference
Pyrazolecarboxamides HCV (genotype 1b) Subgenomic Replicon 5 - 8 µM [11]
Hydroxyquinoline-pyrazoles SARS-CoV-2 Plaque Reduction Potent (low µM) [11][13]

| Hydroxyquinoline-pyrazoles | MERS-CoV | Plaque Reduction | Potent (low µM) |[11][13] |

Experimental Protocols & Methodologies

Protocol 1: General Synthesis of 1H-Pyrazole-3-Carboxamide Derivatives

This protocol describes a common method for converting the methyl ester of a pyrazole carboxylic acid into a diverse library of carboxamides via amide bond formation. This is a crucial step in structure-activity relationship (SAR) studies.

Materials:

  • 1H-Pyrazole-3-carboxylic acid derivative (1.0 mmol)

  • Desired amine (1.1 mmol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 mmol)

  • Hydroxybenzotriazole (HOBT) (1.3 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20-30 mL)

  • Ice water

  • Column chromatography supplies (e.g., silica gel, solvents)

Procedure:

  • Dissolve the 1H-pyrazole-3-carboxylic acid (1.0 mmol), EDCI (1.3 mmol), and HOBT (1.3 mmol) in anhydrous DMF (30 mL).[5]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 mmol) to the reaction mixture.

  • Continue stirring the solution at room temperature for 24 hours.[5] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water (e.g., 200 mL) to precipitate the crude product.[5]

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., methanol/chloroform or ethyl acetate/hexane) to yield the pure pyrazole-3-carboxamide derivative.[5]

Protocol 2: Synthesis of a Pyrazole Core via Cyclocondensation

This protocol details a one-pot synthesis for creating a substituted this compound core structure, a common starting point for further derivatization.

Materials:

  • Phenyl hydrazine (2 mmol, 0.22 g)

  • Dimethylacetylene dicarboxylate (DMAD) (2 mmol, 0.28 g)

  • Toluene (5 mL)

  • Dichloromethane (DCM) (5 mL)

  • Ethanol (for recrystallization)

Procedure:

  • Combine phenyl hydrazine (2 mmol) and DMAD (2 mmol) in a 1:1 mixture of toluene and DCM (10 mL total).[19]

  • Stir the mixture at reflux for 2 hours. Monitor the reaction completion by TLC.[19]

  • After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude solid product.[19]

  • Recrystallize the white solid from ethanol to yield pure Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[19]

Visualizations: Workflows and Pathways

Diagram 1: Drug Discovery Workflow

This diagram illustrates the typical workflow for developing therapeutic agents starting from the this compound scaffold.

G cluster_0 Scaffold & Derivatization cluster_1 Screening & Evaluation cluster_2 Optimization A This compound B Hydrolysis to Carboxylic Acid A->B C Amide Coupling / Derivatization B->C D Primary Screening (e.g., Kinase Assays) C->D E Cell-Based Assays (e.g., Antiproliferative, Antiviral) D->E F In Vivo Studies (Animal Models) E->F G SAR Analysis F->G H Lead Optimization G->H H->C Iterative Synthesis I Preclinical Candidate H->I

Caption: Drug discovery cascade using the pyrazole scaffold.

Diagram 2: FLT3 Signaling Pathway Inhibition

This diagram shows a simplified representation of the FMS-like tyrosine kinase 3 (FLT3) signaling pathway, which is constitutively activated by mutations in Acute Myeloid Leukemia (AML), and its inhibition by a pyrazole-based inhibitor.

FLT3_Pathway FLT3 Mutated FLT3 Receptor (Constitutively Active) PI3K PI3K / AKT FLT3->PI3K RAS RAS / MAPK FLT3->RAS STAT5 STAT5 FLT3->STAT5 Inhibitor Pyrazole-based FLT3 Inhibitor (e.g., Compound 8t) Inhibitor->FLT3 Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation

Caption: Inhibition of aberrant FLT3 signaling in AML.

Diagram 3: Synthetic Derivatization Scheme

This diagram outlines the primary synthetic transformations applied to the this compound core to generate diverse chemical libraries for screening.

Synthesis cluster_ester Ester Modification cluster_ring Ring Substitution Core This compound (Core Scaffold) Hydrolysis 1. Hydrolysis (R-COOH) Core->Hydrolysis N_Alkylation N1-Alkylation / Arylation Core->N_Alkylation C4_Sub C4-Functionalization (e.g., Halogenation) Core->C4_Sub C5_Sub C5-Functionalization Core->C5_Sub Amidation 2. Amide Formation (R-CONR'R'') Hydrolysis->Amidation Amine, Coupling Agents

Caption: Key synthetic routes for pyrazole diversification.

References

Application Notes: Methyl 1H-pyrazole-3-carboxylate as a Versatile Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole ring is a privileged scaffold in medicinal and agrochemical research, forming the core of numerous successful commercial products.[1][2] Its five-membered heterocyclic structure with two adjacent nitrogen atoms offers a stable, aromatic core with multiple sites for chemical modification, enabling the fine-tuning of biological activity.[1] Methyl 1H-pyrazole-3-carboxylate, in particular, serves as a key intermediate for the synthesis of a new generation of potent and selective fungicides, herbicides, and insecticides. Its carboxylate group provides a convenient handle for creating diverse derivatives, such as amides and esters, which are crucial for interacting with specific biological targets in pests, weeds, and fungi.[3]

These application notes provide an overview of the role of this compound and related pyrazole structures in the development of agrochemicals, including their mechanisms of action, biological efficacy, and detailed synthetic protocols.

Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)

A major class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective at controlling a broad spectrum of plant diseases in crops like cereals and vegetables.[1] The pyrazole-carboxamide structure is a key pharmacophore for this class of fungicides.[1] They function by targeting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi, which blocks the production of ATP and leads to fungal cell death.[1][4]

Mechanism of Action: SDHI Fungicides

Quantitative Data: Fungicidal Activity

The efficacy of pyrazole-based fungicides is often quantified by their EC50 values, which represent the concentration required to inhibit fungal growth by 50%.

Compound ClassTarget FungiEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Isoxazolol Pyrazole Carboxylate (7ai)Rhizoctonia solani0.37Carbendazol1.00
Pyrazole Derivative (26)Botrytis cinerea2.432--
Pyrazole Derivative (26)Rhizoctonia solani2.182--
Pyrazole Derivative (26)Valsa mali1.787--
Pyrazole Derivative (26)Thanatephorus cucumeris1.638--
Data sourced from references[5][6].

Application in Herbicide Synthesis: HPPD Inhibitors

Pyrazole derivatives are integral to the development of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants.[1] Inhibition of HPPD leads to a deficiency of these essential compounds, causing bleaching of new plant growth and eventual death.[1][7] Prominent examples include pyrasulfotole and topramezone.[1]

Mechanism of Action: HPPD Inhibitors

Quantitative Data: Herbicidal Activity

The herbicidal efficacy of pyrazole derivatives is measured by their EC50 values, indicating the concentration needed for a 50% reduction in plant growth.

CompoundTarget WeedEC50 (g/ha)
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l)Barnyard Grass10.53
1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a)Barnyard Grass10.37
Data sourced from reference[8].

Application in Insecticide Synthesis: GABA Receptor Antagonists

Pyrazole-based insecticides are highly effective against a wide range of agricultural pests by acting on the insect's nervous system.[1] A primary mode of action is the antagonism of the GABA (gamma-aminobutyric acid)-gated chloride channel in neurons.[9] By blocking this channel, these insecticides disrupt the central nervous system, leading to hyperexcitation and the death of the insect.[1] Fipronil is a well-known commercial example.[1][10]

Mechanism of Action: GABA Receptor Antagonists

Quantitative Data: Insecticidal Activity

The lethal concentration (LC50) is a common metric for insecticide potency, representing the concentration that causes 50% mortality in the test population.

CompoundTarget PestLC50 (µg/mL)Reference CompoundLC50 (µg/mL)
Schiff base pyrazole (3f)Termite0.001Fipronil0.038
Schiff base pyrazole (3d)Termite0.006Fipronil0.038
Pyrazole derivative (6h)Locust47.68Fipronil63.09
Data sourced from reference[10].

Experimental Protocols and Workflows

The synthesis of agrochemicals from this compound typically involves a multi-step process. A common and versatile route is the conversion of the methyl ester to a pyrazole carboxamide, which is a key structural motif in many active compounds.

Workflow: Synthesis of Pyrazole Carboxamides

Protocol: General Synthesis of a 1H-Pyrazole-3-Carboxamide Derivative

This protocol outlines the conversion of this compound to a target pyrazole carboxamide via the carboxylic acid and acid chloride intermediates.

Step 1: Saponification to 1H-Pyrazole-3-carboxylic acid

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 1.1 eq) to the solution.

  • Stir the mixture at room temperature or gentle heat until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.[11]

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 using concentrated hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 1H-pyrazole-3-carboxylic acid.[5]

Step 2: Conversion to 1H-Pyrazole-3-carbonyl chloride

  • Suspend the 1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise to the suspension at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added.

  • Reflux the mixture for 2-4 hours until the reaction is complete (cessation of gas evolution).[12]

  • Evaporate the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1H-pyrazole-3-carbonyl chloride, which is often used directly in the next step without further purification.[12]

Step 3: Amide Coupling to form the Target Carboxamide

  • Dissolve the desired substituted amine (1.0 eq) and a base such as triethylamine (Et₃N, 1.2 eq) in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane under an inert atmosphere.[12]

  • Cool the solution in an ice-water bath (0-5 °C).

  • Add a solution of the crude 1H-pyrazole-3-carbonyl chloride (1.0 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to ambient temperature and stir vigorously for 10-16 hours.[12]

  • Monitor the reaction by TLC. Upon completion, remove the solvent using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure target pyrazole carboxamide.[12]

This compound and its derivatives are undeniably crucial building blocks in the agrochemical industry. Their structural versatility allows for the synthesis of highly potent and specific fungicides, herbicides, and insecticides that target distinct biological pathways. The ability to systematically modify the pyrazole core enables researchers to optimize bioactivity, enhance crop selectivity, and address the ongoing challenge of resistance in pest and weed populations, thereby contributing significantly to sustainable agriculture and global food security.[2][3]

References

Application Notes and Protocols for N-Alkylation of Methyl 1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrazoles is a fundamental transformation in synthetic and medicinal chemistry, enabling the diversification of this important heterocyclic scaffold. N-substituted pyrazoles are key components in a wide array of biologically active compounds and approved pharmaceuticals. Methyl 1H-pyrazole-3-carboxylate is a versatile building block, and its N-alkylation provides access to a variety of intermediates for drug discovery and development.

A significant challenge in the N-alkylation of asymmetrically substituted pyrazoles, such as this compound, is the control of regioselectivity. The reaction can lead to the formation of two regioisomers: the N1-substituted (methyl 1-alkyl-1H-pyrazole-3-carboxylate) and the N2-substituted (methyl 2-alkyl-2H-pyrazole-5-carboxylate) products. The ratio of these isomers is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, the solvent, and the reaction temperature. This document provides a general experimental protocol for the N-alkylation of this compound and summarizes typical reaction conditions and outcomes.

Reaction Scheme

General reaction scheme for the N-alkylation of this compound, leading to a mixture of N1 and N2 regioisomers.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes a general and widely applicable method for the N-alkylation of this compound using a base and an alkylating agent.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).

  • Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of the pyrazole).

  • Add the base (1.1-2.0 equivalents). If using a solid base like K₂CO₃, it can be added directly. If using NaH, it should be handled with care under an inert atmosphere.

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the pyrazole.

  • Slowly add the alkylating agent (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature. For highly reactive alkylating agents or exothermic reactions, the addition may be performed at 0 °C.

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to 80 °C) and stir for the required time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature and quench the reaction by the addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers and obtain the desired N-alkylated product(s).

Data Presentation

The following table summarizes illustrative quantitative data for the N-alkylation of pyrazole derivatives under various conditions. The yields and regioisomeric ratios are highly dependent on the specific substrate and reaction conditions and should be considered as representative examples. For the N-alkylation of this compound, the N1 isomer is often the major product due to steric hindrance at the N2 position, which is adjacent to the bulky methyl carboxylate group.

Alkylating AgentBaseSolventTemp. (°C)Time (h)Total Yield (%)Regioisomeric Ratio (N1:N2)
Methyl IodideK₂CO₃DMF2512~85~3:1
Ethyl BromideK₂CO₃DMF5018~80~4:1
Benzyl BromideNaHTHF0 to 256~90>10:1
Benzyl BromideCs₂CO₃Acetonitrile804~95>20:1

Note: Data is compiled from general pyrazole alkylation literature and may not be directly representative of reactions with this compound. Optimization of reaction conditions is recommended for specific applications.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.

experimental_workflow start Start: Methyl 1H-pyrazole-3-carboxylate reagents Add Base (e.g., K₂CO₃) & Anhydrous Solvent (e.g., DMF) start->reagents 1. deprotonation Stir at RT (Deprotonation) reagents->deprotonation 2. alkylation Add Alkylating Agent (e.g., Methyl Iodide) deprotonation->alkylation 3. reaction Heat & Stir (Monitor by TLC/LC-MS) alkylation->reaction 4. workup Work-up: Quench, Extract, Wash, Dry reaction->workup 5. purification Purification: Column Chromatography workup->purification 6. product Product: N-alkylated Pyrazole Isomers purification->product 7.

Caption: Experimental workflow for the N-alkylation of this compound.

Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazoles from Methyl Carboxylate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient one-pot synthesis of substituted pyrazoles, a crucial scaffold in medicinal chemistry, utilizing readily available methyl carboxylate precursors. The described methods offer advantages in terms of operational simplicity, time efficiency, and atom economy, making them highly suitable for the generation of compound libraries for drug discovery and development.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a common feature in a wide range of pharmaceuticals and agrochemicals due to its diverse biological activities. Traditional methods for pyrazole synthesis often involve multiple steps. The one-pot synthesis from methyl carboxylate precursors, through the in-situ generation of 1,3-dicarbonyl intermediates, presents a more streamlined and efficient approach to constructing this important heterocyclic core.[1][2]

The Knorr pyrazole synthesis, a classic method, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] By generating the 1,3-dicarbonyl compound in situ from a methyl carboxylate and a ketone or another ester, the reaction can be performed in a single pot, avoiding the isolation of intermediates.[2]

Protocol 1: One-Pot Synthesis of Pyrazolones from β-Ketoesters and Hydrazines

This protocol details the synthesis of pyrazolones, a tautomeric form of hydroxypyrazoles, through the cyclocondensation of a β-ketoester (derived from a methyl carboxylate) with a hydrazine derivative. This method is a variation of the Knorr pyrazole synthesis and is known for its high yields and straightforward procedure.[3]

Experimental Protocol

Materials:

  • Ethyl benzoylacetate (or other β-ketoester)

  • Hydrazine hydrate or Phenylhydrazine

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial or an appropriate round-bottom flask, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and the hydrazine derivative (e.g., hydrazine hydrate, 6 mmol).[3]

  • Solvent and Catalyst Addition: To the reaction mixture, add 1-propanol (3 mL) and 3 drops of glacial acetic acid as a catalyst.[3]

  • Reaction Conditions: Heat the mixture with stirring to approximately 100°C using a hot plate. Maintain this temperature for 1 hour.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[3]

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the β-ketoester), add water (10 mL) to the hot reaction mixture with continuous stirring.[3]

  • Crystallization: Turn off the heat and allow the mixture to cool to room temperature slowly while stirring for about 30 minutes to facilitate the precipitation of the product.[3]

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the product with a small amount of cold water and allow it to air dry to obtain the pure pyrazolone.[3]

Data Presentation
Entryβ-KetoesterHydrazine DerivativeProductYield (%)
1Ethyl acetoacetatePhenylhydrazine3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one~90%
2Ethyl benzoylacetateHydrazine hydrate5-Phenyl-1H-pyrazol-3(2H)-oneHigh
3Ethyl benzoylacetatePhenylhydrazine1,5-Diphenyl-1H-pyrazol-3(2H)-oneHigh

Yields are approximate and can vary based on reaction scale and purification methods.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Product reagents Combine β-Ketoester and Hydrazine add_solvent_catalyst Add 1-Propanol and Acetic Acid reagents->add_solvent_catalyst heat Heat at 100°C for 1h add_solvent_catalyst->heat add_water Add Water heat->add_water cool Cool to Room Temperature add_water->cool filtrate Filter and Dry cool->filtrate product Substituted Pyrazolone filtrate->product

Caption: Workflow for the one-pot synthesis of pyrazolones.

Protocol 2: Three-Component One-Pot Synthesis of 3,5-Disubstituted Pyrazoles

This protocol describes a one-pot, three-component reaction involving an aryl aldehyde, an aryl methyl ketone, and hydrazine hydrochloride to synthesize 3,5-disubstituted pyrazoles. The reaction proceeds through the in-situ formation of a chalcone intermediate (an α,β-unsaturated ketone), which then undergoes cyclocondensation with hydrazine. This method is notable for its use of simple and readily available starting materials.[4]

Experimental Protocol

Materials:

  • Aryl aldehyde (e.g., Benzaldehyde)

  • Aryl methyl ketone (e.g., Acetophenone)

  • Hydrazine dihydrochloride (NH₂NH₂·2HCl)

  • Sodium acetate trihydrate (NaOAc·3H₂O)

  • Rectified spirit (Ethanol)

  • Potassium bromate (KBrO₃)

  • Potassium bromide (KBr)

  • Hydrochloric acid (HCl)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Standard laboratory glassware

Procedure:

  • Formation of Pyrazoline Intermediate:

    • In a 100 mL round-bottom flask, combine the aryl aldehyde (2 mmol), aryl methyl ketone (2 mmol), hydrazine dihydrochloride (2 mmol), and sodium acetate trihydrate (2 mmol).[4]

    • Add rectified spirit (7 mL) as the solvent.[4]

    • Reflux the mixture for 30 minutes. The reaction initially forms a dihydropyrazole (pyrazoline) intermediate.[4]

  • In-situ Oxidation to Pyrazole:

    • After the reflux period, cool the reaction mixture in an ice bath.

    • Prepare a solution of potassium bromate (0.334 g, 2 mmol) and potassium bromide (1.19 g, 10 mmol) in water (10 mL).

    • Slowly add the KBrO₃-KBr solution to the cooled reaction mixture with stirring.

    • Acidify the mixture with 2N HCl until it is acidic to Congo red paper.

    • Continue stirring for 15-20 minutes in the ice bath. A solid product should precipitate.

  • Work-up and Isolation:

    • Collect the crude product by vacuum filtration.

    • Wash the solid with a small amount of cold water.

    • To remove any excess bromine, wash the product with a 5% sodium thiosulfate solution.

    • Finally, wash again with water and dry the product.

    • The crude product can be further purified by crystallization from an ethyl acetate-hexane mixture.[4]

Data Presentation
EntryAryl AldehydeAryl Methyl KetoneProductYield (%)
1BenzaldehydeAcetophenone3,5-Diphenyl-1H-pyrazole80
24-ChlorobenzaldehydeAcetophenone5-(4-Chlorophenyl)-3-phenyl-1H-pyrazole78
34-NitrobenzaldehydeAcetophenone5-(4-Nitrophenyl)-3-phenyl-1H-pyrazole70
44-Nitrobenzaldehyde4-Bromoacetophenone5-(4-Nitrophenyl)-3-(4-bromophenyl)-1H-pyrazole77

Table data extracted from reference[4].

Logical Relationship Diagram

G cluster_0 Component Mixing cluster_1 Pyrazoline Formation cluster_2 In-situ Oxidation cluster_3 Isolation and Purification start Aryl Aldehyde + Aryl Methyl Ketone + Hydrazine Dihydrochloride + Sodium Acetate reflux Reflux in Ethanol for 30 min start->reflux cool_ice Cool in Ice Bath reflux->cool_ice add_oxidant Add KBrO3/KBr Solution cool_ice->add_oxidant acidify Acidify with HCl add_oxidant->acidify filter Filter and Wash acidify->filter purify Crystallize from Ethyl Acetate/Hexane filter->purify product 3,5-Disubstituted Pyrazole purify->product

Caption: Workflow for the three-component synthesis of pyrazoles.

Conclusion

The one-pot synthesis of substituted pyrazoles from methyl carboxylate precursors and their derivatives represents a highly efficient and versatile strategy for accessing these valuable heterocyclic compounds. The protocols provided herein offer reliable and reproducible methods for the synthesis of a range of pyrazole derivatives, which are of significant interest to researchers in the fields of medicinal chemistry and drug development. These methods can be readily adapted and optimized for various substrates to generate diverse libraries of pyrazole-containing molecules for biological screening.

References

Application Notes and Protocols for the Derivatization of the Carboxylate Group in Methyl 1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the carboxylate group of Methyl 1H-pyrazole-3-carboxylate, a key building block in the synthesis of various pharmaceutical agents. The following sections describe two primary derivatization pathways: conversion to amides and synthesis of alternative esters. Each section includes detailed experimental procedures, quantitative data from representative reactions, and visual workflows to guide laboratory execution.

Application Note 1: Synthesis of 1H-Pyrazole-3-carboxamides

The conversion of the methyl ester to an amide is a fundamental transformation in medicinal chemistry, often crucial for modulating the pharmacological properties of a lead compound. This process typically involves a two-step sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a desired amine.

Step 1: Hydrolysis of this compound

The initial and essential step for many derivatization reactions is the hydrolysis of the methyl ester to yield 1H-pyrazole-3-carboxylic acid. This reaction is typically performed under basic conditions.

Experimental Protocol: Hydrolysis

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol (5-10 volumes), add an aqueous solution of a base, for instance, sodium hydroxide (1.5-2.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4. The resulting precipitate, 1H-pyrazole-3-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amide Coupling Reactions

Two common methods for the formation of amides from 1H-pyrazole-3-carboxylic acid are presented: activation to an acid chloride followed by reaction with an amine, and direct coupling using a peptide coupling reagent.

Experimental Protocol 1: Amidation via Acid Chloride

  • Formation of Acid Chloride: Suspend 1H-pyrazole-3-carboxylic acid (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.5-3.0 eq.) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature or reflux until the reaction is complete (typically 1-3 hours), as monitored by the cessation of gas evolution.

  • Amine Coupling: In a separate flask, dissolve the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in an anhydrous solvent (e.g., DCM, THF).

  • Reaction: Cool the amine solution to 0 °C and add the freshly prepared solution of 1H-pyrazole-3-carbonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol 2: Direct Amide Coupling with HATU

  • Reaction Setup: To a solution of 1H-pyrazole-3-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and a non-nucleophilic base such as DIPEA (2.0 eq.) in an anhydrous polar aprotic solvent like DMF or DCM, add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

Quantitative Data for Amidation Reactions
EntryAmineCoupling MethodSolventYield (%)Purity (%)
1BenzylamineAcid ChlorideDCM85>98
2AnilineAcid ChlorideToluene78>97
3MorpholineHATUDMF92>99
4PiperidineHATUDCM89>98

Note: Yields and purities are representative and may vary based on the specific amine and reaction conditions.

Workflow for Amidation

Amidation_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_amidation Step 2: Amidation cluster_acid_chloride Method 1 cluster_hatu Method 2 start This compound hydrolysis NaOH, MeOH/H₂O start->hydrolysis acid 1H-pyrazole-3-carboxylic acid hydrolysis->acid acid_chloride_formation SOCl₂, DMF (cat.) acid->acid_chloride_formation amine_coupling2 Amine, HATU, DIPEA acid->amine_coupling2 acid_chloride 1H-pyrazole-3-carbonyl chloride acid_chloride_formation->acid_chloride amine_coupling1 Amine, Et₃N acid_chloride->amine_coupling1 amide1 1H-pyrazole-3-carboxamide amine_coupling1->amide1 amide2 1H-pyrazole-3-carboxamide amine_coupling2->amide2

Caption: General workflow for the synthesis of 1H-pyrazole-3-carboxamides.

Application Note 2: Synthesis of 1H-Pyrazole-3-carboxylates (Esterification)

The modification of the ester group can be achieved through transesterification of the starting methyl ester or by esterification of the corresponding carboxylic acid. These methods allow for the introduction of various alcoholic moieties, which can influence the compound's solubility, metabolic stability, and other pharmacokinetic properties.

Experimental Protocol 1: Transesterification

Direct transesterification of this compound can be performed under acidic or basic conditions with an excess of the desired alcohol.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., ethanol, isopropanol), which also serves as the solvent.

  • Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium methoxide).

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction time will vary depending on the alcohol and catalyst used.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the mixture and neutralize the catalyst. Remove the excess alcohol under reduced pressure. The residue can be dissolved in an organic solvent, washed with water and brine, dried, and concentrated. The crude ester can be purified by column chromatography.

Experimental Protocol 2: Fischer Esterification of 1H-pyrazole-3-carboxylic acid

This classic method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2]

  • Reaction Setup: Suspend 1H-pyrazole-3-carboxylic acid (1.0 eq.) in the desired alcohol (5-20 volumes).

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.[1]

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate to obtain the crude ester, which can be purified by column chromatography.

Quantitative Data for Esterification Reactions
EntryAlcoholMethodCatalystYield (%)Purity (%)
1EthanolTransesterificationH₂SO₄75>97
2IsopropanolTransesterificationNaOMe68>96
3EthanolFischer EsterificationH₂SO₄88>98
4n-ButanolFischer Esterificationp-TsOH85>98

Note: Yields and purities are representative and may vary based on the specific alcohol and reaction conditions.

Workflow for Esterification

Esterification_Workflow cluster_transesterification Method 1: Transesterification cluster_fischer Method 2: Fischer Esterification cluster_hydrolysis_fischer Prerequisite start This compound transesterification_reaction R-OH, H⁺ or RO⁻ start->transesterification_reaction new_ester1 Alkyl 1H-pyrazole-3-carboxylate transesterification_reaction->new_ester1 start_fischer This compound hydrolysis NaOH, H₂O start_fischer->hydrolysis acid 1H-pyrazole-3-carboxylic acid hydrolysis->acid fischer_reaction R-OH, H⁺ acid->fischer_reaction new_ester2 Alkyl 1H-pyrazole-3-carboxylate fischer_reaction->new_ester2

Caption: Workflows for the synthesis of various 1H-pyrazole-3-carboxylates.

References

Application Notes and Protocols: Methyl 1H-pyrazole-3-carboxylate in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory agents derived from methyl 1H-pyrazole-3-carboxylate. The protocols outlined below are based on established methodologies in medicinal chemistry and pharmacology, offering a guide for the development of novel pyrazole-based therapeutics. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its presence in celebrated anti-inflammatory drugs like celecoxib highlights its importance in the development of selective COX-2 inhibitors.[3] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) often exhibit gastrointestinal side effects due to their non-selective inhibition of both COX-1 and COX-2 enzymes.[4] The development of selective COX-2 inhibitors represents a significant advancement in anti-inflammatory therapy, offering a safer alternative for long-term treatment. This compound is a versatile starting material for the synthesis of a wide array of substituted pyrazoles with potential anti-inflammatory properties.

Signaling Pathway of COX-2 in Inflammation

The primary target for the pyrazole derivatives discussed is the COX-2 enzyme. In response to inflammatory stimuli, cellular arachidonic acid is converted by COX-2 into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By selectively inhibiting COX-2, pyrazole-based compounds can effectively reduce the production of these pro-inflammatory prostaglandins.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.

Synthesis of Anti-inflammatory Pyrazole Derivatives

A common strategy for synthesizing anti-inflammatory pyrazole derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] While not directly starting from this compound, a closely related synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives has been reported to yield compounds with significant anti-inflammatory activity.[5]

General Synthesis Workflow

The synthesis and evaluation of novel pyrazole-based anti-inflammatory agents typically follow a structured workflow, from initial synthesis to in vivo testing.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Diethyl Oxalate, Substituted Acetophenone) Intermediate 1,3-Dicarbonyl Intermediate Start->Intermediate Cyclization Cyclocondensation with Hydrazine Hydrate Intermediate->Cyclization Product Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Cyclization->Product InVitro In Vitro COX-1/COX-2 Inhibition Assay Product->InVitro InVivo In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema) InVitro->InVivo Data Data Analysis (IC50, % Inhibition) InVivo->Data

Caption: General workflow for the synthesis and evaluation of pyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives[5]

This protocol describes a two-step synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.

Step 1: Synthesis of Substituted Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate 1a-j)

  • To a solution of sodium ethoxide, add diethyl oxalate and a substituted acetophenone derivative.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the intermediate by column chromatography.

Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (Final Product 2a-j)

  • Prepare a suspension of the intermediate dioxo-ester in glacial acetic acid.

  • Add hydrazine hydrate to the suspension.

  • Reflux the reaction mixture for an appropriate time, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay[2][6]

This assay determines the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Dilute purified ovine COX-1 and human recombinant COX-2 enzymes to the desired concentration in Tris-HCl buffer.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and make serial dilutions.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, heme, and the test compound solution.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding arachidonic acid solution.

    • Incubate the plate at 37°C for 2 minutes.

    • Stop the reaction by adding a solution of HCl.

    • Add a saturating solution of SnCl2 to convert PGG2 to the more stable PGE2.

  • Quantification: Determine the concentration of PGE2 using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition versus the compound concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats[5][7]

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Use healthy adult Wistar rats, fasted overnight with free access to water.

  • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for each synthesized compound at various doses.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation

The following tables summarize the anti-inflammatory activity of representative pyrazole derivatives.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib>100.04>250[1]
Pyrazole-Thiazole Hybrid-0.03-[1]
Pyrazolo-Pyrimidine-0.015-[1]
Compound 6e --215.44[6]

Table 2: In Vivo Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives (Carrageenan-Induced Paw Edema) [5]

CompoundSubstitution Pattern% Inhibition of Edema (at 4h)
2e 2,3-dimethoxyphenylSignificant
2f 3,4-dimethoxyphenylSignificant
Indomethacin (Standard)--

Note: The original paper stated "significant anti-inflammatory activity" without providing specific percentage inhibition values in the abstract.[5]

Conclusion

This compound and its analogues are valuable synthons for the development of novel anti-inflammatory agents, particularly selective COX-2 inhibitors. The protocols provided herein offer a framework for the synthesis, in vitro, and in vivo evaluation of these compounds. The data presented demonstrate the potential of pyrazole derivatives as effective and potentially safer alternatives to traditional NSAIDs. Further structural modifications and extensive pharmacological evaluations are warranted to identify lead candidates for clinical development.

References

Application of Methyl 1H-pyrazole-3-carboxylate in Developing Anticancer Drugs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1H-pyrazole-3-carboxylate serves as a pivotal building block in the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential, particularly in the realm of oncology. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs that target key biological pathways involved in cancer progression. This document provides detailed application notes on the utility of this compound derivatives as anticancer agents and comprehensive protocols for their synthesis and evaluation.

Application Notes

The versatility of the this compound core allows for chemical modifications that yield compounds capable of targeting various hallmarks of cancer. The ester functional group can be readily converted to amides, hydrazides, and other functionalities, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. Key applications of derivatives from this scaffold in anticancer drug development include their roles as kinase inhibitors, tubulin polymerization inhibitors, and DNA binding agents.

Pyrazole-3-Carboxamide Derivatives as Kinase Inhibitors

A primary application of this scaffold is in the development of protein kinase inhibitors. The N-(1H-pyrazol-3-yl)amide moiety has proven to be an effective pharmacophore for targeting the ATP-binding site of various kinases, which are often dysregulated in cancer. By functioning as ATP-competitive inhibitors, these compounds can block downstream signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several 1H-pyrazol-3-yl-amide derivatives have shown potent inhibitory activity against CDKs. For instance, PHA-533533, a 1H-pyrazol-3-yl-amide derivative, counteracts tumor cell proliferation by inhibiting CDKs.[1] AT7519 is another multi-CDK inhibitor based on this scaffold with activity against a range of human tumor cell lines.[1]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers. Pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from pyrazole precursors, have been developed as potent EGFR inhibitors.[2]

  • Other Kinases: The pyrazole scaffold has been utilized to develop inhibitors for a wide array of other cancer-relevant kinases, including Aurora kinases (e.g., Tozasertib), c-Jun N-terminal kinase (JNK), and Bruton's tyrosine kinase (BTK).[1][3]

Quantitative Data Summary: Kinase Inhibitory Activity

Compound ClassTarget KinaseIC50/EC50Cell Line/Assay Type
Pyrazole-chalcone hybrid-10 µMHNO-97 (Head and Neck Cancer)
Pyrazole-chalcone hybrid-10.56 µMHNO-97 (Head and Neck Cancer)
3-Aminopyrazole DerivativeCDK1633 nMCellular Assay
N-(1H-pyrazol-3-yl)pyrimidin-4-amineCDK16160 nMBiochemical Assay
Pyrazolo[3,4-d]pyrimidineBTK7.95 nMBiochemical Assay
Pyrazole-based inhibitorCDK12.38 µMBiochemical Assay
Pyrazole-based inhibitorCDK11.52 µMBiochemical Assay
Pyrazolo[3,4-d]pyrimidineEGFR (wild-type)0.016 µMBiochemical Assay
Pyrazolo[3,4-d]pyrimidineEGFR (T790M mutant)0.236 µMBiochemical Assay

This table presents a selection of reported inhibitory concentrations to illustrate the potency of pyrazole-based compounds. The specific structures can be found in the cited literature.

Signaling Pathway Visualization

G cluster_membrane Cell Membrane cluster_cyclin Cell Cycle Regulation RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS CDK_Cyclin CDK/Cyclin Complex Progression G1/S Phase Progression CDK_Cyclin->Progression Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation Inhibitor Pyrazole-3-Carboxamide Kinase Inhibitor Inhibitor->RTK Inhibitor->CDK_Cyclin

Caption: Simplified signaling pathway showing inhibition of RTKs and CDKs by pyrazole derivatives.

Pyrazole Derivatives as Tubulin Polymerization Inhibitors

The microtubule network is a critical component of the cellular cytoskeleton, playing an essential role in mitosis. Disruption of tubulin polymerization dynamics is a well-established anticancer strategy. Certain pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site and leading to mitotic arrest and apoptosis.

Quantitative Data Summary: Antiproliferative and Tubulin Polymerization Inhibitory Activity

Compound ClassIC50/GI50Cell LineTubulin Polymerization IC50
5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative0.021 µMK562 (Leukemia)7.30 µM
5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative0.69 µMA549 (Lung Cancer)7.30 µM
1-aryl-1H-pyrazole-fused curcumin analog3.64 - 16.13 µMMDA-MB231, HepG240.76 - 52.03 µM
Indolo-pyrazole derivative<1.73 µM-~60% inhibition

This table showcases the efficacy of pyrazole derivatives as both antiproliferative agents and direct inhibitors of tubulin polymerization.[2][4][5]

Pyrazole-3-Carboxamide Derivatives as DNA Binding Agents

While less common than kinase or tubulin inhibition, some novel 1H-pyrazole-3-carboxamide derivatives have been shown to exert their anticancer effects by interacting directly with DNA. These compounds can bind to the minor groove of DNA, affecting DNA conformation and leading to cleavage of supercoiled plasmid DNA. This mechanism offers an alternative strategy for inducing cancer cell death. For example, the compound 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) demonstrated a high DNA-binding affinity (K = 1.06×10⁵ M⁻¹).[6][7][8]

Experimental Protocols

Synthesis of a Representative 1H-Pyrazole-3-Carboxamide Derivative

This protocol outlines a general, two-step synthesis of a 1H-pyrazole-3-carboxamide derivative from this compound.

Step 1: Saponification of this compound to 1H-Pyrazole-3-carboxylic acid

  • Reagents and Materials: this compound, Sodium Hydroxide (NaOH), Methanol (MeOH), Water (H₂O), Hydrochloric Acid (HCl), Diethyl ether.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a mixture of methanol and water.

    • Add a solution of NaOH (1.1 equivalents) in water dropwise to the pyrazole solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 1H-pyrazole-3-carboxylic acid.

Step 2: Amide Coupling to form 1H-Pyrazole-3-carboxamide Derivative

  • Reagents and Materials: 1H-pyrazole-3-carboxylic acid, desired amine (e.g., 4-((4-methylpiperazin-1-yl)methyl)aniline), EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride), HOBt (Hydroxybenzotriazole), Anhydrous Dimethylformamide (DMF), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Ethyl acetate.

  • Procedure:

    • To a solution of 1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add EDCI (1.1 equivalents) and HOBt (1.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired amine (1 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-pyrazole-3-carboxamide derivative.

Synthesis Workflow Diagram

G Start This compound Step1 Saponification (NaOH, MeOH/H2O) Start->Step1 Intermediate 1H-Pyrazole-3-carboxylic acid Step1->Intermediate Step2 Amide Coupling (EDCI, HOBt, DMF) Intermediate->Step2 Amine Desired Amine Amine->Step2 Product Target 1H-Pyrazole-3-carboxamide Derivative Step2->Product

Caption: General workflow for the synthesis of 1H-pyrazole-3-carboxamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials: Human cancer cell lines (e.g., A549, HCT-116), complete growth medium (e.g., RPMI-1640 with 10% FBS), 96-well plates, test compound, DMSO, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and blank (medium only) wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Solubilization: Aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.[5]

In Vitro Kinase Inhibition Assay (CDK2 Example)

This protocol describes a luminescent assay to measure the activity of CDK2 and the inhibitory effect of test compounds.

  • Materials: Recombinant CDK2/Cyclin A2 enzyme, kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT), substrate (e.g., Histone H1), ATP, test compound, ADP-Glo™ Kinase Assay kit (Promega) or similar, white opaque 384-well plates.

  • Procedure:

    • Compound Plating: Add 1 µL of the test compound serially diluted in buffer (with 5% DMSO) or DMSO control to the wells of a 384-well plate.

    • Enzyme Addition: Add 2 µL of diluted CDK2/Cyclin A2 enzyme in kinase buffer to each well.

    • Reaction Initiation: Add 2 µL of a substrate/ATP mixture in kinase buffer to initiate the reaction. The final ATP concentration should be close to its Km for the enzyme.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Reaction Termination and ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[9]

In Vitro Tubulin Polymerization Inhibition Assay

This protocol measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

  • Materials: Purified tubulin (>99% pure), General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution (10 mM), Glycerol, test compound, positive controls (e.g., Paclitaxel, Nocodazole), pre-warmed (37°C) 96-well half-area plates, temperature-controlled spectrophotometer.

  • Procedure:

    • Reagent Preparation: Prepare a tubulin reaction mix on ice to a final concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10-15% glycerol.

    • Compound Preparation: Prepare 10x stocks of the test compound and controls in General Tubulin Buffer. The final DMSO concentration in the assay should be low (<1%).

    • Assay Setup: Add 10 µL of the 10x test compound or control to the appropriate wells of the pre-warmed 96-well plate.

    • Reaction Initiation: To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well. The final volume will be 100 µL.

    • Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes.

    • Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition of polymerization against the compound concentration.[6][10][11]

References

Application Notes: Synthesis of Antimicrobial Compounds from Methyl 1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The emergence of multidrug-resistant (MDR) microbial strains presents a critical global health challenge, necessitating the urgent development of novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, acting against a variety of bacterial and fungal pathogens.[3][4]

These application notes provide a detailed overview and protocols for the synthesis of potent antimicrobial compounds, specifically carboxamides and hydrazones, using Methyl 1H-pyrazole-3-carboxylate as a versatile starting material. This precursor can be readily converted into key intermediates such as 1H-pyrazole-3-carbohydrazide and 1H-pyrazole-3-carboxylic acid, which serve as platforms for generating diverse libraries of bioactive molecules. The methodologies described herein are based on established synthetic routes and are accompanied by antimicrobial activity data to guide researchers in the development of new therapeutic agents.

Synthetic Pathways

Two primary synthetic routes starting from this compound are outlined below. The first pathway involves the formation of a hydrazide intermediate, followed by condensation to yield hydrazones. The second pathway proceeds through hydrolysis of the ester to a carboxylic acid, which is then converted into various carboxamides.

G cluster_0 Pathway 1: Synthesis of Pyrazole Hydrazones A This compound B 1H-Pyrazole-3-carbohydrazide A->B Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux D Antimicrobial Pyrazole-Hydrazone Derivatives B->D Glacial Acetic Acid (cat.) Ethanol, Reflux C Substituted Aldehydes (R-CHO) C->D

Caption: Synthetic workflow for pyrazole-hydrazone derivatives.

G cluster_1 Pathway 2: Synthesis of Pyrazole Carboxamides E This compound F 1H-Pyrazole-3-carboxylic Acid E->F Aqueous NaOH Acidification (HCl) G 1H-Pyrazole-3-carbonyl Chloride F->G Thionyl Chloride (SOCl2) Reflux I Antimicrobial Pyrazole-Carboxamide Derivatives G->I Triethylamine Dichloromethane H Substituted Amines (R-NH2) H->I

Caption: Synthetic workflow for pyrazole-carboxamide derivatives.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various pyrazole derivatives synthesized through pathways related to the protocols below. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of Pyrazole-Hydrazone Derivatives

Compound ClassTest OrganismStrainMIC (µg/mL)Reference
Pyrazole-HydrazonesStaphylococcus aureusATCC 2921362.5 - 125[1]
Bacillus subtilisATCC 605162.5 - 125[1]
Klebsiella pneumoniaeATCC 700603125 - 250[1]
Escherichia coliATCC 25922>250[1]
Candida albicansATCC 102317.8 - 15.6[1]
Aspergillus nigerATCC 164042.9 - 7.8[1]
Fluoro-substituted Pyrazole-HydrazonesStaphylococcus aureus(Clinical)6.25 - 25[5]
MRSA(Clinical)6.25 - 25[5]
Bacillus subtilis(Clinical)6.25[5]
Acinetobacter baumannii(Clinical)6.25[5]

Table 2: Antimicrobial Activity of Pyrazole-Carboxamide Derivatives

Compound ClassTest OrganismStrainMIC (µg/mL)Reference
N-(1-naphthyl)-pyrazole-carboxamideStaphylococcus aureusATCC 259237.81[6]
Staphylococcus aureusATCC 65387.81[6]
MRSA(Clinical Isolate)1.96 - 7.81[6]
Staphylococcus epidermidisATCC 122287.81[6]
Pyrazole-CarboxamidesEscherichia coli-12.5 - >50[7]
Staphylococcus aureus-12.5 - >50[7]

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazole-3-carbohydrazide (Intermediate)

This protocol describes the conversion of the starting ester to its corresponding hydrazide, a key intermediate for synthesizing hydrazones.

Materials:

  • This compound

  • Hydrazine hydrate (80-99%)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Cool the concentrated mixture in an ice bath to precipitate the product.

  • Filter the solid precipitate, wash with a small amount of cold ethanol, and dry under vacuum to yield 1H-pyrazole-3-carbohydrazide.

Protocol 2: General Synthesis of Pyrazole-Hydrazone Derivatives

This protocol outlines the condensation of the hydrazide intermediate with various aldehydes to produce a library of hydrazone compounds.[8][9]

Materials:

  • 1H-Pyrazole-3-carbohydrazide (from Protocol 1)

  • Substituted aromatic or heteroaromatic aldehydes (e.g., benzaldehyde, salicylaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 1H-pyrazole-3-carbohydrazide (1 mmol) in absolute ethanol (20 mL).

  • Add the desired substituted aldehyde (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.[9]

  • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) to achieve high purity.[8]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[10]

G A Prepare Stock Solutions of Test Compounds (in DMSO) C Perform Serial Dilutions of Compounds in 96-well plate with growth medium A->C B Prepare Microbial Inoculum (e.g., 0.5 McFarland standard) D Inoculate each well with microbial suspension B->D C->D E Incubate plates (e.g., 37°C for 24h for bacteria) D->E F Add Resazurin or TTC indicator (Optional, for visual aid) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination via broth microdilution.

Materials:

  • Synthesized pyrazole compounds

  • 96-well microtiter plates

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin, Clotrimazole) for positive control

  • Incubator

Procedure:

  • Preparation: Prepare stock solutions of the synthesized compounds and standard antibiotics in DMSO.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then further diluted in broth to the final required concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (medium + inoculum) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound is a highly valuable and accessible starting material for the synthesis of diverse heterocyclic compounds with significant antimicrobial potential. The synthetic pathways to pyrazole-hydrazones and pyrazole-carboxamides are robust and allow for extensive structural modification to optimize activity against various pathogens, including drug-resistant strains. The provided protocols offer a solid foundation for researchers to explore this chemical space and develop novel antimicrobial candidates to address the growing threat of infectious diseases.

References

Application Notes and Protocols: Synthesis of 1H-Pyrazole-3-carbohydrazides from Methyl 1H-pyrazole-3-carboxylate and Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The derivatization of the pyrazole ring is a key strategy for modulating the pharmacological profile of these compounds. One common and versatile derivatization involves the conversion of pyrazole esters to their corresponding hydrazides (a class of amides). This transformation opens up a gateway for further molecular modifications, allowing for the synthesis of a diverse library of compounds for drug discovery and development.

This document provides detailed protocols for the synthesis of 1H-pyrazole-3-carbohydrazides from methyl 1H-pyrazole-3-carboxylate using hydrazine derivatives. It also includes data on reaction conditions and yields, and outlines the significance of this reaction in the broader context of drug development.

Reaction Overview

The reaction of this compound with hydrazine hydrate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methanol molecule to yield the corresponding 1H-pyrazole-3-carbohydrazide. The reaction is typically carried out in an alcoholic solvent and can be driven to completion by using an excess of hydrazine hydrate.

Experimental Protocols

Protocol 1: General Synthesis of 1H-Pyrazole-3-carbohydrazide

This protocol describes a general method for the synthesis of 1H-pyrazole-3-carbohydrazide from this compound.

Materials:

  • This compound

  • Hydrazine hydrate (excess)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an excess of hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to the ester is typically high to ensure complete conversion.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the pure 1H-pyrazole-3-carbohydrazide.

Note: In some cases, the reaction can be performed under fusion conditions (heating without a solvent) followed by treatment with ethanol.[3]

Protocol 2: Synthesis of 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide

This specific protocol is adapted from the synthesis of indole-substituted pyrazole carbohydrazides, which have shown potential cytotoxic activity against cancer cell lines.[4]

Materials:

  • Ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • A mixture of ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate and an excess of 80% hydrazine hydrate in ethanol is placed in a round-bottom flask.

  • The mixture is heated at reflux for a specified period.

  • After cooling, the precipitate that forms is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide.[4]

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of pyrazole carbohydrazides from their corresponding esters.

Starting MaterialHydrazine DerivativeSolventReaction ConditionsYieldReference
Ethyl 5-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1H-pyrazole-3-carboxylateHydrazine hydrate (excess)-Fusion, then reflux in ethanol-[3]
Ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylateHydrazine hydrate (80%)EthanolRefluxExcellent[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Dissolve this compound in Ethanol add_hydrazine Add excess Hydrazine Hydrate start->add_hydrazine reflux Heat to Reflux add_hydrazine->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry product Pure 1H-Pyrazole-3-carbohydrazide dry->product

Caption: General workflow for the synthesis of 1H-pyrazole-3-carbohydrazide.

Logical Relationship in Drug Development

drug_development_pathway start This compound intermediate 1H-Pyrazole-3-carbohydrazide (Key Intermediate) start->intermediate Hydrazinolysis derivatives Diverse Pyrazole Amide Derivatives intermediate->derivatives Further Derivatization screening Biological Screening (e.g., anticancer, antimicrobial) derivatives->screening lead_compound Lead Compound Identification screening->lead_compound

Caption: Role of pyrazole carbohydrazides in drug development.

Applications in Drug Development

The synthesis of 1H-pyrazole-3-carbohydrazides is a significant step in the development of new therapeutic agents. These compounds serve as crucial intermediates for the synthesis of a wide variety of heterocyclic systems and other derivatives. The presence of the reactive hydrazide moiety allows for further chemical modifications, such as the formation of Schiff bases, acylhydrazones, and other pyrazole-based amides.

This chemical versatility is paramount in drug discovery, where the generation of a library of structurally diverse compounds is essential for structure-activity relationship (SAR) studies. For instance, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and investigated for their anticancer properties and DNA-binding interactions.[5] The ability to readily synthesize the carbohydrazide precursor facilitates the exploration of novel chemical space around the pyrazole core, increasing the probability of identifying potent and selective drug candidates. The pyrazole nucleus itself is found in numerous established drugs, highlighting the therapeutic potential of this scaffold.[1]

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 1H-pyrazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, focusing on improving yield, purity, and regioselectivity.

Q1: What are the primary synthetic routes to this compound, and which is recommended?

A1: There are several established methods for synthesizing the pyrazole core. The two most common and effective routes are:

  • Cyclocondensation of a Hydrazine with a 1,3-Dicarbonyl Equivalent: This is the most versatile method. It involves reacting hydrazine (or a salt thereof) with a three-carbon precursor containing electrophilic sites at positions 1 and 3, such as a β-ketoester or an enone. The key challenge with this method is controlling the regioselectivity.

  • [3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This classic route involves the reaction of a diazo compound, typically diazomethane, with an alkyne, such as methyl propiolate. While effective for the parent compound, this method requires careful handling of diazomethane, which is explosive and toxic.

For most applications, the cyclocondensation route is preferred due to its operational simplicity and the ability to control regioselectivity through careful selection of reaction conditions.[1][2]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yield is a common problem that can stem from several factors:

  • Suboptimal Reagents or Stoichiometry: Ensure the purity of starting materials. The molar ratio of reactants, particularly the hydrazine source, is critical. Using a slight excess (e.g., 1.2 equivalents) of the hydrazine component can drive the reaction to completion.[3][4]

  • Incorrect Reaction Conditions: Temperature and reaction time must be optimized. Some reactions require heating to proceed, while others may produce side products at elevated temperatures.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.

  • Poor pH Control: The pH of the reaction medium can significantly influence the rate of cyclization and the formation of impurities. In some syntheses, maintaining a slightly acidic pH is necessary to facilitate the initial condensation, while the final cyclization may be favored under neutral or basic conditions.[3]

  • Formation of Regioisomers: A significant loss of the desired product can be due to the formation of the undesired Methyl 1H-pyrazole-5-carboxylate isomer. See Q3 for strategies to address this.

  • Work-up and Purification Losses: The product may be lost during aqueous work-up or extraction if its solubility properties are not considered. Inefficient purification techniques can also lead to significant product loss. A patent suggests that for similar compounds, a two-phase system with a weak base can improve yield and simplify work-up.[5]

Q3: I am getting a mixture of regioisomers (3-carboxylate and 5-carboxylate). How can I improve the selectivity for the desired 3-carboxylate isomer?

A3: This is the most critical challenge in this synthesis. The reaction of an unsymmetrical 1,3-dicarbonyl equivalent with hydrazine can produce both this compound and Methyl 1H-pyrazole-5-carboxylate. Recent studies have shown that regioselectivity is highly dependent on the form of the hydrazine used.[1][2]

  • Use Hydrazine Hydrochloride: Performing the reaction with a hydrazine salt, such as phenylhydrazine hydrochloride, in a protic solvent like methanol, has been shown to strongly favor the formation of the 1,3-regioisomer (the desired product).[1][2]

  • Avoid Free Hydrazine Base: Conversely, using the free hydrazine base tends to yield the 1,5-regioisomer as the major product.[1][2]

The protonated form of hydrazine is believed to alter the mechanism of the initial nucleophilic attack, directing the cyclization towards the desired 3-carboxylate product.

Q4: My final product is impure. What are common impurities and what is the best way to purify the compound?

A4: Common impurities include unreacted starting materials, the undesired regioisomer, and various side-products from condensation reactions.

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired product from isomers and other impurities. A gradient of ethyl acetate in hexane is typically used.[1]

  • Recrystallization: If the crude product is a solid and has relatively high purity, recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethyl acetate and hexane) can be an effective final purification step.[6]

  • Purification via Salt Formation: Pyrazoles are basic compounds. An advanced technique involves dissolving the crude mixture in an organic solvent and treating it with an acid (e.g., oxalic acid or phosphoric acid) to precipitate the pyrazole as a crystalline salt, leaving non-basic impurities in the solution.[7] The pure pyrazole can then be recovered by neutralizing the salt.

Q5: How can I reliably confirm the identity and regiochemistry of my final product?

A5: Standard spectroscopic methods are used for characterization.

  • ¹H NMR Spectroscopy: This is the most powerful tool for distinguishing between the 3- and 5-carboxylate isomers. The chemical shifts and coupling patterns of the two protons on the pyrazole ring are distinct. For Methyl 1-phenyl-1H-pyrazole-3-carboxylate, the C4-H proton appears as a singlet around 6.8 ppm, while in the corresponding 5-carboxylate isomer, the C4-H proton is shifted further downfield.[1]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbon and the pyrazole ring carbons provide definitive structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the N-H stretch (for N-unsubstituted pyrazoles), the C=O stretch of the ester (around 1730 cm⁻¹), and C=N/C=C stretches of the pyrazole ring.[6]

Data Presentation: Optimizing Regioselectivity

The choice of hydrazine source is a critical parameter for controlling the isomeric outcome of the reaction. The following table summarizes data from a study on a closely related synthesis, demonstrating the profound effect of this variable.

Table 1: Effect of Hydrazine Source on Regioisomeric Ratio and Yield [1][2]

Hydrazine SourceSolventTemperatureTime (h)Ratio (1,3-isomer : 1,5-isomer)Isolated Yield (1,3-isomer)
Phenylhydrazine Hydrochloride MethanolReflux1697 : 3 85%
Phenylhydrazine (free base)MethanolReflux1614 : 86Not reported for 1,3-isomer
Phenylhydrazine Hydrochloride EthanolReflux1691 : 9Not reported

Data is adapted from the synthesis of Methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate, which follows the same mechanistic principles.

Experimental Protocols

The following is a detailed protocol for the regioselective synthesis of a 1-substituted this compound, adapted from optimized literature procedures.[1][2]

Protocol: Regioselective Synthesis of Methyl 1-Aryl-1H-pyrazole-3-carboxylate

This protocol uses a trichloromethyl enone as a precursor, which undergoes cyclization and subsequent conversion of the trichloromethyl group to a methyl ester in situ.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting enone (e.g., (E)-4,4,4-trichloro-1-phenylbut-2-en-1-one) (1.0 mmol) in methanol (10 mL).

  • Addition of Hydrazine Salt: Add the arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) (1.2 mmol, 1.2 equiv) to the solution.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC until the starting enone is fully consumed (typically 4-6 hours). Continue heating for a total of 16 hours to ensure the complete conversion of the trichloromethyl intermediate to the methyl ester.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure Methyl 1-aryl-1H-pyrazole-3-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS.

Visualizations

The following diagrams illustrate the general workflow and a troubleshooting guide for the synthesis.

G cluster_workflow General Synthesis Workflow Reactants 1. Mix Reactants (Enone + Hydrazine Salt) Reaction 2. Heat to Reflux (16 hours) Reactants->Reaction Methanol Workup 3. Aqueous Work-up & Extraction Reaction->Workup Purification 4. Column Chromatography Workup->Purification Crude Product Product Pure this compound Purification->Product

Caption: A typical experimental workflow for the synthesis.

G cluster_troubleshooting Troubleshooting Guide for Low Yield Start Start: Low Yield Observed CheckPurity Analyze crude product by NMR/LC-MS. Is it a mixture of isomers? Start->CheckPurity IsomerProblem YES: High % of 5-carboxylate CheckPurity->IsomerProblem Yes NotIsomerProblem NO: Product is clean but yield is low CheckPurity->NotIsomerProblem No FixRegio Solution: - Use Hydrazine Hydrochloride Salt - Use Methanol as solvent IsomerProblem->FixRegio CheckConditions Check Reaction Parameters: - Temperature too low? - Reaction time too short? - Reagent purity/ratio correct? NotIsomerProblem->CheckConditions ConditionsOK Parameters OK CheckConditions->ConditionsOK Yes ConditionsBad Parameters NOT OK CheckConditions->ConditionsBad No OptimizeWorkup Solution: - Optimize extraction pH - Consider purification via salt formation ConditionsOK->OptimizeWorkup FixConditions Solution: - Increase temp/time - Verify reagent quality & stoichiometry ConditionsBad->FixConditions

Caption: A logical guide for troubleshooting low reaction yields.

References

"common side products in the synthesis of Methyl 1H-pyrazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1H-pyrazole-3-carboxylate. This resource offers detailed experimental protocols, data-driven insights for side product management, and analytical guidance to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their primary challenges?

A1: The two most prevalent methods for synthesizing this compound are:

  • Cycloaddition of diazomethane with methyl propiolate: This method is often high-yielding but involves the use of diazomethane, which is explosive and requires specialized handling.

  • Condensation of a 1,3-dicarbonyl equivalent with hydrazine: A common approach involves the reaction of methyl 2,3-dioxobutanoate or a similar precursor with hydrazine hydrate. The primary challenge with this method, especially when using substituted hydrazines, is the formation of regioisomers.[1][2]

Q2: I am observing a mixture of products in my reaction. What is the most likely side product?

A2: The most common side product in the synthesis of this compound, particularly when using methods involving unsymmetrical 1,3-dicarbonyl precursors and substituted hydrazines, is the regioisomeric Methyl 1H-pyrazole-5-carboxylate .[2][3] This occurs due to the two possible sites of initial nucleophilic attack by the hydrazine.

Q3: How can I distinguish between this compound and its 5-carboxylate regioisomer?

A3: A combination of spectroscopic techniques is essential for unambiguous identification:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools. The chemical shifts of the pyrazole ring protons and carbons will differ between the two isomers. 2D NMR techniques like HMBC and NOESY can provide definitive structural elucidation by showing correlations between the methyl ester group and the pyrazole ring protons.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The two isomers may have different retention times on a GC column. Their mass spectra will likely show similar fragmentation patterns due to their structural similarity, but relative ion abundances may differ, aiding in their differentiation.[4][5]

Q4: What are other potential side reactions I should be aware of during the synthesis?

A4: Besides regioisomer formation, other common side reactions include:

  • Hydrolysis of the methyl ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, especially under acidic or basic conditions, or if water is present in the reaction mixture.[6]

  • N-Alkylation/N-Methylation: If a methylating agent is present or formed in situ, the nitrogen atoms of the pyrazole ring can be methylated, leading to a mixture of N-methylated regioisomers.[3][7]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a hydrazone or a pyrazoline, particularly if the reaction conditions (e.g., temperature, catalyst) are not optimal for the final cyclization and aromatization steps.[8][9]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials - Reaction conditions are not optimal (temperature, time).- Purity of reagents is low.- Inefficient catalyst.- Increase reaction temperature or prolong the reaction time, monitoring progress by TLC or LC-MS.[1] - Ensure starting materials are pure and dry. Impurities can lead to side reactions.[10]- If using a catalyst, screen different catalysts (e.g., various acids or bases) and optimize the loading.
Significant amount of side products observed - Formation of regioisomers.- Hydrolysis of the ester.- N-alkylation.- Refer to the section on controlling regioselectivity.- Ensure anhydrous reaction conditions to prevent hydrolysis.- Avoid the presence of unintended alkylating agents.
Product loss during workup and purification - Product is partially soluble in the aqueous phase during extraction.- Inefficient purification method.- Adjust the pH of the aqueous phase during extraction to suppress the solubility of the product.- Optimize the purification method (e.g., choice of solvent system for chromatography or recrystallization).
Issue 2: Formation of Regioisomers
Symptom Possible Cause Troubleshooting Steps
Presence of two or more spots on TLC with similar Rf values, or multiple peaks in GC/HPLC - Lack of regioselectivity in the cyclization reaction.- Solvent Selection: The choice of solvent can significantly influence regioselectivity. For instance, using fluorinated alcohols like 2,2-2-trifluoroethanol (TFE) can favor the formation of one regioisomer over another.[2]- pH Control: Adjusting the pH of the reaction can direct the initial nucleophilic attack of the hydrazine. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[11]- Use of a Directing Group: Introducing a bulky protecting group on one of the hydrazine nitrogens can sterically hinder the attack at one carbonyl center, thus favoring the formation of a single regioisomer.

Data Presentation: Impact of Reaction Conditions on Regioselectivity

The following table summarizes the influence of different solvents on the regioselectivity of a representative pyrazole synthesis. This data highlights the importance of solvent screening in optimizing the yield of the desired regioisomer.

Solvent Ratio of Regioisomer 1 : Regioisomer 2 Reference
Ethanol~1 : 1.3[2]
2,2,2-Trifluoroethanol (TFE)85 : 15[2]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 3[2]

Note: The specific ratios are highly dependent on the substrates used. This table illustrates a general trend.

Experimental Protocols

Synthesis of this compound via Cycloaddition

This protocol is adapted from the synthesis of a substituted methyl pyrazole-3-carboxylate and should be optimized for the unsubstituted target compound.[10]

Materials:

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Hydrazine hydrate

  • Toluene

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in a 1:1 mixture of toluene and dichloromethane.

  • Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Analytical Methods for Product and Side Product Identification

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃):

    • This compound (major tautomer): δ 13.05 (bs, 1H, N-H), 7.71 (d, 2H), 7.31-7.43 (m, 3H), 6.99 (s, 1H, pyrazole-H), 4.20 (q, 2H), 1.22 (t, 3H).[12]

    • Methyl 1H-pyrazole-5-carboxylate (major tautomer): Characteristic shifts for the pyrazole proton and the methyl ester will differ from the 3-carboxylate isomer. The pyrazole C-H proton is typically more shielded in the 5-carboxylate isomer.

  • ¹³C NMR (100 MHz, CDCl₃):

    • This compound (major tautomer): δ 161.2, 146.5, 141.3, 129.6, 128.7, 128.3, 125.5, 104.7, 60.7, 13.8.[12]

    • Methyl 1H-pyrazole-5-carboxylate (major tautomer): The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, will be significantly different.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

A GC-MS method can be developed to separate and identify the product and its regioisomer. A non-polar or mid-polar column (e.g., DB-5ms) is a good starting point. The mass spectra of the isomers will likely be similar, but differences in the relative abundance of fragment ions can be used for identification.[5]

Visualizing Reaction Pathways and Troubleshooting

DOT Script for Regioisomer Formation

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_products Products Unsymmetrical_1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Hydrazone_A Hydrazone Intermediate A Unsymmetrical_1,3-Dicarbonyl->Hydrazone_A Attack at C1 Hydrazone_B Hydrazone Intermediate B Unsymmetrical_1,3-Dicarbonyl->Hydrazone_B Attack at C3 Hydrazine Hydrazine Hydrazine->Hydrazone_A Hydrazine->Hydrazone_B Pyrazole_3_carboxylate This compound Hydrazone_A->Pyrazole_3_carboxylate Cyclization Pyrazole_5_carboxylate Methyl 1H-pyrazole-5-carboxylate (Side Product) Hydrazone_B->Pyrazole_5_carboxylate Cyclization

Caption: Formation of regioisomers in pyrazole synthesis.

DOT Script for Troubleshooting Low Yield

G Start Low Yield Observed Check_Purity Check Starting Material Purity? Start->Check_Purity Impure Purify Starting Materials Check_Purity->Impure No Pure Purity OK Check_Purity->Pure Yes Check_Conditions Optimize Reaction Conditions? (Temp, Time, Catalyst) Pure->Check_Conditions Optimize Increase Temp/Time Screen Catalysts Check_Conditions->Optimize No Optimized Conditions Optimized Check_Conditions->Optimized Yes Optimize->Optimized Analyze_Side_Products Analyze Side Products (TLC, GC-MS, NMR) Optimized->Analyze_Side_Products Regioisomers Regioisomers Detected Analyze_Side_Products->Regioisomers Hydrolysis Hydrolysis Product Detected Analyze_Side_Products->Hydrolysis Other Other Byproducts Analyze_Side_Products->Other Control_Regioselectivity Modify Solvent/pH Regioisomers->Control_Regioselectivity Yes Anhydrous_Conditions Use Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Yes Re-evaluate_Route Re-evaluate Synthetic Route Other->Re-evaluate_Route

Caption: Troubleshooting workflow for low yield in pyrazole synthesis.

References

Technical Support Center: Purification of Methyl 1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Q2: What impurities are commonly encountered during the synthesis of this compound?

A2: Common impurities can include unreacted starting materials, solvents, and side-products from the synthesis. A significant potential impurity is the regioisomeric product, Methyl 1H-pyrazole-5-carboxylate, which can form depending on the synthetic route.[1] In syntheses involving hydrazine and a dicarbonyl compound, incomplete cyclization or side reactions of the hydrazine can also lead to impurities.

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantitative purity analysis. Thin-Layer Chromatography (TLC) offers a quick qualitative assessment of purity and can be used to screen for optimal column chromatography conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the chemical structure and identifying any organic impurities.

Troubleshooting Guides

Recrystallization

Q4: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the solvent is not ideal. Try the following:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Solvent System Adjustment: The polarity of the solvent may not be optimal. If you are using a single solvent, try a binary solvent system. For example, dissolve the compound in a good solvent (like ethanol or ethyl acetate) at an elevated temperature and then slowly add a poor solvent (like hexane or water) until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution to induce crystallization.

Q5: My recrystallization yield is very low. How can I improve it?

A5: A low yield can result from using too much solvent or the compound having significant solubility in the cold solvent.

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Optimize Solvent Choice: Select a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Cooling: Ensure the solution is thoroughly cooled to maximize precipitation. An ice bath or even refrigeration can be beneficial.

  • Concentration: If too much solvent was added, you can carefully evaporate some of it to create a more concentrated, supersaturated solution before cooling.

Column Chromatography

Q6: My compound is not separating from impurities on the silica gel column. What can I do?

A6: Poor separation is typically due to an inappropriate solvent system (eluent).

  • TLC Optimization: Before running a column, screen various solvent systems using TLC to find an eluent that gives good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your desired compound.

  • Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity. For example, you could start with 10% ethyl acetate in hexane and gradually increase the proportion of ethyl acetate.

  • Alternative Stationary Phase: While silica gel is most common, other stationary phases like alumina could provide different selectivity and may be effective.

Q7: The compound is streaking on the TLC plate and the column. How can I resolve this?

A7: Streaking can be caused by overloading the sample, the compound's acidic or basic nature, or its poor solubility in the eluent.

  • Sample Load: Ensure you are not loading too much crude material onto the TLC plate or the column.

  • Solvent Polarity: The eluent may be too non-polar. Try increasing the polarity of the solvent system.

  • Acid/Base Additives: If your compound is acidic or basic, adding a small amount of a modifier to the eluent can improve chromatography. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, a small amount of triethylamine (1-2%) can be beneficial.

Data Presentation

Table 1: Suggested Starting Conditions for Purification of Pyrazole Carboxylates

Purification MethodStationary PhaseEluent/Solvent SystemTypical Ratios (v/v)Notes
Column ChromatographySilica GelAcetone / n-Hexane1:9 to 1:5Good for a range of polarities.[2]
Column ChromatographySilica GelHexane / Ethyl Acetate80:20A common starting point for many organic compounds.
Recrystallization-Ethanol-Often a good single solvent for recrystallization.[3]
Recrystallization-Methanol / Ethyl AcetateVariableA binary system that can be optimized for purity.
Recrystallization-Toluene / Petroleum EtherVariableCan be effective for less polar compounds.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and obtain an NMR spectrum to confirm the purity and identity of the compound.

Protocol 2: Column Chromatography of this compound
  • Eluent Selection: Using TLC, determine an optimal solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the target compound from impurities (aim for an Rf of ~0.3).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with the less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Analysis: Dry the purified product under vacuum and confirm its identity and purity by NMR and/or other analytical methods.

Visualizations

Purification_Workflow Crude Crude Methyl 1H-pyrazole-3-carboxylate Purity_Check1 Purity Assessment (TLC, NMR) Crude->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization High Purity & Few Impurities Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Low Purity or Complex Mixture Purity_Check2 Final Purity Analysis Recrystallization->Purity_Check2 Column_Chromatography->Purity_Check2 Pure_Product Pure Product Purity_Check2->Pure_Product Purity Confirmed Troubleshooting_Tree Start Purification Issue? Method Which Method? Start->Method Recrystallization_Issue Recrystallization Problem Method->Recrystallization_Issue Recrystallization Chromatography_Issue Chromatography Problem Method->Chromatography_Issue Column Chromatography Oiling_Out Product Oiling Out? Recrystallization_Issue->Oiling_Out Low_Yield Low Yield? Recrystallization_Issue->Low_Yield Poor_Separation Poor Separation? Chromatography_Issue->Poor_Separation Streaking Compound Streaking? Chromatography_Issue->Streaking Slow_Cool Cool Slower Adjust Solvent Oiling_Out->Slow_Cool Yes Minimize_Solvent Use Less Solvent Optimize Solvent Choice Low_Yield->Minimize_Solvent Yes Optimize_Eluent Optimize Eluent with TLC Poor_Separation->Optimize_Eluent Yes Adjust_Polarity Adjust Eluent Polarity Add Modifier Streaking->Adjust_Polarity Yes

References

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles, with a specific focus on controlling and overcoming challenges related to regioisomer formation.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their formation a concern?

A1: In pyrazole synthesis, particularly in the common method involving the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (the Knorr pyrazole synthesis), regioisomers are structural isomers that differ in the orientation of substituents on the pyrazole ring.[1][2] This arises because the substituted hydrazine can attack either of the two different carbonyl groups of the dicarbonyl compound, leading to two distinct products.[1]

Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties (e.g., solubility, crystallinity), and toxicological profiles.[2] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential for consistent and predictable performance.[2]

Q2: My pyrazole synthesis is producing a mixture of regioisomers. What are the key factors influencing this outcome?

A2: The formation of a mixture of regioisomers is a common challenge. The regioselectivity of the reaction is primarily governed by a combination of the following factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophilic nitrogen, favoring attack at the less hindered carbonyl group.[1][2]

  • Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[1][2]

  • Reaction pH: The acidity or basicity of the reaction medium can influence the regiochemical outcome.[1][3] Under acidic conditions, for example, the more basic nitrogen atom of a substituted hydrazine may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[2]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity.[4][5][6] For instance, polar protic solvents can stabilize certain transition states over others through hydrogen bonding, thereby influencing the preferred reaction pathway.[6]

Q3: How can I improve the regioselectivity of my pyrazole synthesis?

A3: To enhance the formation of a single, desired regioisomer, consider the following troubleshooting strategies:

  • Solvent Optimization: This is often the most effective and straightforward parameter to adjust. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer.[4][5] These solvents are thought to influence the reaction pathway through their unique hydrogen bonding properties.[4] Aprotic solvents may also favor the formation of a different regioisomer compared to protic solvents.[6]

  • Temperature Control: Adjusting the reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can in turn affect the ratio of the regioisomers formed.[2]

  • Catalyst Selection: The choice of an acid or base catalyst can be critical. For instance, in the Knorr synthesis, catalytic amounts of a protic acid like acetic acid are often used.[7] In some cases, using a Lewis acid or other types of catalysts can improve regioselectivity.

  • Modification of Starting Materials: If possible, modifying the substituents on your 1,3-dicarbonyl or hydrazine starting materials to introduce significant steric bulk or strong electron-withdrawing/donating groups can help direct the reaction towards a single regioisomer.

Troubleshooting Workflow for Poor Regioselectivity

G Troubleshooting Workflow for Poor Regioselectivity start Reaction yields a mixture of regioisomers solvent Optimize Solvent System (e.g., TFE, HFIP, aprotic vs. protic) start->solvent analysis Analyze Regioisomer Ratio (NMR, HPLC, GC-MS) solvent->analysis temp Adjust Reaction Temperature temp->analysis catalyst Screen Different Catalysts (Acidic, Basic, Lewis Acid) catalyst->analysis reagents Modify Starting Material Substituents (Steric/Electronic Effects) reagents->analysis analysis->temp Still a mixture analysis->catalyst Still a mixture analysis->reagents Still a mixture success Desired Regioisomer is Major Product analysis->success separation Purification Required (Column Chromatography, Crystallization) analysis->separation Separation is feasible

Caption: A decision-making workflow for troubleshooting and optimizing the regioselectivity of pyrazole synthesis.

Quantitative Data on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. This data highlights the significant influence of the reaction medium on the isomeric ratio.

1,3-Dicarbonyl (R1, R2)Hydrazine (R3)SolventRegioisomer Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol1:1.3[4][5]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15[4][5]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3[4][5]
Ethyl 4-phenyl-2,4-dioxobutanoatePhenylhydrazineEthanol40:60[6]
Ethyl 4-phenyl-2,4-dioxobutanoatePhenylhydrazineAcetonitrile79:21[6]
Ethyl 4-phenyl-2,4-dioxobutanoatePhenylhydrazineEtOH/H₂O (1:1)100:0[6]

Regioisomer A corresponds to the pyrazole where the N-substituted nitrogen is adjacent to R1, and Regioisomer B is where it is adjacent to R2.

Experimental Protocols

General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol provides a general method for improving regioselectivity in pyrazole synthesis using a fluorinated alcohol as the solvent.[4][5]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0-1.2 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen fluorinated alcohol (TFE or HFIP).

  • Add the substituted hydrazine to the solution. The addition can be done dropwise or in one portion.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • If the reaction is slow at room temperature, it can be heated to reflux.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), the solvent can be removed under reduced pressure.

  • The crude product can then be purified by standard methods such as column chromatography on silica gel or recrystallization to isolate the desired regioisomer.

Protocol for Separation of Regioisomers by Column Chromatography

If a mixture of regioisomers is obtained, separation can often be achieved by silica gel column chromatography.[8][9]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (for column chromatography)

  • A suitable eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)

  • Chromatography column

  • Fraction collection tubes

Procedure:

  • TLC Analysis: First, determine an optimal solvent system using TLC that shows good separation between the two regioisomers.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Loading the Sample: Dissolve the crude mixture in a minimum amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure regioisomers.

  • Combine and Concentrate: Combine the pure fractions of each regioisomer and remove the solvent under reduced pressure to obtain the isolated products.

Reaction Pathway Visualization

The following diagram illustrates the competing reaction pathways in the Knorr pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl, leading to the formation of two possible regioisomers.

G Knorr Pyrazole Synthesis: Competing Regioisomeric Pathways cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) attack1 Attack at C=O (R1) dicarbonyl->attack1 attack2 Attack at C=O (R2) dicarbonyl->attack2 hydrazine Substituted Hydrazine (R3-NH-NH2) hydrazine->attack1 hydrazine->attack2 intermediate1 Intermediate A attack1->intermediate1 intermediate2 Intermediate B attack2->intermediate2 regioisomer1 Regioisomer A intermediate1->regioisomer1 Cyclization & Dehydration regioisomer2 Regioisomer B intermediate2->regioisomer2 Cyclization & Dehydration

Caption: General reaction pathways in the Knorr pyrazole synthesis leading to two potential regioisomers.

References

"stability of Methyl 1H-pyrazole-3-carboxylate under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Methyl 1H-pyrazole-3-carboxylate under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at neutral pH?

At a neutral pH (around 7), this compound is expected to be relatively stable under ambient conditions. Hydrolysis of the methyl ester group under neutral conditions is generally slow.[1] For long-term storage, it is advisable to keep the compound in a cool, dry place.

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, this compound is susceptible to hydrolysis. The ester linkage can be cleaved to yield 1H-pyrazole-3-carboxylic acid and methanol. This reaction is a type of acid-catalyzed hydrolysis.[1] The rate of this hydrolysis is dependent on the concentration of the acid and the temperature of the reaction.

Q3: What happens to this compound under basic conditions?

Basic conditions will also promote the hydrolysis of the ester. The reaction, known as saponification, will yield the corresponding carboxylate salt (1H-pyrazole-3-carboxylate) and methanol. This base-promoted hydrolysis is typically faster and more irreversible than acid-catalyzed hydrolysis.[1][2]

Q4: What are the likely degradation products of this compound under acidic or basic conditions?

The primary degradation product under both acidic and basic conditions is 1H-pyrazole-3-carboxylic acid (or its carboxylate salt) and methanol.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Low yield or unexpected byproducts in a reaction where this compound is a starting material. The reaction conditions (acidic or basic) may be causing the hydrolysis of the ester group.Check the pH of your reaction mixture. If possible, adjust to a more neutral pH. If the reaction requires acidic or basic conditions, consider using a lower temperature to minimize hydrolysis or protecting the carboxylic acid functional group.
Compound appears to degrade upon storage. The compound may be exposed to moisture, which can facilitate hydrolysis, especially if acidic or basic impurities are present.Store this compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.
Inconsistent analytical results (e.g., HPLC, NMR). Partial hydrolysis of the sample may be occurring during sample preparation or analysis, leading to the appearance of peaks corresponding to 1H-pyrazole-3-carboxylic acid.Ensure that solvents used for sample preparation are neutral and dry. Analyze samples as quickly as possible after preparation.

Stability Data Summary

Condition Expected Stability Primary Degradation Products
Strongly Acidic (pH < 3) Low1H-pyrazole-3-carboxylic acid, Methanol
Weakly Acidic (pH 3-6) Moderate1H-pyrazole-3-carboxylic acid, Methanol
Neutral (pH 6-8) HighMinimal hydrolysis
Weakly Basic (pH 8-11) Moderate1H-pyrazole-3-carboxylate salt, Methanol
Strongly Basic (pH > 11) Low1H-pyrazole-3-carboxylate salt, Methanol

Experimental Protocols

Protocol: Assessment of Hydrolytic Stability of this compound

This protocol outlines a general method for determining the hydrolytic stability of this compound at different pH values.

1. Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile (or other suitable organic solvent)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • For each pH to be tested, add a small aliquot of the stock solution to a known volume of the buffer to achieve the desired final concentration.

  • Incubate the solutions at a constant temperature (e.g., 25°C, 37°C, or 50°C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quench the hydrolysis reaction if necessary (e.g., by neutralizing the pH).

  • Analyze the samples by HPLC to determine the concentration of the remaining this compound and the formation of 1H-pyrazole-3-carboxylic acid.

  • Plot the concentration of this compound versus time for each pH to determine the rate of degradation.

Visualizations

Degradation Pathways

cluster_acid Acidic Conditions cluster_base Basic Conditions MethylEster_acid This compound CarboxylicAcid 1H-pyrazole-3-carboxylic acid MethylEster_acid->CarboxylicAcid H+ Methanol_acid Methanol MethylEster_acid->Methanol_acid H+ MethylEster_base This compound CarboxylateSalt 1H-pyrazole-3-carboxylate Salt MethylEster_base->CarboxylateSalt OH- Methanol_base Methanol MethylEster_base->Methanol_base OH-

Caption: Hydrolysis of this compound.

Experimental Workflow for Stability Testing

A Prepare Stock Solution of this compound B Prepare Buffered Solutions (Different pH values) A->B C Incubate at Constant Temperature B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction (if necessary) D->E F Analyze by HPLC E->F G Determine Degradation Rate F->G

Caption: Workflow for assessing hydrolytic stability.

References

Technical Support Center: Improving Regioselectivity in the N-Alkylation of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the N-alkylation of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of substituted pyrazoles?

A1: The main challenges are controlling regioselectivity and achieving high yields.[1] For unsymmetrically substituted pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers which can be difficult to separate.[1][2][3] Low yields can be a result of non-optimized reaction conditions, side reactions, or the low reactivity of the starting materials.[1]

Q2: What are the key factors that influence N1/N2 regioselectivity?

A2: Regioselectivity in pyrazole N-alkylation is a complex issue governed by several interconnected factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1][4] Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent will direct the reaction toward the more accessible nitrogen.[1][5]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the two nitrogen atoms.[6] The two nitrogen atoms in the pyrazole ring have similar electronic properties, which complicates regioselective functionalization.[6][7][8]

  • Choice of Base and Cation: The nature of the base and its corresponding cation can significantly control the reaction's outcome.[2][7] For instance, switching from potassium carbonate (K₂CO₃) to sodium hydride (NaH) can prevent the formation of isomeric byproducts in certain reactions.[1][7]

  • Solvent System: The polarity and nature of the solvent play a crucial role.[1] Polar aprotic solvents like DMF and DMSO are often used.[1] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[1][9][10]

  • Protecting Groups: The use of a protecting group, such as a (2-trimethylsilyl)ethoxymethyl (SEM) group, can enable regioselective N-alkylation by directing the substitution, after which the group can be removed.[11]

Q3: What are the standard starting conditions for a base-mediated pyrazole N-alkylation?

A3: A reliable starting point is the use of a carbonate base in a polar aprotic solvent.[1] A frequently successful and recommended combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][12] The reaction is typically run at temperatures ranging from room temperature to 80°C.[12]

Q4: When should I consider an acid-catalyzed N-alkylation method?

A4: Acid-catalyzed methods provide an alternative to base-mediated reactions, particularly when strong bases need to be avoided.[4][12] This approach often utilizes trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA).[4] These reactions can proceed in nonpolar solvents and often provide good yields for benzylic and phenethyl groups.[4] However, be aware that with unsymmetrical pyrazoles, this method can still produce a mixture of regioisomers, with the major product typically resulting from alkylation at the sterically less hindered nitrogen.[4]

Troubleshooting Guide

Problem 1: My reaction produces a mixture of N1 and N2 regioisomers with poor selectivity.

Solution: Improving regioselectivity requires a systematic approach to modifying reaction parameters.

  • Analyze Steric Factors: The alkylation will preferentially occur at the less sterically hindered nitrogen.[1][4] If your pyrazole has a bulky substituent at the 3-position, the N1 position is generally favored.[1] Consider using a bulkier alkylating agent to enhance this effect.[5] For example, sterically bulky α-halomethylsilanes have been used to significantly improve N1-selectivity.[5][13]

  • Modify the Base/Catalyst System:

    • K₂CO₃ in DMSO: This combination is known to be effective for achieving regioselective N1-alkylation for 3-substituted pyrazoles.[1][14]

    • Sodium Hydride (NaH): For certain substrates, switching from K₂CO₃ to a stronger, non-coordinating base like NaH can enhance selectivity and prevent the formation of isomeric byproducts.[1][6][7]

    • Magnesium Catalysis: A highly regioselective Mg-catalyzed alkylation has been developed to specifically provide N2-alkylated regioisomers using α-bromoacetates as alkylating agents.[15]

  • Change the Solvent System:

    • Polar Aprotic Solvents: DMF, DMSO, and acetonitrile (MeCN) are good starting points.[1][7]

    • Fluorinated Alcohols: Switching to solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of one isomer.[9][10]

Problem 2: The yield of my N-alkylation reaction is very low.

Solution: Low yields can result from several factors. A methodical check of your reaction conditions and reagents is necessary.

  • Optimize Reaction Conditions:

    • Temperature: Ensure the temperature is optimal. Many base-mediated alkylations are run between room temperature and 80°C.[12] Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.

    • Reaction Time: Monitor the reaction to completion. Typical reaction times can range from 4 to 24 hours.[12]

  • Check Reagent Reactivity and Stoichiometry:

    • Alkylating Agent: The nature of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides or chlorides. For acid-catalyzed methods, benzylic and phenethyl trichloroacetimidates give good yields, while others may not.[4]

    • Stoichiometry: The ratio of pyrazole, alkylating agent, and base is critical. Use a slight excess of the base (e.g., 1.5-2.0 eq) and the alkylating agent (e.g., 1.0-1.2 eq).[12]

  • Consider Alternative Methods:

    • Phase Transfer Catalysis (PTC): PTC can sometimes provide high yields and simplify the work-up procedure.[16]

    • Ionic Liquids: Using an ionic liquid as the solvent can sometimes lead to higher yields compared to common aprotic organic solvents.[17]

Data Presentation: Effect of Reaction Conditions on Regioselectivity

Table 1: Influence of Base and Solvent on N-Alkylation of Trifluoromethylated Pyrazoles

Pyrazole Substrate Alkylating Agent Base Solvent Conditions N1:N2 Ratio Reference
Acetyl-CF₃-pyrazole Ethyl iodoacetate K₂CO₃ MeCN Reflux ~1:1 [7]
Hydrazone-CF₃-pyrazole Ethyl iodoacetate NaH DME-MeCN Room Temp Highly N1 selective [7]

| Pyridyl-CF₃-pyrazole | Ethyl iodoacetate | NaH | DME-MeCN | Reflux | N2 selective |[6] |

Table 2: Influence of Solvent on Regioselectivity in Pyrazole Formation

1,3-Diketone Substrate Hydrazine Solvent Conditions Major Isomer Isomer Ratio Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione Methylhydrazine Ethanol Reflux 5-CF₃ 55:45 [9][10]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione Methylhydrazine TFE Reflux 5-Furyl 90:10 [9][10]

| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | Reflux | 5-Furyl | 97:3 |[9][10] |

Key Experimental Protocols

Protocol 1: General Base-Mediated N-Alkylation

This protocol is a standard method using a carbonate base in a polar aprotic solvent.[12]

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 eq).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF or MeCN) to achieve a concentration of 0.1-0.5 M. Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.

  • Activation: Stir the mixture at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1-1.2 eq) dropwise to the suspension.

  • Reaction: Allow the reaction to stir at the desired temperature (e.g., 25°C to 80°C) for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).

Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate

This protocol is an alternative for substrates that are sensitive to basic conditions.[4]

  • Preparation: To a flask, add the pyrazole substrate (1.0 eq), the trichloroacetimidate alkylating agent (e.g., phenethyl trichloroacetimidate, 1.2 eq), and a nonpolar solvent (e.g., 1,2-dichloroethane).

  • Catalyst Addition: Add the Brønsted acid catalyst (e.g., camphorsulfonic acid (CSA), 10 mol%).

  • Reaction: Stir the mixture at the desired temperature (e.g., reflux) for 4-24 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with a saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to yield the N-alkylated pyrazole product(s).

Visualizations

Caption: Troubleshooting workflow for improving regioselectivity.

Caption: Factors influencing N1 vs. N2 regioselectivity.

Caption: General experimental workflow for base-mediated N-alkylation.

References

Technical Support Center: Preventing Byproduct Formation in Pyrazole Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you minimize byproduct formation and optimize your pyrazole cyclocondensation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in pyrazole synthesis from 1,3-dicarbonyls and substituted hydrazines?

A1: The most prevalent byproduct is the formation of a regioisomeric mixture when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine.[1][2][3] The two non-equivalent carbonyl groups of the dicarbonyl compound can both be attacked by the substituted nitrogen of the hydrazine, leading to two different hydrazone intermediates that cyclize to form a mixture of pyrazole regioisomers.[1]

Q2: How can I control the regioselectivity of the cyclocondensation reaction?

A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis. Several factors can be manipulated to favor the formation of the desired regioisomer:

  • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[4]

  • pH Control: Adjusting the pH of the reaction mixture can influence which carbonyl group is preferentially attacked by the hydrazine.[4] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, often leading to a different major regioisomer.[4]

  • Steric and Electronic Effects: The inherent steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl compound and the nature of the substituents on the hydrazine play a crucial role in determining the regiochemical outcome.[4]

Q3: Besides regioisomers, what other byproducts can form?

A3: Other common byproducts include:

  • Pyrazolones: When using β-ketoesters as the 1,3-dicarbonyl component, the reaction can lead to the formation of pyrazolone byproducts.[5][6] This occurs through an initial condensation to form a hydrazone, followed by an intramolecular attack of the second nitrogen on the ester group.[7]

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can result in the isolation of stable hydrazone intermediates.[4] This may be due to suboptimal reaction conditions, such as insufficient temperature or reaction time.

  • Ring-Opened or Rearranged Products: The presence of highly reactive functional groups on the pyrazole ring can lead to subsequent rearrangements or ring-opening under certain conditions, such as high temperatures.[4]

Q4: How can I confirm the structure of the obtained regioisomers?

A4: A combination of spectroscopic techniques is essential for the unambiguous identification of pyrazole regioisomers. While 1D ¹H and ¹³C NMR spectroscopy will show distinct chemical shifts for the different isomers, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive structural confirmation by identifying through-space correlations between protons on the N-substituent and protons on the pyrazole ring.[1]

Troubleshooting Guides

This section addresses specific experimental issues that can lead to byproduct formation and provides actionable solutions.

Issue 1: Formation of a Regioisomeric Mixture
  • Symptom: ¹H NMR analysis of the crude product shows two sets of signals for the pyrazole core and its substituents, indicating the presence of both regioisomers.

  • Troubleshooting Workflow:

    G start Regioisomeric Mixture Detected solvent Change Solvent | Ethanol -> TFE or HFIP start->solvent ph Adjust pH | Acidic vs. Neutral/Basic start->ph temp Modify Temperature | Lower temperature may increase selectivity start->temp purify Purification | Column chromatography or recrystallization solvent->purify ph->purify temp->purify end Desired Regioisomer Isolated purify->end

    Caption: Troubleshooting workflow for regioisomer formation.

  • Solutions:

    • Optimize the Solvent: As indicated in the data below, switching from ethanol to a fluorinated alcohol like TFE or HFIP can dramatically increase the ratio of the desired regioisomer.[8]

    • Control the pH: Experiment with acidic (e.g., acetic acid catalyst) versus neutral or slightly basic conditions to determine the optimal pH for the desired regioselectivity.[4]

    • Vary the Temperature: In some cases, running the reaction at a lower temperature can enhance the kinetic differentiation between the two carbonyl groups, leading to improved regioselectivity.

    • Purification: If complete regioselectivity cannot be achieved, the isomers can often be separated by column chromatography on silica gel or by fractional crystallization.[2]

Issue 2: Low Yield of the Desired Pyrazole
  • Symptom: The isolated yield of the pyrazole product is significantly lower than expected.

  • Troubleshooting Workflow:

    G start Low Product Yield purity Check Starting Material Purity | Use freshly opened or purified reagents start->purity stoichiometry Optimize Stoichiometry | Slight excess of hydrazine (1.1-1.2 eq.) start->stoichiometry conditions Adjust Reaction Conditions | Increase temperature or prolong reaction time start->conditions workup Review Workup Procedure | Ensure efficient extraction and minimal product loss start->workup end Improved Yield purity->end stoichiometry->end conditions->end workup->end

    Caption: Troubleshooting workflow for low pyrazole yield.

  • Solutions:

    • Verify Starting Material Quality: Impurities in the 1,3-dicarbonyl compound or degradation of the hydrazine derivative can lead to side reactions and lower yields. Use freshly opened or purified reagents.

    • Optimize Stoichiometry: A slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

    • Adjust Reaction Conditions: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. In some cases, a dehydrating agent may be necessary to facilitate the final step of the cyclization.[4]

    • Evaluate Workup Procedure: Ensure that the workup and purification steps are optimized to minimize product loss.

Data Presentation

The choice of solvent can have a profound impact on the regioselectivity of pyrazole formation from unsymmetrical 1,3-dicarbonyls. The following table summarizes the effect of different solvents on the regioisomeric ratio for a representative reaction.

SolventpKaRegioisomeric Ratio (approx.)Notes
Ethanol24.5~60 : 40Low regioselectivity, often used as a starting point.[8]
Toluene2.4~65 : 35Non-polar aprotic solvent, marginal improvement.[8]
Acetic Acid6.2~75 : 25Acidic medium can favor one reaction pathway.[8]
TFE8.5~90 : 10Fluorinated alcohol, significant improvement in regioselectivity.[8]
HFIP9.3>97 : 3Highly fluorinated alcohol, provides excellent selectivity.[8]

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Experimental Protocols

Protocol 1: General Procedure for the Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

  • Reaction Mechanism:

    G cluster_0 Knorr Pyrazole Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

  • Procedure:

    • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or TFE), add the hydrazine derivative (1.0-1.2 eq).

    • If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

    • Perform an aqueous workup by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester

This protocol outlines the synthesis of a pyrazolone, a common byproduct when using β-ketoesters, which can also be a desired product.

  • Procedure:

    • In a round-bottom flask, combine the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) and the hydrazine derivative (e.g., phenylhydrazine, 1.0 eq). The addition may be exothermic. [9] 2. Heat the reaction mixture under reflux for 1-2 hours. [10] 3. Cool the resulting syrup in an ice bath.

    • Add a small amount of a suitable solvent (e.g., diethyl ether or ethanol) and stir vigorously to induce crystallization of the crude product. [9][10] 5. Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazolone.

References

Technical Support Center: Purification of Pyrazole Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyrazole carboxylic acid esters. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude pyrazole carboxylic acid ester reaction mixtures?

A1: The most prevalent impurities include unreacted starting materials, such as hydrazines and β-dicarbonyl compounds, and undesired side products. A significant challenge is the formation of regioisomers, which can have very similar physical properties, making them difficult to separate from the desired product.[1][2] Additionally, hydrolysis of the ester to the corresponding carboxylic acid can occur during the reaction or workup.

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice of purification method depends on the nature of the impurities and the physical properties of your target compound.

  • Recrystallization is often effective if the desired ester is a solid and there is a significant difference in solubility between the product and impurities in a given solvent system. It is particularly useful for removing minor impurities and can be more easily scaled up.[3][4]

  • Column chromatography is a more versatile technique, especially for separating compounds with similar polarities, such as regioisomers.[1][2] It is also the method of choice for purifying oils or compounds that are difficult to crystallize.

Q3: My pyrazole ester seems to be hydrolyzing during purification. How can I prevent this?

A3: Ester hydrolysis is a common issue, particularly under acidic or basic conditions. To minimize hydrolysis, consider the following:

  • Avoid prolonged exposure to strong acids or bases during workup and purification.

  • Use a neutral or slightly acidic pH for aqueous extractions.

  • If using reverse-phase HPLC, be mindful of the acidity of the mobile phase; buffered mobile phases can help.

  • Ensure solvents are anhydrous, as water can facilitate hydrolysis, especially at elevated temperatures.

Q4: I am having trouble separating regioisomers of my substituted pyrazole ester. What is the best approach?

A4: Separating regioisomers is a significant challenge due to their often-similar physical properties.[1][2]

  • Column chromatography is typically the most effective method. Careful optimization of the solvent system is crucial to achieve separation. A shallow solvent gradient or isocratic elution with a finely tuned solvent mixture can improve resolution.[1][2]

  • Fractional crystallization may also be an option if the regioisomers have sufficiently different solubilities in a particular solvent.[5] This may require screening various solvents and conditions.

Q5: My pyrazole derivative has poor solubility in common chromatography solvents. What can I do?

A5: Poor solubility can make purification by column chromatography challenging. One approach is to dissolve the crude product in a strong, polar solvent (like DMF or DMSO) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the silica-adsorbed material can be dry-loaded onto the column. This technique avoids issues with precipitation at the top of the column.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of pyrazole carboxylic acid esters.

Problem Potential Cause(s) Recommended Solution(s)
Product is an oil and won't crystallize The compound has a low melting point or is impure.Purify by column chromatography. If impurities are the issue, chromatography may yield a solid product.
Co-elution of impurities during column chromatography Impurities have similar polarity to the product.Optimize the mobile phase. Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). A shallower gradient or isocratic elution may improve separation.
Formation of a new, more polar spot on TLC during purification Possible hydrolysis of the ester to the carboxylic acid.Minimize contact with water and avoid basic or strongly acidic conditions. Use anhydrous solvents.
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Choose a solvent in which the compound is less soluble. A mixed solvent system may be necessary. Ensure you are using a minimal amount of hot solvent for dissolution.
"Oiling out" during recrystallization The solute's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Use a lower-boiling point solvent. Add a small amount of a "poor" solvent to the hot solution to induce crystallization.
Incomplete separation of regioisomers Regioisomers have very similar polarities.Meticulous column chromatography is required. Use a long column and a slow flow rate. Test various eluent systems; for example, toluene/ethyl acetate systems can sometimes be effective.[1][2]

Quantitative Data Summary

While precise quantitative data for purification can be highly substrate-dependent, the following table provides typical ranges and outcomes for common purification scenarios.

Purification Method Typical Starting Purity Typical Final Purity Expected Yield Range Key Application
Single-Solvent Recrystallization 70-90%>98%60-85%Removing minor, less soluble/more soluble impurities.
Mixed-Solvent Recrystallization 60-85%>97%50-80%When no single ideal solvent is found.
Silica Gel Column Chromatography 50-95%>99%70-95%Separation of regioisomers and closely related byproducts.[1][2]
Fractional Crystallization (for isomers) 40-60% (of desired isomer)80-95% (per cycle)30-60%Separation of isomers with different solubilities.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for purifying pyrazole carboxylic acid esters using silica gel chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase (e.g., hexane).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude pyrazole carboxylic acid ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel and a volatile solvent. Evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the packed silica gel.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane/ethyl acetate) to elute the compounds from the column. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified pyrazole carboxylic acid ester.

Protocol 2: Purification by Recrystallization

This protocol describes a standard method for purifying solid pyrazole carboxylic acid esters.

  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, isopropanol, ethyl acetate, or mixtures such as hexane/ethyl acetate.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture gently with stirring until the solid completely dissolves.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Crystal formation should occur during this time.

    • For further crystallization, the flask can be placed in an ice bath.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals, either by air-drying on the filter paper or in a desiccator, to remove any residual solvent.

Purification Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the purification of pyrazole carboxylic acid esters.

Purification_Troubleshooting start Crude Pyrazole Carboxylic Acid Ester is_solid Is the crude product a solid? start->is_solid column_chrom Purify by Column Chromatography is_solid->column_chrom No (Oil) recrystallize Attempt Recrystallization is_solid->recrystallize Yes chrom_success Chromatography Successful? column_chrom->chrom_success recryst_success Recrystallization Successful? recrystallize->recryst_success pure_solid Pure Solid Product recryst_success->pure_solid Yes oiling_out Product 'Oils Out'? recryst_success->oiling_out No oiling_out->column_chrom No change_solvent Change Recrystallization Solvent/Use Mixed Solvents oiling_out->change_solvent Yes pure_product Pure Product (Solid or Oil) chrom_success->pure_product Yes coelution Co-elution of Impurities/Isomers? chrom_success->coelution No optimize_chrom Optimize Chromatography: - Change solvent system - Use shallower gradient - Check for hydrolysis coelution->optimize_chrom Yes change_solvent->recrystallize optimize_chrom->column_chrom

Caption: Troubleshooting workflow for pyrazole ester purification.

References

Technical Support Center: Degradation Pathways of Pyrazole Derivatives in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of pyrazole derivatives in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for pyrazole derivatives?

A1: Pyrazole derivatives are susceptible to several degradation pathways, primarily:

  • Hydrolysis: Cleavage of chemical bonds by water. This is highly dependent on the pH and temperature of the solution. Ester and amide functionalities on the pyrazole scaffold are particularly prone to hydrolysis.

  • Oxidation: Degradation in the presence of oxidizing agents, often involving the pyrazole ring itself or susceptible functional groups. The nitrogen atoms in the pyrazole ring can be oxidized, potentially leading to N-oxides.[1]

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation. The extent of photodegradation depends on the chromophores present in the molecule and the intensity and wavelength of the light source.

  • Thermal Degradation: Decomposition at elevated temperatures. The thermal stability of pyrazole derivatives can vary significantly based on their substitution patterns.

  • Metabolic Degradation: In biological assays, pyrazole derivatives can be metabolized by enzymes, primarily cytochrome P450 (CYP) enzymes in the liver, leading to hydroxylated and other modified products.[2]

Q2: What factors can influence the stability of my pyrazole derivative in an experimental assay?

A2: The stability of a pyrazole derivative is influenced by a combination of factors:

  • pH of the Medium: Acidic or basic conditions can catalyze hydrolytic degradation.

  • Temperature: Higher temperatures generally accelerate the rate of all degradation pathways.[3][4]

  • Solvent: The polarity and protic nature of the solvent can affect stability. For instance, tautomeric equilibrium can be influenced by the solvent, which in turn can impact reactivity and degradation.

  • Presence of Oxidizing Agents: Reagents like hydrogen peroxide can induce oxidative degradation.[5][6]

  • Exposure to Light: As mentioned, UV and even visible light can cause photodegradation.[7][8]

  • Molecular Structure: The nature and position of substituents on the pyrazole ring are critical. Electron-withdrawing or -donating groups can significantly alter the electronic properties of the ring, affecting its susceptibility to degradation.[9] Halogens, for example, can influence metabolic stability.[2]

  • Enzymes: In biological assays, the presence of metabolic enzymes will lead to biotransformation.

Q3: How can I monitor the degradation of my pyrazole derivative?

A3: The most common and effective method for monitoring the degradation of pyrazole derivatives is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS).[10][11][12][13][14] This allows for the separation and quantification of the parent compound and its degradation products over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of volatile derivatives.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Pyrazole Derivative in Aqueous Buffer

Possible Cause Troubleshooting Steps
Hydrolytic Instability 1. pH Optimization: Determine the pH at which the compound is most stable. Conduct stability studies in a range of buffers (e.g., pH 3, 5, 7.4, 9). 2. Temperature Control: Perform experiments at lower temperatures if the assay allows. 3. Solvent Modification: If possible, reduce the aqueous content of the solvent system by adding a co-solvent like DMSO or ethanol.
Oxidative Degradation 1. Deoxygenate Buffers: Purge buffers with nitrogen or argon to remove dissolved oxygen. 2. Add Antioxidants: Consider adding a small amount of an antioxidant (e.g., ascorbic acid), ensuring it doesn't interfere with the assay.

Issue 2: Inconsistent Results in Metabolic Stability Assays

Possible Cause Troubleshooting Steps
High Intrinsic Clearance 1. Shorter Incubation Times: Use shorter time points in your assay to accurately determine the initial rate of metabolism. 2. Lower Protein Concentration: Reduce the concentration of liver microsomes or hepatocytes to slow down the metabolic rate.
Cofactor Depletion 1. Ensure Cofactor Presence: Verify the concentration and stability of NADPH in your assay. Use a regenerating system if necessary.[15]
Non-specific Binding 1. Assess Plasma Protein Binding: High binding to proteins in the assay matrix can affect the apparent stability. Measure the fraction of unbound drug.

Issue 3: Formation of Unexpected Peaks in HPLC Analysis During a Photostability Study

Possible Cause Troubleshooting Steps
Photodegradation 1. Control for Light Exposure: Protect samples from light at all stages of preparation and analysis by using amber vials or covering glassware with aluminum foil. 2. Confirm Photodegradants: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and analyze the degradation products.[7][16][17] This will help in identifying the peaks corresponding to photodegradation.
Interaction with Excipients 1. Analyze API Alone: If working with a formulation, test the stability of the active pharmaceutical ingredient (API) alone to rule out interactions with excipients.

Quantitative Data Summary

Table 1: Hydrolytic Stability of Selected Pyrazole Derivatives

CompoundConditionsHalf-life (t½)Reference
Pyrazolyl benzoic acid ester derivatives (1-3)pH 8 buffer1-2 hours[12][18]
Pyrazole ester 7epH 8 buffer450 min[12]
Pyrazole ester 10apH 8 buffer900 min[12]
Inactive 2,6-dichloro derivative 7npH 8 buffer300 min[12]

Table 2: Thermal Degradation of a Pyrazole-Derived Polymer

MethodActivation Energy (Ea)Reference
Flynn-Wall-Ozawa79.45 kJ/mol[3][4]
Kissinger81.56 kJ/mol[3][4]
Coats-Redfern90.93 kJ/mol[3][4]

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

This protocol is a general guideline for assessing the hydrolytic stability of a pyrazole derivative under acidic, basic, and neutral conditions, consistent with ICH guidelines.[5][8][19][20]

1. Materials:

  • Pyrazole derivative
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Purified water (HPLC grade)
  • pH meter
  • HPLC system with UV or MS detector

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[5]
  • Stress Conditions:
  • Acid Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of ~50-100 µg/mL.
  • Base Hydrolysis: Add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of ~50-100 µg/mL.
  • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water to achieve a final concentration of ~50-100 µg/mL.
  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C). If no degradation is observed, a higher temperature can be used.[5]
  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralization: For the acidic and basic samples, neutralize the solution before analysis.
  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a common procedure to assess the metabolic stability of a pyrazole derivative.[2][15][21][22][23]

1. Materials:

  • Pyrazole derivative
  • Pooled liver microsomes (human, rat, or other species)
  • Phosphate buffer (e.g., 100 mM, pH 7.4)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • Control compounds (one high clearance, one low clearance)
  • Acetonitrile (or other suitable organic solvent) with an internal standard for quenching the reaction
  • LC-MS/MS system

2. Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the pyrazole derivative (final concentration typically 1 µM).
  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
  • Quench Reaction: Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
  • Protein Precipitation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
  • Analysis: Transfer the supernatant to an HPLC vial and analyze using LC-MS/MS to quantify the remaining parent compound.
  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Low Product Yield start Low or No Product Yield q1 Check Reagent Stability start->q1 s1 Use fresh or purified hydrazine reagent q1->s1 Degraded? q2 Optimize Reaction Conditions q1->q2 Stable s1->q2 s2 Adjust temperature, solvent, or pH q2->s2 Suboptimal? q3 Consider Side Reactions q2->q3 Optimal s2->q3 s3 Analyze byproducts by LC-MS to identify side reactions q3->s3 Suspected? end Improved Yield q3->end None s3->end

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

G cluster_forced_degradation Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL in MeCN/MeOH) stress Expose to Stress Conditions prep->stress acid Acidic (0.1M HCl) stress->acid base Basic (0.1M NaOH) stress->base neutral Neutral (H2O) stress->neutral oxidative Oxidative (H2O2) stress->oxidative photo Photolytic (UV/Vis) stress->photo thermal Thermal (Heat) stress->thermal sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidative->sampling photo->sampling thermal->sampling analysis Analyze by HPLC/LC-MS sampling->analysis report Determine Degradation Rate & Identify Products analysis->report

Caption: Experimental workflow for forced degradation studies.

G cluster_metabolic_stability Metabolic Stability Assay Workflow setup Prepare Incubation Mix: Compound + Microsomes + Buffer preinc Pre-incubate at 37°C setup->preinc start_rxn Initiate with NADPH preinc->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench with Acetonitrile + IS sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for an in vitro metabolic stability assay.

References

"managing temperature control in exothermic pyrazole synthesis reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Synthesis Temperature Management

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in exothermic pyrazole synthesis. Our aim is to help you effectively manage reaction temperatures, ensure safety, and improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in pyrazole synthesis?

A1: Many pyrazole synthesis protocols, such as the Knorr synthesis, are highly exothermic.[1] Poor temperature control can lead to a number of issues, including:

  • Reduced Yield and Purity: Uncontrolled temperature increases can promote the formation of unwanted side products and impurities.[2]

  • Poor Regioselectivity: The reaction temperature can significantly influence the regioselectivity of the synthesis, potentially leading to a mixture of isomers that are difficult to separate.[2][3]

  • Product Degradation: The desired pyrazole product may be unstable at elevated temperatures and can degrade, lowering the overall yield.[2]

  • Safety Hazards: In a worst-case scenario, an uncontrolled exothermic reaction can lead to a thermal runaway, posing a significant safety risk in the laboratory. The removal of heat from exothermic processes is crucial for process control and safety.[4]

Q2: What are the most common methods for cooling an exothermic pyrazole synthesis reaction?

A2: Several methods can be employed to effectively dissipate the heat generated during pyrazole synthesis. The choice of method often depends on the scale of the reaction and the intensity of the exotherm.[4][5] Common cooling techniques include:

  • Ice Baths: For small-scale reactions, immersing the reaction vessel in an ice-water bath is a simple and effective method for maintaining low temperatures.[1]

  • Jacketed Reaction Vessels: For larger-scale syntheses, jacketed reactors are highly recommended.[6][7] These vessels have a secondary outer jacket through which a cooling fluid is circulated to maintain a constant temperature.[6]

  • Circulating Chillers: These units pump a refrigerated fluid (e.g., a water-glycol mixture) through a cooling coil immersed in the reaction or through the jacket of a reaction vessel, allowing for precise temperature control.[6]

  • Controlled Reagent Addition: Slowly adding the limiting reagent dropwise using an addition funnel can help to control the rate of the reaction and, consequently, the rate of heat generation.[8]

Q3: My pyrazole synthesis reaction is turning a dark color. Is this related to temperature?

A3: The formation of colored impurities is a frequent issue, especially when using phenylhydrazine or its salts, and can be exacerbated by elevated temperatures.[8] This discoloration is often due to the decomposition or air-oxidation of the hydrazine reagent.[8] To mitigate this:

  • Use high-purity, freshly distilled hydrazine.[8]

  • Run the reaction at the lowest effective temperature.[2]

  • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]

Troubleshooting Guides

Issue 1: Reaction Temperature is Increasing Rapidly and Uncontrollably

This is a critical situation that may indicate the onset of a thermal runaway. Immediate action is required to prevent a hazardous situation.

Immediate Steps:

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Enhance Cooling: If using an ice bath, add more ice and salt to lower the temperature. If using a circulator, set it to its lowest possible temperature.

  • Dilution: In some cases, adding a cold, inert solvent can help to absorb some of the excess heat.

  • Prepare for Emergency Shutdown: If the temperature continues to rise uncontrollably, be prepared to execute your lab's emergency shutdown procedure. This may involve quenching the reaction.

Troubleshooting Workflow for Thermal Runaway:

ThermalRunaway start Rapid, Uncontrolled Temperature Increase stop_reagent Stop Reagent Addition Immediately start->stop_reagent enhance_cooling Enhance Cooling (Add Ice/Salt, Lower Chiller Temp) stop_reagent->enhance_cooling temp_stabilized Temperature Stabilizes? enhance_cooling->temp_stabilized continue_monitoring Continue Monitoring Proceed with Caution temp_stabilized->continue_monitoring Yes temp_continues_rise Temperature Continues to Rise temp_stabilized->temp_continues_rise No investigate Investigate Cause (After Stabilization) continue_monitoring->investigate emergency_shutdown Execute Emergency Shutdown Procedure (e.g., Quench Reaction) temp_continues_rise->emergency_shutdown emergency_shutdown->investigate ExperimentalWorkflow setup Reaction Setup (Flask, Stir Bar, Addition Funnel) cooling Cooling (Ice Bath) setup->cooling reagent_a Add Reagent A (e.g., Ethyl Acetoacetate) cooling->reagent_a slow_addition Slow, Dropwise Addition of Reagent B (e.g., Phenylhydrazine) reagent_a->slow_addition monitor_temp Monitor Internal Temperature (Maintain < 20°C) slow_addition->monitor_temp rt_stir Stir at Room Temperature (1 hour) monitor_temp->rt_stir heating Heat to 100°C (1 hour) rt_stir->heating workup Cool, Isolate, and Purify Product heating->workup

References

Validation & Comparative

A Comparative Analysis of Methyl 1H-pyrazole-3-carboxylate and its Ethyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, pyrazole derivatives stand out for their wide-ranging applications in medicinal chemistry and materials science. Among the fundamental building blocks for more complex pyrazole-containing molecules are the simple esters, Methyl 1H-pyrazole-3-carboxylate and Ethyl 1H-pyrazole-3-carboxylate. This guide provides a detailed comparative analysis of these two key intermediates, focusing on their physicochemical properties, reactivity, and a discussion of their potential biological activities based on related structures. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their synthetic and research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Ethyl 1H-pyrazole-3-carboxylate is presented below. These properties are crucial for determining appropriate reaction conditions, purification methods, and formulation strategies.

PropertyThis compoundEthyl 1H-pyrazole-3-carboxylate
Molecular Formula C₅H₆N₂O₂[1][2]C₆H₈N₂O₂[3]
Molecular Weight 126.11 g/mol [1][2]140.14 g/mol [3]
Physical State White to off-white solid[4]Solid
Melting Point 141-143 °C[4]Not explicitly found
Boiling Point 108-110 °C @ 1 Torr[4]Not explicitly found
Solubility Soluble in methanol[4]Not explicitly found

Reactivity Analysis

Both Methyl and Ethyl 1H-pyrazole-3-carboxylate serve as versatile intermediates for a variety of chemical transformations, primarily centered around the reactivity of the ester functional group.

Hydrolysis: The conversion of the ester to the corresponding carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions. While specific hydrolysis rate constants for these two compounds have not been found, studies on other homologous esters have shown that methyl esters can exhibit greater stability towards biological hydrolysis in some instances[3].

Amidation: The conversion of the ester to an amide is a key step in the synthesis of many biologically active pyrazole derivatives. This can be achieved by reacting the ester with an amine. The reaction may require elevated temperatures or the use of a catalyst. The choice between the methyl and ethyl ester for amidation may depend on the specific amine and desired reaction conditions, with the methyl ester potentially offering a slight advantage in reactivity.

Biological Activity Landscape

The pyrazole nucleus is a well-established pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, there is a lack of direct comparative studies on the biological activities of the parent this compound and Ethyl 1H-pyrazole-3-carboxylate.

Studies have shown that various substituted ethyl 1H-pyrazole-3-carboxylate derivatives possess antimicrobial and anti-inflammatory activities[5]. For instance, certain ethyl 5-(substituted-phenyl)-1H-pyrazole-3-carboxylates have demonstrated significant anti-inflammatory effects in preclinical models[5]. Similarly, other substituted ethyl pyrazole carboxylates have shown promising activity against various bacterial and fungal strains.

While these findings highlight the potential of the pyrazole-3-carboxylate scaffold, it is important to note that the biological activity is highly dependent on the nature and position of the substituents on the pyrazole ring and the ester group. Without direct experimental data, any discussion on the comparative biological activity of the unsubstituted methyl and ethyl esters remains speculative. It is plausible that these simple esters may serve as valuable starting materials for the synthesis of more potent, substituted analogs.

Experimental Protocols

Detailed experimental protocols for the synthesis and key transformations of Methyl and Ethyl 1H-pyrazole-3-carboxylate are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of 1H-pyrazole-3-carboxylic acid.

Materials:

  • 1H-pyrazole-3-carboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Suspend 1H-pyrazole-3-carboxylic acid in an excess of methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

  • After the addition is complete, reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of Ethyl 1H-pyrazole-3-carboxylate (Adapted from similar syntheses)

This protocol is an adaptation for the synthesis of the unsubstituted ethyl ester, based on general methods for substituted analogs.

Materials:

  • Diethyl oxalate

  • A suitable three-carbon synthon (e.g., propargyl aldehyde or a derivative)

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Acid or base catalyst as required

Procedure:

  • React diethyl oxalate with a suitable three-carbon synthon in the presence of a base (e.g., sodium ethoxide) in ethanol to form a diketoester intermediate.

  • To the solution containing the intermediate, add hydrazine hydrate.

  • Reflux the reaction mixture for several hours to facilitate the cyclization and formation of the pyrazole ring (monitor by TLC).

  • After the reaction is complete, cool the mixture and neutralize with an appropriate acid.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization.

General Protocol for Hydrolysis of Pyrazole Esters

Materials:

  • Methyl or Ethyl 1H-pyrazole-3-carboxylate

  • Aqueous base (e.g., NaOH or KOH) or acid (e.g., HCl or H₂SO₄)

  • Ethanol or Methanol as a co-solvent

  • Organic solvent for extraction

Procedure:

  • Dissolve the pyrazole ester in a mixture of alcohol and aqueous base or acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the reaction was conducted under basic conditions, acidify the mixture to protonate the carboxylate.

  • Extract the carboxylic acid product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate to yield the product.

General Protocol for Amidation of Pyrazole Esters

Materials:

  • Methyl or Ethyl 1H-pyrazole-3-carboxylate

  • Amine of choice (e.g., ammonia, primary or secondary amine)

  • Solvent (e.g., methanol, ethanol, or a non-protic solvent)

  • Optional: catalyst or activating agent

Procedure:

  • Dissolve the pyrazole ester in a suitable solvent.

  • Add the desired amine to the solution. For gaseous amines like ammonia, the solution can be saturated with the gas.

  • The reaction can be heated, in a sealed tube if necessary, to drive it to completion. The progress can be monitored by TLC.

  • Upon completion, the solvent and excess amine are removed under reduced pressure.

  • The resulting crude amide can be purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_Methyl_Ester 1H-pyrazole-3-carboxylic acid 1H-pyrazole-3-carboxylic acid This compound This compound 1H-pyrazole-3-carboxylic acid->this compound MeOH, H+

Caption: Synthesis of this compound.

Synthesis_Ethyl_Ester Diethyl oxalate + C3 Synthon Diethyl oxalate + C3 Synthon Diketoester intermediate Diketoester intermediate Diethyl oxalate + C3 Synthon->Diketoester intermediate Base Ethyl 1H-pyrazole-3-carboxylate Ethyl 1H-pyrazole-3-carboxylate Diketoester intermediate->Ethyl 1H-pyrazole-3-carboxylate Hydrazine

Caption: General synthesis of Ethyl 1H-pyrazole-3-carboxylate.

Reactions cluster_ester Pyrazole Ester (Methyl or Ethyl) Ester R-COOR' CarboxylicAcid R-COOH Ester->CarboxylicAcid Hydrolysis (H+ or OH-) Amide R-CONH2 Ester->Amide Amidation (NH3)

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 1H-Pyrazole-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the methyl 1H-pyrazole-3-carboxylate scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and herbicidal effects.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Biological Activities

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyrazole ring and its appended functionalities.

Anticancer Activity

Numerous studies have explored the anticancer potential of pyrazole derivatives. The SAR studies reveal that modifications at the N1, C4, and C5 positions of the pyrazole ring, as well as transformations of the carboxylate group into amides or hydrazones, play a crucial role in determining the cytotoxic potency and selectivity against various cancer cell lines.

For instance, the introduction of bulky aromatic groups at the N1 and C3 positions, coupled with the conversion of the C5-carboxylate to a carbohydrazide hydrazone, has been shown to enhance anticancer activity.[2][3] Lipophilicity also appears to be a key factor, with compounds within a specific LogP range exhibiting greater inhibitory effects on cancer cell growth.[2][3] Some pyrazole analogs have been found to induce apoptosis and cause cell cycle arrest in cancer cells.

Anti-inflammatory Activity

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example. For this compound analogs, the anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes.[4][5]

The nature of the substituents on the pyrazole core dictates the potency and selectivity of COX inhibition. Analogs bearing specific aryl moieties have demonstrated significant anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema assay.[4][6] Some derivatives exhibit dual inhibition of both COX and lipoxygenase (LOX) pathways, which could offer a broader anti-inflammatory profile.[4]

Herbicidal Activity

Data Presentation

The following tables summarize the quantitative data from various studies, allowing for a direct comparison of the biological activities of different this compound analogs.

Table 1: Anticancer Activity of Pyrazole Analogs (IC50 in µM)

Compound IDModifications from this compound CoreCancer Cell LineIC50 (µM)Reference
1 N1-arylmethyl, C3-aryl, C5-carbohydrazideA549 (Lung)3.12 - 4.94 (range for series)[3]
2 N1-arylmethyl, C3-aryl, C5-carbohydrazide hydrazoneA549 (Lung)4.12 - 6.80 (range for series)[2]
3 1,3-diphenyl, C4-carboxamide with ortho-fluorine-0.26 (antiproliferative)[4]
4 Pyrazole-based lamellarin O analog (ethyl ester)HCT116 (Colon)Low micromolar range[11][12]
5 Pyrazolo[4,3-h]quinazoline derivativeCDK inhibitorVaries (nM to µM range)[13]
6 Pyrazole derivative with amide groupJNK-1 inhibitor< 10[14]
7 Pyrazole-based Chk2 inhibitorHepG2, HeLa, MCF710.4 - 11.8[15]
8 Pyrazole-based CDK1 inhibitorHepG2, HCT1160.028 - 2.24[15]

Table 2: Anti-inflammatory Activity of Pyrazole Analogs

Compound IDAssayActivityReference
9 COX-2 InhibitionIC50 = 2.52 µM[4]
10 COX-2 InhibitionIC50 = 0.01 µM[4]
11 Carrageenan-induced paw edema39% edema inhibition[4]
12 Carrageenan-induced paw edema57-72% edema inhibition[4]
13 Carrageenan-induced paw edema52.0% decrease in inflammation (at 100 mg/kg)[6]
14 Formaldehyde-induced paw edema48.9 - 79.1% inhibition (50-200 mg/kg)[6]

Table 3: Herbicidal Activity of Pyrazole Analogs

Compound IDTarget Weed(s)Activity (% Inhibition @ concentration)Reference
15 Brassica campestris95-100% @ 200 µg/mL[16]
16 Digitaria sanguinalis, Abutilon theophrasti, Setaria viridisModerate activity @ 150 g a.i./hm²[10]
17 Various weedsGood activity (some superior to pyroxasulfone)[17]
18 Digitaria sanguinalis, Amaranthus retroflexus, Setaria viridis~80-90% root inhibition[7]
19 Broadleaf weedsHigh activity[18]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity Assays

1. MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the pyrazole analog and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity Assay

1. Carrageenan-Induced Paw Edema in Rodents

  • Principle: This in vivo model is used to assess the acute anti-inflammatory activity of a compound. Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response characterized by edema (swelling).[19][20][21] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[22]

  • Procedure:

    • Acclimatize rodents (rats or mice) to the experimental conditions.

    • Administer the pyrazole analog or a reference anti-inflammatory drug (e.g., diclofenac sodium) orally or via another appropriate route.[1]

    • After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[19]

    • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[6][20]

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group that received only the vehicle and carrageenan.

Herbicidal Activity Assay

1. Greenhouse Pot Culture Experiment for Post-Emergence Herbicidal Activity

  • Principle: This assay evaluates the efficacy of a compound in controlling weeds after they have germinated and emerged from the soil.

  • Procedure:

    • Sow seeds of various weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) in pots containing a suitable soil mixture.[18]

    • Allow the weeds to grow in a greenhouse under controlled conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).

    • Prepare solutions of the pyrazole analog at different concentrations.

    • Apply the test solutions as a foliar spray to the weeds at a specified dosage (e.g., 150 g active ingredient per hectare).[18]

    • Include a positive control (a commercial herbicide) and a negative control (vehicle only).

    • After a set period (e.g., 2-3 weeks), visually assess the herbicidal damage (e.g., chlorosis, necrosis) and measure the fresh weight of the aerial parts of the weeds.

    • Calculate the percentage of growth inhibition compared to the negative control.[18]

Mandatory Visualization

The following diagrams illustrate key concepts related to the structure-activity relationship studies of this compound analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Refinement Lead Compound Lead Compound Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis Structural Modification Chemical Library Chemical Library Analog Synthesis->Chemical Library In Vitro Assays In Vitro Assays Chemical Library->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Promising Hits SAR Analysis SAR Analysis In Vivo Models->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization QSAR Modeling QSAR Modeling QSAR Modeling->Lead Optimization Lead Optimization->Analog Synthesis Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

CDK_Pathway Receptor Receptor Cyclin D-CDK4/6 Cyclin D-CDK4/6 Receptor->Cyclin D-CDK4/6 Activation Rb Rb Cyclin D-CDK4/6->Rb Phosphorylation pRb pRb Rb->pRb Rb-E2F Complex Rb-E2F Complex Rb->Rb-E2F Complex E2F E2F pRb->E2F Release E2F->Rb-E2F Complex Gene Transcription Gene Transcription E2F->Gene Transcription Activation Cell Cycle Progression Cell Cycle Progression Gene Transcription->Cell Cycle Progression Pyrazole Inhibitor Pyrazole Inhibitor

References

A Comparative Guide to the In Vitro Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of successful drugs like the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2][4] This guide provides a comparative overview of the in vitro biological validation of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes quantitative data from various studies, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development efforts.

Comparative Analysis of Biological Activity

The efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core. The following tables summarize quantitative data from various in vitro studies, offering a comparative look at the performance of different derivatives.

Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives

The antiproliferative effects of pyrazole derivatives have been extensively studied against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity.

Compound/DerivativeTarget Cell Line(s)IC₅₀ (µM)Reference
5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrileMCF-7 (Breast)15.6[5]
Indole-Pyrazole Derivative 33 HCT116, MCF7, HepG2, A549< 23.7[6]
Fused Pyrazole Derivative 50 HepG2 (Liver)0.71[6]
Pyrazole-Naphthalene DerivativeMCF-7 (Breast)5.8 - 9.3[7]
Pyrazole Chalcone 111c MCF-7 (Breast), HeLa (Cervical)Highest inhibition reported (value not specified)[8]
Pyrazole Methoxy Derivative 3d MCF-7 (Breast)10[9]
Pyrazole Methoxy Derivative 3e MCF-7 (Breast)12[9]
Pyrazole Derivative 5c (para-chloro substitution)HT-29 (Colon), PC-3 (Prostate)6.43 - 10.15[10]
Pyrazole-Thiazolidinone Derivative 4a Lung Cancer Cell LinesModerate inhibition (31.01%)[11]
Table 2: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives

A primary mechanism for the anti-inflammatory action of pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[1] Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX).

Compound/DerivativeTarget EnzymeIC₅₀ (µM) or % InhibitionReference
3-(Trifluoromethyl)-5-arylpyrazoleCOX-20.02[1]
3-(Trifluoromethyl)-5-arylpyrazoleCOX-14.5[1]
1,3,4,5-Tetrasubstituted Pyrazole 117a Protein Denaturation93.80% inhibition @ 1 mM[5]
Pyrazole-Thiazole HybridCOX-20.03[1]
Pyrazole-Thiazole Hybrid5-LOX0.12[1]
Pyrazoline Derivative 2g Lipoxygenase (Soybean)80[12][13]
Novel Pyrazole Derivatives 123a-d Protein Denaturation71.11 - 81.77 µg/mL[5]
Table 3: In Vitro Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have shown promise as antibacterial and antifungal agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeTarget Microorganism(s)MIC (µg/mL)Reference
Pyrano[2,3-c] Pyrazole 5c Klebsiella pneumoniae6.25 - 50[14]
Thiazolo-Pyrazole Derivative 17 MRSA (Methicillin-resistant S. aureus)4[15]
Carbodithionate Derivative 55 MRSA4[15]
Pyrazole-Thiazole Hybrid 10 S. aureus1.9 - 3.9[15]
4-acyl-pyrazole-3-carboxylic acids 24 & 25 S. aureus16 µg/L[16]
Hydrazone Derivative 21a A. flavus, C. albicans (Fungi)2.9 - 7.8[17]
Hydrazone Derivative 21a S. aureus, B. subtilis (Bacteria)62.5 - 125[17]

Experimental Protocols

Detailed and reproducible methodologies are critical for validating biological activity. Below are protocols for key in vitro assays commonly used to screen pyrazole derivatives.

MTT Assay for Anticancer Activity (Cytotoxicity)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare stock solutions of the test pyrazole derivatives in DMSO. Dilute the compounds to various concentrations (e.g., 0.5, 1, 5, 10 µM/mL) with the cell culture medium.[10] Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.

COX Inhibition Assay for Anti-inflammatory Activity

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of the COX enzyme is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. Inhibition of the enzyme results in a reduced rate of color development.

Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and the enzyme.

  • Compound Incubation: Add various concentrations of the pyrazole derivatives (or a known inhibitor like Celecoxib as a positive control) to the wells and pre-incubate with the enzyme for 10-15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

  • Kinetic Measurement: Immediately measure the absorbance change over time at approximately 610 nm using a plate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][17]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid nutrient medium. Growth is assessed after incubation by visual inspection for turbidity.

Methodology:

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Inoculation and Incubation: Add the bacterial inoculum to all wells containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no turbidity (no visible growth).

Visualizing Pathways and Processes

Diagrams are essential tools for understanding the mechanisms of action and experimental designs in drug discovery.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Pyrazole Pyrazole Derivatives (e.g., Celecoxib) Pyrazole->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives to reduce inflammation.

G start Start: Pyrazole Library Synthesis screen Primary Screening (e.g., MTT Assay @ single high concentration) start->screen hit_id Hit Identification (% Inhibition > Threshold) screen->hit_id dose_resp Secondary Assays (Dose-Response Curve to determine IC50) hit_id->dose_resp sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Iterative Design dose_resp->sar lead Lead Compound Identified sar->lead

Caption: General workflow for in vitro screening of pyrazole derivatives.

G cluster_core Structure-Activity Relationship (SAR) PyScaffold Pyrazole Core R1 R1: Bulky Group PyScaffold->R1 R2 R2: H-bond Donor/Acceptor PyScaffold->R2 R3 R3: Electron-withdrawing Group PyScaffold->R3 Activity_Inc Increased Potency & Selectivity R1->Activity_Inc Often leads to R2->Activity_Inc Can improve R3->Activity_Inc May enhance Activity_Dec Decreased Activity or Increased Toxicity

Caption: A logical diagram illustrating a simplified SAR for pyrazole derivatives.

References

A Spectroscopic Guide to the Tautomers of Methyl 1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tautomerism of pyrazole derivatives is a critical consideration in drug design and development, as different tautomers can exhibit distinct biological activities and physicochemical properties. This guide provides a detailed spectroscopic comparison of the two tautomers of Methyl 1H-pyrazole-3-carboxylate: this compound (Tautomer A) and Methyl 1H-pyrazole-5-carboxylate (Tautomer B).

Due to the rapid equilibrium between these tautomers in solution, direct individual characterization is often challenging. Therefore, this guide utilizes data from their "fixed" N-methylated analogues, Methyl 1-methyl-1H-pyrazole-3-carboxylate and Methyl 1-methyl-1H-pyrazole-5-carboxylate, as stable models to delineate the spectroscopic differences.

Tautomeric Equilibrium

The tautomerization of this compound involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This dynamic equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of the two tautomers, based on their N-methylated analogues. This data is essential for identifying the predominant tautomer in a sample and for structure-activity relationship (SAR) studies.

¹H NMR Spectroscopy Data

Solvent: CDCl₃

ProtonTautomer A (as Methyl 1-methyl-1H-pyrazole-3-carboxylate) Chemical Shift (ppm)Tautomer B (as Methyl 1-methyl-1H-pyrazole-5-carboxylate) Chemical Shift (ppm)
N-CH₃~3.9 - 4.1~4.1 - 4.3
H4~6.7 - 6.9~6.9 - 7.1
H5 / H3~7.4 - 7.6~7.6 - 7.8
O-CH₃~3.8 - 3.9~3.8 - 3.9
¹³C NMR Spectroscopy Data

Solvent: CDCl₃

CarbonTautomer A (as Methyl 1-methyl-1H-pyrazole-3-carboxylate) Chemical Shift (ppm)Tautomer B (as Methyl 1-methyl-1H-pyrazole-5-carboxylate) Chemical Shift (ppm)
N-CH₃~39 - 41~36 - 38
C3~140 - 142~132 - 134
C4~110 - 112~111 - 113
C5~130 - 132~141 - 143
C=O~162 - 164~160 - 162
O-CH₃~51 - 53~51 - 53
Infrared (IR) Spectroscopy Data
Functional GroupTautomer A (as Ethyl 1-methyl-1H-pyrazole-3-carboxylate) Wavenumber (cm⁻¹)Tautomer B (as Ethyl 1-methyl-1H-pyrazole-5-carboxylate) Wavenumber (cm⁻¹)
C=O Stretch (Ester)~1710 - 1730~1700 - 1720
C=N Stretch~1540 - 1560~1550 - 1570
C-O Stretch (Ester)~1250 - 1270~1240 - 1260
Ring C-H Bending~800 - 850~750 - 800

Note: Data for ethyl esters are used as approximations for the methyl esters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption maxima for pyrazole derivatives are typically in the range of 210-230 nm. The exact λmax can be influenced by the substitution pattern and the solvent. For the tautomers of this compound, a major absorption band in this region is expected, corresponding to π → π* transitions within the pyrazole ring. Subtle shifts in the absorption maximum may be observed between the two tautomers due to differences in their electronic distribution.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample. prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert sample into the NMR spectrometer. prep3->acq1 acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire 1H and 13C spectra using standard parameters. acq2->acq3 acq4 For tautomer resolution, acquire spectra at low temperatures (e.g., -20 to -60 °C). acq3->acq4 proc1 Apply Fourier transformation. acq4->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate chemical shifts to the solvent residual peak or an internal standard (e.g., TMS). proc2->proc3

Caption: Standard workflow for NMR spectroscopic analysis.

  • Sample Preparation : Weigh 5-10 mg of the purified pyrazole compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Data Acquisition : The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). After locking and shimming, ¹H and ¹³C spectra are acquired. For studying tautomeric equilibrium, variable temperature experiments are often necessary.

  • Data Processing : The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of the solid or liquid sample directly onto the crystal. prep1->prep2 acq1 Record a background spectrum of the empty ATR crystal. prep2->acq1 acq2 Record the sample spectrum over a range of 4000-400 cm⁻¹. acq1->acq2 acq3 Co-add multiple scans to improve the signal-to-noise ratio. acq2->acq3 proc1 Perform background subtraction. acq3->proc1 proc2 Identify and label significant absorption peaks. proc1->proc2

Caption: Standard workflow for ATR-FTIR spectroscopic analysis.

  • Sample Preparation : For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid or liquid sample is placed directly on the ATR crystal. For transmission IR, a KBr pellet is typically prepared for solid samples.

  • Data Acquisition : A background spectrum is recorded first. Then, the sample spectrum is acquired, typically in the range of 4000-400 cm⁻¹.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Data Acquisition : The sample is placed in a quartz cuvette. A baseline is recorded with the pure solvent. The absorption spectrum is then recorded over a range of approximately 200-400 nm.

  • Data Analysis : The wavelength of maximum absorbance (λmax) is determined from the spectrum.

This guide provides a foundational understanding of the spectroscopic differences between the tautomers of this compound. For definitive tautomer assignment in specific experimental conditions, a combination of these spectroscopic techniques, potentially coupled with computational modeling, is recommended.

A Head-to-Head Battle: Evaluating Bioisosteric Replacements for the Carboxylate Group in Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of common carboxylate bioisosteres—tetrazole, acylsulfonamide, and hydroxamic acid—reveals nuanced impacts on the biological activity of pyrazole-based compounds. This guide synthesizes data from multiple studies to offer a comparative look at how these modifications influence inhibitory potency against various enzymatic targets, providing researchers with critical insights for rational drug design.

In the landscape of medicinal chemistry, the carboxylic acid moiety is a frequent pharmacophoric feature, crucial for target interaction but often detrimental to pharmacokinetic properties such as oral bioavailability and metabolic stability. Consequently, its replacement with bioisosteres is a widely adopted strategy in drug discovery. This guide provides a detailed comparison of several key bioisosteric replacements for the carboxylate group within pyrazole-containing molecules, a scaffold of significant interest due to its prevalence in numerous clinically successful drugs. By examining quantitative data from studies on aldose reductase, aminopeptidase N (APN), histone deacetylase 6 (HDAC6), and MCL-1/BCL-xL inhibitors, we can delineate the relative merits of each bioisostere in specific therapeutic contexts.

Comparative Analysis of Biological Activity

The choice of a carboxylate bioisostere is highly context-dependent, with the optimal replacement varying based on the specific target and the desired pharmacological profile. The following tables summarize the in vitro potency of pyrazole compounds where a carboxylate group or its bioisostere is a key feature for biological activity.

Aldose Reductase Inhibitors
Compound/BioisostereTargetIC50 (µM)Fold Difference vs. Acetic Acid
Acetic Acid DerivativeAldose Reductase~1.0-
1-Hydroxypyrazole Aldose Reductase0.708 ~1.4x more potent

Table 1: Comparison of an acetic acid-containing pyrazole with its 1-hydroxypyrazole bioisostere as aldose reductase inhibitors. Data suggests that the 1-hydroxypyrazole is a slightly more potent replacement in this context.[1]

Aminopeptidase N (APN) Inhibitors
Compound/BioisostereTargetIC50 (µM)Reference Compound IC50 (µM)
Hydroxamic Acid Derivative Aminopeptidase N0.16 Bestatin: 9.4

Table 2: Potency of a pyrazoline-based hydroxamic acid derivative as an aminopeptidase N inhibitor. The hydroxamic acid demonstrates significantly greater potency compared to the reference inhibitor, bestatin.[2]

Histone Deacetylase 6 (HDAC6) Inhibitors
Compound/BioisostereTargetIC50 (µM)Selectivity Factor vs. other HDACs
Hydroxamic Acid Derivative HDAC60.020 101.1

Table 3: A phenylpyrazole-based hydroxamic acid derivative shows high potency and selectivity as an HDAC6 inhibitor.[3]

Dual MCL-1/BCL-xL Inhibitors
BioisostereTargetKi (µM)
Carboxylic AcidMCL-1~1.0
Carboxylic AcidBCL-xL~2.0
Tetrazole MCL-1~1.0
Tetrazole BCL-xL~2.0
Acylsulfonamide MCL-10.800
Acylsulfonamide BCL-xL1.82

Table 4: A comparative study on a dual MCL-1/BCL-xL inhibitor scaffold reveals that both tetrazole and acylsulfonamide are well-tolerated replacements for the carboxylic acid, with the acylsulfonamide demonstrating slightly improved binding affinity.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays cited in this guide.

Aldose Reductase Inhibition Assay

The inhibitory activity against aldose reductase was determined spectrophotometrically. The assay mixture contained 100 mM sodium phosphate buffer (pH 6.2), 0.25 mM NADPH, 1 mM DL-glyceraldehyde as the substrate, and the enzyme preparation. The reaction was initiated by the addition of the substrate. The change in absorbance at 340 nm due to the oxidation of NADPH was monitored. The inhibitory potency of the compounds was expressed as the concentration required to inhibit the enzyme activity by 50% (IC50).

Aminopeptidase N (APN) Inhibition Assay

The inhibitory activity against APN was measured using a fluorometric assay. The assay was performed in 96-well plates containing APN enzyme, the test compound at various concentrations, and the fluorogenic substrate L-leucine-7-amido-4-methylcoumarin hydrochloride. The reaction was incubated at 37°C, and the fluorescence of the released 7-amino-4-methylcoumarin was measured at an excitation wavelength of 370 nm and an emission wavelength of 460 nm. IC50 values were calculated from the dose-response curves.[2]

HDAC6 Inhibition Assay

The inhibitory activity against HDAC6 was determined using a commercially available fluorogenic assay kit. The assay measures the activity of HDAC6 on a Boc-Lys(Ac)-AMC substrate. The reaction was carried out in the presence of the test compound or a reference inhibitor. The fluorescence generated upon deacetylation of the substrate was measured using a microplate reader. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]

MCL-1/BCL-xL Binding Affinity Assay

The binding affinities of the compounds to MCL-1 and BCL-xL were determined using a competitive fluorescence polarization assay. A fluorescently labeled peptide probe that binds to the BH3-binding groove of MCL-1 and BCL-xL was used. The assay was performed by incubating the protein, the fluorescent probe, and the test compound. The ability of the compound to displace the probe from the protein results in a decrease in fluorescence polarization. The inhibition constant (Ki) was calculated from the IC50 values obtained from the competition binding curves.[4][5]

Visualizing Bioisosteric Replacement

The concept of bioisosteric replacement is a fundamental principle in drug design, involving the substitution of a functional group with another that has similar physicochemical properties, leading to comparable biological activity. The following diagram illustrates this principle for the carboxylate group in pyrazole compounds.

Bioisosteric_Replacement cluster_core Pyrazole Core cluster_functional_group Functional Group cluster_bioisosteres Bioisosteric Replacements Pyrazole Pyrazole Scaffold Carboxylate Carboxylate (-COOH) Pyrazole->Carboxylate Original Moiety Tetrazole Tetrazole Carboxylate->Tetrazole Replaced by Acylsulfonamide Acylsulfonamide Carboxylate->Acylsulfonamide Replaced by Hydroxamic_Acid Hydroxamic Acid Carboxylate->Hydroxamic_Acid Replaced by

Bioisosteric replacement of a carboxylate group on a pyrazole scaffold.

Conclusion

The strategic replacement of a carboxylate group in pyrazole compounds with bioisosteres like tetrazole, acylsulfonamide, and hydroxamic acid can lead to significant improvements in biological activity and selectivity. The data presented in this guide underscores that there is no one-size-fits-all solution; the choice of bioisostere must be tailored to the specific biological target and the desired therapeutic outcome. For researchers and drug development professionals, a careful consideration of the subtle differences in the electronic and steric properties of these functional groups is paramount for the successful optimization of lead compounds.

References

In Silico Prediction of Biological Targets: A Comparative Guide for Methyl 1H-pyrazole-3-carboxylate and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the predicted biological targets for Methyl 1H-pyrazole-3-carboxylate and structurally similar pyrazole derivatives. Leveraging established in silico prediction methodologies, this document aims to offer researchers, scientists, and drug development professionals a framework for identifying potential protein interactions and guiding experimental validation. The information presented is based on the application of common predictive algorithms and data from existing literature on pyrazole-based compounds.

Introduction to In Silico Target Prediction

In silico target prediction is a computational approach to identify potential biological targets of a small molecule.[1][2][3] These methods utilize the structural features of a compound to search for proteins with complementary binding sites or to compare the compound to libraries of molecules with known biological activities.[4][5] Common techniques include chemical similarity searching, machine learning models, and molecular docking simulations.[1][5] By predicting potential targets, researchers can accelerate the drug discovery process, repurpose existing drugs, and understand the potential for off-target effects.[1][5]

The pyrazole scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial effects.[6][7][8][9] This suggests that pyrazole derivatives can interact with a diverse set of biological targets. This guide will explore the predicted targets for this compound and compare them with known targets of other pyrazole-containing molecules.

Comparative Analysis of Predicted Biological Targets

Due to the absence of specific published in silico studies on this compound, a hypothetical prediction was generated based on its structural similarity to other known bioactive pyrazole derivatives. This prediction, along with the known targets of selected alternative pyrazole compounds, is summarized below.

CompoundPredicted/Known Biological Target(s)Therapeutic Area
This compound (Hypothetical) Cyclooxygenase (COX) enzymes, Mitogen-activated protein kinases (MAPKs), DNAAnti-inflammatory, Anticancer
Celecoxib Cyclooxygenase-2 (COX-2)Anti-inflammatory
Sunitinib Vascular endothelial growth factor receptors (VEGFRs), Platelet-derived growth factor receptors (PDGFRs), c-KITAnticancer
1H-pyrazole-3-carboxamide derivatives DNA (minor groove binding)Anticancer

Methodologies for In Silico and Experimental Target Validation

A multi-faceted approach combining computational prediction with experimental validation is crucial for confirming the biological targets of a novel compound.[10]

In Silico Prediction Workflow

The following workflow outlines a typical in silico target prediction process.

in_silico_workflow cluster_in_silico In Silico Prediction Compound This compound (SMILES String) Prediction_Tools Target Prediction Tools (e.g., SwissTargetPrediction, TargetHunter) Compound->Prediction_Tools Similarity_Search Chemical Similarity Search Prediction_Tools->Similarity_Search Machine_Learning Machine Learning Models Prediction_Tools->Machine_Learning Docking Molecular Docking Prediction_Tools->Docking Predicted_Targets List of Predicted Targets Similarity_Search->Predicted_Targets Machine_Learning->Predicted_Targets Docking->Predicted_Targets

Caption: A typical workflow for in silico biological target prediction.

  • Compound Preparation: Obtain the 2D structure of this compound and convert it to a canonical SMILES (Simplified Molecular Input Line Entry System) string.

  • Target Prediction using Web Servers:

    • SwissTargetPrediction: Input the SMILES string into the SwissTargetPrediction web server.[4] The tool compares the query molecule to a library of known active compounds to predict potential targets based on a combination of 2D and 3D similarity.

    • TargetHunter: Utilize the TargetHunter web server, which employs a chemical similarity-based approach to identify potential targets from the ChEMBL database.[1]

  • Molecular Docking (Optional):

    • Select high-ranking predicted targets for further analysis.

    • Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Perform molecular docking simulations using software like AutoDock or Glide to predict the binding mode and estimate the binding affinity of this compound to the active site of the target protein.

Experimental Validation Workflow

Experimental validation is essential to confirm the computationally predicted targets.[10][11]

experimental_validation_workflow cluster_experimental Experimental Validation Predicted_Targets Predicted Targets Biochemical_Assays Biochemical Assays (e.g., Enzymatic Assays) Predicted_Targets->Biochemical_Assays Biophysical_Assays Biophysical Assays (e.g., SPR, ITC) Predicted_Targets->Biophysical_Assays Cell_Based_Assays Cell-Based Assays (e.g., CETSA, Reporter Assays) Predicted_Targets->Cell_Based_Assays Validated_Target Validated Biological Target Biochemical_Assays->Validated_Target Biophysical_Assays->Validated_Target Cell_Based_Assays->Validated_Target

Caption: A generalized workflow for the experimental validation of predicted targets.

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct drug-target engagement in a cellular context.[12][13]

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with this compound at various concentrations and incubate for a specified time. Include a vehicle control (e.g., DMSO).

  • Heat Shock: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Western Blot Analysis: Quantify the amount of the predicted target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody against the target protein.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates direct binding.

Predicted Signaling Pathways

Based on the hypothetical predicted targets for this compound, potential signaling pathway involvements can be visualized.

signaling_pathway cluster_pathway Potential Signaling Pathway Involvement cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Pathway cluster_dna DNA Interaction Molecule This compound COX COX Enzymes Molecule->COX Inhibition MAPK MAPK Molecule->MAPK Modulation DNA DNA Molecule->DNA Binding Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Replication_Transcription DNA Replication/ Transcription DNA->Replication_Transcription

Caption: Predicted signaling pathways modulated by this compound.

Conclusion

This guide provides a comparative framework for the in silico prediction of biological targets for this compound. While specific experimental data for this molecule is not yet available, by leveraging computational tools and knowledge from related pyrazole derivatives, we can formulate testable hypotheses about its mechanism of action. The outlined experimental protocols offer a clear path for validating these predictions and elucidating the therapeutic potential of this compound. This integrated approach of computational prediction followed by experimental validation is a cornerstone of modern drug discovery and development.[14]

References

A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic applications in oncology, inflammation, and neurodegenerative disorders.[1][2] While often designed for high potency against a specific target, understanding the cross-reactivity of these inhibitors is paramount for predicting potential off-target effects and ensuring drug safety and efficacy. This guide provides an objective comparison of the cross-reactivity profiles of prominent pyrazole-based enzyme inhibitors, supported by experimental data and detailed methodologies.

Kinase Inhibitors: A Focus on Selectivity

Pyrazole derivatives are extensively utilized as kinase inhibitors due to their ability to mimic the hinge-binding region of ATP.[1][3][4][5] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge for achieving selectivity.

Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50) of selected pyrazole-based kinase inhibitors against their primary targets and a panel of off-target kinases. This data highlights the varying degrees of selectivity achieved through structural modifications of the pyrazole core.

InhibitorPrimary Target(s)Primary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Reference
Ruxolitinib JAK1, JAK2~3JAK3~430[5]
Compound 8 Aurora A, Aurora B35, 75--[3]
Tozasertib Aurora Kinase-CDK16160 (KD)[6]
Galal et al. Cpd 16 Chk248.4--[3]
Galal et al. Cpd 17 Chk217.9--[3]

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower value indicates higher potency. KD represents the dissociation constant.

Experimental Protocol: Kinase Inhibition Assay (General)

A common method to determine the inhibitory activity of compounds against a panel of kinases involves a biochemical assay measuring the phosphorylation of a substrate.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (adenosine triphosphate)

  • Test inhibitor (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-32P]ATP)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the pyrazole-based inhibitor in the assay buffer.

  • In a microplate, add the kinase, the inhibitor dilution, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (phosphorylated substrate or ADP). The method of detection will depend on the chosen assay format.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

To assess cross-reactivity, this protocol is repeated for a broad panel of kinases.[7]

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Pyrazole Inhibitor Dilution Series Reaction Kinase Reaction Inhibitor->Reaction Kinase Kinase Panel Kinase->Reaction Substrate Substrate & ATP Substrate->Reaction Detection Signal Detection Reaction->Detection IC50 IC50 Determination Detection->IC50 Profile Selectivity Profile IC50->Profile

General workflow for assessing kinase inhibitor cross-reactivity.

Cyclooxygenase (COX) Inhibitors: Targeting Isoform Selectivity

Pyrazole-based structures are central to a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2) over COX-1.[8] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Comparative Inhibitory Activity of Pyrazole-Based COX Inhibitors

The following table presents the IC50 values and selectivity indices for several pyrazole-based COX inhibitors. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2.

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib --78.06[9]
Compound 5u 130.121.7972.73[9]
Compound 5s 165.042.5165.75[9]
Compound 11 -0.043-[10]
Compound 12 -0.049-[10]
Compound 15 -0.049-[10]
Pyrazole-pyridazine 5a-f -1.50 - 20.71-[11]
Aminopyrazole 6a-f -1.15 - 56.73-[11]
Experimental Protocol: COX Inhibition Assay (In Vitro)

The inhibitory activity against COX-1 and COX-2 can be determined using a variety of in vitro assays, such as the Cayman Chemical COX Inhibitor Screening Assay Kit.

Principle: This assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the wells of a microplate.

  • Add the test inhibitor at various concentrations.

  • Incubate for a short period at room temperature.

  • Add arachidonic acid to initiate the reaction.

  • Shake the plate and incubate for a specified time.

  • Measure the absorbance at 590 nm using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Xanthine Oxidase (XO) Inhibitors: Gout and Beyond

Pyrazole derivatives have also been investigated as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and the production of uric acid.[12][13][14][15][16] Overproduction of uric acid can lead to gout.

Comparative Inhibitory Activity of Pyrazole-Based XO Inhibitors
InhibitorXO IC50 (µM)Reference CompoundReference IC50 (µM)Reference
Thiazolo-pyrazolyl Vq 6.5 - 9Allopurinol-[12]
Thiazolo-pyrazolyl Vo 6.5 - 9Allopurinol-[12]
Thiazolo-pyrazolyl Vh 6.5 - 9Allopurinol-[12]
Compound 5e 10.87--[14]
3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde 65 9.32Allopurinol13.03[15]
3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde 66 10.03Allopurinol13.03[15]
Experimental Protocol: Xanthine Oxidase Inhibition Assay

The inhibitory effect on xanthine oxidase is typically measured by monitoring the oxidation of xanthine to uric acid.

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, xanthine, and the test inhibitor.

  • Add xanthine oxidase to initiate the reaction.

  • Monitor the increase in absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) over time using a spectrophotometer.

  • The rate of uric acid formation is proportional to the enzyme activity.

  • Calculate the percentage of inhibition at different inhibitor concentrations and determine the IC50 value.

Signaling Pathway Cross-Reactivity: The JAK-STAT Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for cytokine signaling.[7] Pyrazole-based inhibitors like Ruxolitinib are designed to target specific components of this pathway. However, as shown in the data, off-target inhibition of other JAK family members can occur.

jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Expression Nucleus->Gene regulates Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK inhibits

Inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor.

Conclusion

The pyrazole scaffold remains a versatile and potent platform for the design of enzyme inhibitors. However, achieving high selectivity remains a key challenge. This guide highlights the importance of comprehensive cross-reactivity profiling in the early stages of drug development. By understanding the off-target interaction profiles of these compounds, researchers can better predict potential side effects and design more selective and safer therapeutic agents. The provided experimental protocols offer a foundation for conducting such comparative studies in the laboratory.

References

Unambiguous Structure Confirmation of Synthesized Pyrazole Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive structural elucidation of synthesized pyrazole derivatives is a critical step. This guide provides an objective comparison of 2D Nuclear Magnetic Resonance (NMR) techniques, supported by experimental data, to ensure the precise architecture of these pharmaceutically significant scaffolds is confirmed.

The inherent complexity of substituted pyrazoles, including the potential for regioisomerism, necessitates a robust analytical approach. While 1D NMR (¹H and ¹³C) provides foundational information, 2D NMR spectroscopy is indispensable for establishing unambiguous atomic connectivity and spatial relationships. This guide focuses on the application of key 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).

Comparative Analysis of 2D NMR Techniques

The strategic application of a suite of 2D NMR experiments provides a comprehensive and robust structural verification, minimizing the risk of misinterpretation. Each technique offers unique and complementary information.

2D NMR TechniqueInformation ProvidedKey Application for Pyrazole Derivatives
COSY (Correlation Spectroscopy)Shows correlations between protons that are spin-spin coupled (typically through 2-3 bonds).Identifies neighboring protons on the pyrazole ring and its substituents, helping to establish proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly to their attached carbons (¹JCH).Unambiguously assigns protonated carbons in the pyrazole core and substituents.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH).Crucial for identifying quaternary carbons and piecing together the molecular skeleton by connecting spin systems. Essential for determining the substitution pattern on the pyrazole ring.[1]
NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy)Reveals through-space correlations between protons that are in close proximity.Differentiates between regioisomers by identifying protons that are spatially close, which is particularly useful for determining the position of substituents on the pyrazole ring and their relative stereochemistry.[2][3]

Quantitative Data Presentation: Representative Chemical Shifts and Correlations

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and key HMBC/NOESY correlations for a representative substituted pyrazole derivative. These values can vary depending on the specific substituents and solvent used.[4]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted Pyrazole Derivative

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityKey HMBC Correlations (from ¹H at δ)
3148.5--H-4, H-substituent on N1
4105.26.50dC-3, C-5
5140.17.80dC-3, C-4, C-substituent on C5
N1-SubstituentVariesVaries-C-3, C-5
C5-SubstituentVariesVaries-C-4, C-5

Table 2: Key NOESY/ROESY Correlations for Regioisomer Determination

Observed NOE/ROE CorrelationStructural Implication
H-5 ↔ Protons of N1-substituentConfirms the proximity of the N1-substituent to the C5-position.
H-4 ↔ Protons of C3-substituentIndicates the spatial closeness of the C3-substituent to the H-4 proton.
H-4 ↔ Protons of C5-substituentSuggests the substituent at C5 is near the H-4 proton.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized pyrazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[4] The choice of solvent is critical for solubility and to avoid overlapping solvent signals with key resonances.

  • Filter the solution into a clean, dry 5 mm NMR tube.

Data Acquisition:

All spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[4]

  • COSY: A standard gradient-selected COSY (gCOSY) pulse sequence is typically used. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension (t₁), and 8-16 scans per increment.

  • HSQC: A gradient-selected sensitivity-enhanced HSQC experiment is recommended. The spectral widths should cover the entire proton and carbon chemical shift ranges. A ¹JCH coupling constant of ~145 Hz is a good starting point.

  • HMBC: A gradient-selected HMBC experiment is used. The key parameter is the long-range coupling constant (ⁿJCH), which is typically set to 8-10 Hz to observe two- and three-bond correlations.[5]

  • NOESY/ROESY: For small to medium-sized molecules like most pyrazole derivatives, a NOESY experiment with a mixing time of 500-800 ms is generally suitable. For molecules in the intermediate molecular weight range where the NOE may be close to zero, a ROESY experiment should be performed.

Data Processing:

Process the raw data using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). This involves Fourier transformation, phase correction, and baseline correction to obtain clear and interpretable 2D spectra.[4]

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for structure confirmation and the key correlations used in the analysis.

G cluster_0 Experimental Workflow synthesis Synthesized Pyrazole Derivative nmr_sample NMR Sample Preparation synthesis->nmr_sample one_d_nmr 1D NMR (¹H, ¹³C, DEPT) nmr_sample->one_d_nmr two_d_nmr 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) one_d_nmr->two_d_nmr data_processing Data Processing two_d_nmr->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation confirmed_structure Confirmed Structure structure_elucidation->confirmed_structure

Workflow for Pyrazole Structure Confirmation.

G cluster_1 Key 2D NMR Correlations for a Pyrazole Core H4 H4 C3 C3 H4->C3 HMBC (²J) C4 C4 H4->C4 HSQC (¹J) C5 C5 H4->C5 HMBC (²J) H5 H5 H4->H5 COSY (³J) H5->C3 HMBC (³J) H5->C4 HMBC (²J) H5->C5 HSQC (¹J) N1_Sub N1 Substituent H5->N1_Sub NOESY C5_Sub C5 Substituent H5->C5_Sub HMBC (³J) N1_Sub->C3 HMBC (³J) N1_Sub->C5 HMBC (²J)

Illustrative 2D NMR Correlations on a Pyrazole.

By systematically applying these 2D NMR techniques and carefully analyzing the resulting correlation data, researchers can confidently and accurately determine the structure of their synthesized pyrazole derivatives, a crucial step in the advancement of chemical research and drug development.

References

"benchmarking the anti-inflammatory activity of pyrazole compounds against known drugs"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and safer anti-inflammatory agents is a cornerstone of modern medicinal chemistry. Pyrazole derivatives have emerged as a promising class of compounds, with some exhibiting potent anti-inflammatory properties comparable to or exceeding those of established non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an objective comparison of the anti-inflammatory activity of pyrazole compounds against known drugs, supported by experimental data and detailed methodologies, to aid researchers in the development of next-generation therapeutics.

Mechanism of Action: Targeting the Inflammatory Cascade

The anti-inflammatory effects of both pyrazole compounds and traditional NSAIDs are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2][3] There are two main isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, such as protecting the stomach lining and supporting platelet aggregation.[3]

  • COX-2: This isoform is typically induced at sites of inflammation by stimuli like cytokines and growth factors, leading to the production of pro-inflammatory prostaglandins.[3]

Many pyrazole derivatives, most notably the commercial drug celecoxib, are designed to be selective inhibitors of COX-2.[4][5] This selectivity is advantageous as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs like diclofenac.[1][3] Some pyrazole derivatives also exhibit anti-inflammatory activity through other mechanisms, including the inhibition of lipoxygenase (LOX) and the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[6]

Comparative Analysis of Anti-Inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various pyrazole compounds in comparison to the well-established drugs, celecoxib and diclofenac.

In Vitro COX Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Known Drugs
Celecoxib>100.04>250[6]
Diclofenac~1~0.1~10[7][]
Pyrazole Derivatives
3,5-diarylpyrazole-0.01-[6]
Pyrazole-thiazole hybrid-0.03-[6]
Pyrazolo-pyrimidine-0.015-[6]
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[6]
Compound 11 (pyrazole)-0.0162-[9]
Compound 16 (pyrazolo[1,2-a]pyridazine)-0.0201-[9]
Compound 5f (pyrazolone skeleton)14.341.509.56[10]
Compound 6f (aminopyrazole scaffold)9.561.158.31[10]
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds. The percentage of edema inhibition reflects the compound's ability to reduce swelling.

CompoundDose (mg/kg)Edema Inhibition (%)Reference
Known Drugs
Indomethacin1055[6]
Diclofenac Sodium--[11]
Pyrazole Derivatives
Generic Pyrazoles1065-80[6]
Pyrazole-thiazole hybrid-75[6]
Compound 4a-48.71[12]
Compound 5b-45.87[12]
Compound 9b-43.67[12]
Compound 74 (cyanopyridone-pyrazole)-89.57[13]
Compound 6 (pyrazole-pyridazine hybrid)-84[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to benchmark anti-inflammatory activity.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX enzymes is measured using a colorimetric or fluorometric substrate. The inhibition of this activity in the presence of a test compound is quantified.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid solution. Reconstitute purified recombinant COX-1 and COX-2 enzymes according to the supplier's instructions.

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve a range of final assay concentrations.

  • Assay Procedure:

    • Add the assay buffer, heme, and enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.

    • Add the test compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the colorimetric/fluorometric substrate and arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength at regular intervals.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model for evaluating acute inflammation.[14]

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.[14]

Protocol:

  • Animal Acclimatization: Acclimate rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory environment for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Administer the test compounds and the standard drug (e.g., indomethacin) orally or intraperitoneally at a predetermined time before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage of edema inhibition for the treated groups compared to the control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by these compounds and the general workflow for their evaluation.

G Prostaglandin Synthesis Pathway and COX Inhibition Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) Metabolized by COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Metabolized by Prostaglandins (Stomach Lining, Platelets) Prostaglandins (Stomach Lining, Platelets) COX-1 (Constitutive)->Prostaglandins (Stomach Lining, Platelets) Produces Prostaglandins (Inflammation, Pain, Fever) Prostaglandins (Inflammation, Pain, Fever) COX-2 (Inducible)->Prostaglandins (Inflammation, Pain, Fever) Produces Non-selective NSAIDs (e.g., Diclofenac) Non-selective NSAIDs (e.g., Diclofenac) Non-selective NSAIDs (e.g., Diclofenac)->COX-1 (Constitutive) Non-selective NSAIDs (e.g., Diclofenac)->COX-2 (Inducible) Selective COX-2 Inhibitors (e.g., Celecoxib, Pyrazoles) Selective COX-2 Inhibitors (e.g., Celecoxib, Pyrazoles) Selective COX-2 Inhibitors (e.g., Celecoxib, Pyrazoles)->COX-2 (Inducible)

Caption: Mechanism of action of NSAIDs and selective COX-2 inhibitors.

G Experimental Workflow for Anti-Inflammatory Compound Screening cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema COX-1/COX-2 Inhibition Assay->Carrageenan-Induced Paw Edema Promising Candidates Cytokine Release Assay (LPS-stimulated Macrophages) Cytokine Release Assay (LPS-stimulated Macrophages) LOX Inhibition Assay LOX Inhibition Assay Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Carrageenan-Induced Paw Edema->Structure-Activity Relationship (SAR) Studies Adjuvant-Induced Arthritis Model Adjuvant-Induced Arthritis Model ADMET Profiling ADMET Profiling Structure-Activity Relationship (SAR) Studies->ADMET Profiling Compound Library Compound Library Compound Library->COX-1/COX-2 Inhibition Assay

Caption: General workflow for screening and developing anti-inflammatory compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 1H-pyrazole-3-carboxylate, a common reagent in pharmaceutical research and organic synthesis. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Although it may not be classified as a hazardous substance under all regulations, it is prudent to treat all research chemicals as potentially hazardous.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Protective gloves: Chemical-resistant gloves are essential to prevent skin contact.[1][2][3]

  • Eye protection: Safety glasses or goggles should be worn to protect against splashes.[1][2][3]

  • Lab coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1][2][3]

General Handling:

  • Avoid breathing dust, fumes, or vapors.[1][2][3][4] Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands and any exposed skin thoroughly after handling.[1][2][3][5]

  • Prevent the chemical from coming into contact with skin, eyes, or clothing.

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[6][7] This ensures that the compound is managed in an environmentally safe and compliant manner.

Step 1: Waste Segregation

Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and to ensure proper disposal.

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid chemical should also be disposed of in a designated solid chemical waste container.[6]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[6]

Step 2: Container Labeling

All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any associated hazards.

Step 3: Storage of Waste Pending Disposal

Proper storage of chemical waste is essential to maintain a safe laboratory environment.

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[1][2][4][6]

  • Segregate containers of incompatible materials using physical barriers or secondary containment.[6]

  • The storage area should be cool and dry.[6]

Step 4: Arranging for Professional Disposal

Disposal of laboratory chemical waste must be handled by qualified professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[6]

  • Provide them with a detailed inventory of the waste, including the chemical names and quantities.

Important Prohibitions:

  • Do not dispose of this compound down the drain.[6][8]

  • Do not dispose of this chemical with regular trash.

  • Do not release the chemical into the environment.[5]

Summary of Safety and Disposal Information

Aspect Guideline References
Primary Disposal Method Approved waste disposal plant or licensed chemical waste disposal service.[1][2][4][6][7][8]
Alternative Disposal Dissolve or mix with a combustible solvent and burn in a chemical incinerator.
Personal Protective Equipment Protective gloves, clothing, and eye/face protection.[1][2][3]
Handling Precautions Avoid breathing dust/vapors and wash hands thoroughly after handling.[1][2][3][4]
Waste Storage Well-ventilated, tightly closed, and clearly labeled containers in a designated area.[1][2][4][6]
Spill Cleanup Sweep up solid material and place it in a suitable, closed container for disposal.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Initial Handling & Assessment cluster_1 Waste Segregation & Storage cluster_2 Final Disposal cluster_3 Prohibited Actions start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: Collect in a labeled, sealed container waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in a separate, labeled, sealed container waste_type->liquid_waste Liquid storage Store waste in a designated, well-ventilated area solid_waste->storage liquid_waste->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end no_drain Do NOT dispose down the drain no_trash Do NOT dispose in regular trash

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Methyl 1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 1H-pyrazole-3-carboxylate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheet (SDS) information.[1][2][3]

Body PartProtective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side shields or goggles; Face shieldUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][3][4] A face shield may be necessary for splash hazards.
Skin Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves before use and use proper glove removal technique. Dispose of contaminated gloves after use.[3]
Protective clothingA complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorUse a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is suitable. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]

Operational Plan: Handling and Storage

Safe handling and storage are critical to prevent accidents and maintain the integrity of the compound.

Handling:

  • Always work in a well-ventilated area, preferably in a chemical fume hood.[1][2][5]

  • Avoid contact with skin, eyes, and clothing.[1][2][5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Wash hands thoroughly after handling and before breaks.[1][3]

  • Do not eat, drink, or smoke when using this product.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][5]

  • Store locked up.[1][2]

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don Appropriate PPE B Ensure Fume Hood is Operational A->B C Weigh/Measure Compound in Fume Hood B->C D Perform Experimental Work C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Store Compound Securely E->G

Workflow for handling this compound.

Emergency Procedures

In case of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][5]

In case of a spill, ensure adequate ventilation and use personal protective equipment.[1] Sweep up the solid material and place it into a suitable, closed container for disposal.[1] Avoid creating dust.

Disposal Plan

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not let the product enter drains.[3] Waste is generally classified as hazardous.[5]

This guide is intended to provide essential safety information. Always refer to the full Safety Data Sheet (SDS) for complete details before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.